Barium antimonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
barium(2+);distiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHWFYKVOBYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3O8Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596375 | |
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15600-59-6 | |
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Barium Antimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate is an inorganic compound with chemical and physical properties that make it a material of interest in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, structure, and reactivity. The information is presented to be a valuable resource for professionals in research, drug development, and materials science.
Chemical Identity and Physical Properties
This compound is a term that can refer to several compounds with different stoichiometries. The most commonly cited form is Barium Hexaoxoantimonate(V) , with the chemical formula BaSb₂O₆ . Another identified compound is Barium Orthoantimonate(III) , with the formula Ba₃[SbO₃]₂ . For the purpose of this guide, we will primarily focus on BaSb₂O₆, which is associated with the CAS number 15600-59-6 . It is crucial to specify the chemical formula when discussing this material due to the potential for ambiguity.
The quantitative physical properties of this compound are not extensively documented in readily available literature. However, based on its nature as a mixed metal oxide ceramic, it is expected to be a white or off-white solid with low solubility in water.
Table 1: General Physicochemical Properties of this compound (BaSb₂O₆)
| Property | Value |
| Chemical Formula | BaSb₂O₆ |
| Molecular Weight | 499.85 g/mol |
| CAS Number | 15600-59-6 |
| Appearance | White or off-white solid (expected) |
| Solubility in Water | Insoluble or very sparingly soluble (expected) |
| Melting Point | High, typical of ceramic materials (>1200°C) |
| Density | Not reported |
Crystal Structure
This compound (BaSb₂O₆) is known to possess a pyrochlore-like crystal structure . The pyrochlore structure is a complex cubic crystal structure with the general formula A₂B₂O₇, known for its thermal stability and interesting dielectric properties.[1]
In contrast, barium orthoantimonate(III), Ba₃[SbO₃]₂, has a triclinic crystal structure . The crystallographic data for this compound are detailed in the table below.
Table 2: Crystallographic Data for Barium Orthoantimonate(III) (Ba₃[SbO₃]₂)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.152(8) Å |
| b | 9.814(3) Å |
| c | 12.154(5) Å |
| α | 74.683(9)° |
| β | 89.710(6)° |
| γ | 71.464(7)° |
| Z | 2 |
Experimental Protocols
Synthesis of this compound (BaSb₂O₆) via Solid-State Reaction
The most common method for synthesizing this compound is through a high-temperature solid-state reaction.[1]
Methodology:
-
Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and antimony pentoxide (Sb₂O₅) are weighed and intimately mixed.
-
Milling: The mixture is typically wet-milled in an agate mortar with a suitable solvent (e.g., ethanol or acetone) to ensure homogeneity.
-
Drying: The resulting slurry is dried in an oven at a temperature sufficient to evaporate the solvent (e.g., 80-100 °C).
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Calcination: The dried powder is placed in an alumina crucible and calcined in a high-temperature furnace. The calcination is typically carried out in air at a temperature of around 1200 °C for several hours to ensure complete reaction.[1] The heating and cooling rates can be controlled to influence the crystallinity and particle size of the final product.
Caption: Workflow for the solid-state synthesis of this compound.
Characterization by X-ray Diffraction (XRD)
XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized this compound.
Methodology:
-
Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Data Collection: The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan Parameters: The data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
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Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.
Caption: Experimental workflow for XRD analysis of this compound.
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument.
-
Experimental Conditions: The sample is heated from room temperature to a high temperature (e.g., 1400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating decomposition or other mass-changing events. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.
Caption: Logical flow of TGA/DTA for thermal analysis.
Reactivity and Chemical Behavior
This compound is expected to be a relatively inert material, particularly at room temperature, due to its stable crystal structure.
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Reactivity with Water: It is generally considered insoluble in water.
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Reactivity with Acids: As a basic oxide, this compound is expected to react with strong acids. For instance, it would likely dissolve in hot, concentrated hydrochloric acid (HCl), although the specific reaction products are not well-documented.
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Reactivity with Bases: Its reactivity with bases, such as sodium hydroxide (NaOH), is expected to be limited.
Safety and Handling
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Barium Compounds: Soluble barium compounds are toxic upon ingestion.
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Antimony Compounds: Antimony and its compounds are also toxic.
General Handling Precautions:
-
Avoid inhalation of dust.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound, particularly BaSb₂O₆, is a thermally stable material with a pyrochlore-like structure, typically synthesized via a high-temperature solid-state reaction. While detailed quantitative data on many of its chemical properties are sparse in publicly available literature, this guide provides a foundational understanding for researchers and professionals. Further investigation is warranted to fully elucidate its properties and potential applications. The provided experimental protocols offer a starting point for the synthesis and characterization of this intriguing mixed metal oxide.
References
Unraveling the Intricacies of Barium Antimonate: A Technical Guide to its Crystal Structure
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released, detailing the crystal structure analysis of barium antimonate compounds. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the crystallographic properties, experimental methodologies, and structural relationships of these materials. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of complex structural information, positioning it as an essential tool for advancements in materials science and solid-state chemistry.
Barium antimonates are a class of inorganic compounds that have garnered significant interest due to their diverse crystal structures and potential applications in various technological fields. Understanding the precise arrangement of atoms within these materials is paramount for predicting and tuning their physical and chemical properties. This guide focuses on providing a clear and detailed analysis of the crystal structures of prominent this compound phases.
Quantitative Crystallographic Data
A cornerstone of this technical guide is the presentation of quantitative crystallographic data in a clear and accessible format. The following tables summarize the key structural parameters for two well-characterized this compound compounds: Ba₃(SbO₃)₂ and Ba₂(Sb₂O₅).
Table 1: Crystallographic Data for this compound Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| This compound (III) | Ba₃(SbO₃)₂ | Triclinic | P-1 | 6.152 | 9.814 | 12.154 | 74.68 | 89.71 | 71.46 | 2 |
| Barium Pyroantimonate | Ba₂(Sb₂O₅) | Orthorhombic | Cmcm | 4.010 | 14.506 | 6.366 | 90 | 90 | 90 | 4 |
Note: Detailed atomic coordinates, bond lengths, and bond angles for these specific compounds are not consistently available in open-access crystallographic databases. The data presented represents the most complete information found in the referenced literature.
Another significant phase, Barium diantimonate (BaSb₂O₆), often crystallizes in a pyrochlore-like structure. The pyrochlore structure is a highly symmetric cubic arrangement that is known for its stability and is found in materials with interesting dielectric and luminescent properties[1].
Detailed Experimental Protocols
To facilitate reproducible research, this guide provides detailed experimental protocols for the key techniques used in crystal structure analysis: single-crystal X-ray diffraction and Rietveld refinement of powder X-ray diffraction data.
Experimental Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the key steps for determining the crystal structure of a this compound single crystal.
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Crystal Selection and Mounting:
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Under a high-magnification microscope, select a single, well-formed crystal with sharp edges and no visible defects.
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The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
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Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy or UV-curable glue) on the tip of a glass fiber or a micromount.
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-
Data Collection:
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Mount the goniometer head on the diffractometer.
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Center the crystal in the X-ray beam.
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Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
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Based on the preliminary analysis, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
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Data is collected using a sensitive detector, such as a CCD or CMOS detector.
-
-
Data Reduction and Processing:
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Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
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Apply corrections for various experimental factors, including Lorentz polarization, absorption, and crystal decay.
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Merge the symmetry-equivalent reflections to produce a final set of unique reflection data.
-
-
Structure Solution and Refinement:
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.
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The quality of the final refined structure is assessed using various crystallographic R-factors.
-
Experimental Protocol 2: Rietveld Refinement of Powder X-ray Diffraction (PXRD) Data
This protocol is employed for obtaining detailed structural information from a polycrystalline (powder) sample of this compound.
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Sample Preparation:
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Grind the this compound sample to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.
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Mount the powder sample in a flat-plate holder or a capillary tube. Ensure a smooth, flat surface for the flat-plate sample to minimize preferred orientation effects.
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-
Data Collection:
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Place the sample in a powder X-ray diffractometer.
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Collect a high-quality powder diffraction pattern over a wide 2θ range with a small step size and sufficient counting time to obtain good statistics.
-
-
Rietveld Refinement:
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Initial Model: Start with an initial structural model for the this compound phase. This can be obtained from a crystallographic database or a previously solved structure. The model includes the space group, approximate lattice parameters, and atomic positions.
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Refinement Strategy: Perform the Rietveld refinement using specialized software (e.g., GSAS-II, FullProf, TOPAS). The refinement process involves minimizing the difference between the observed diffraction pattern and a calculated pattern based on the structural model.
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Refined Parameters: Sequentially refine the following parameters:
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Scale factor and background parameters.
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Unit cell parameters.
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Peak profile parameters (e.g., Gaussian and Lorentzian components) to model the shape of the diffraction peaks.
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Atomic coordinates.
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Isotropic or anisotropic displacement parameters for each atom.
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Site occupancy factors if there is evidence of atomic substitution or vacancies.
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Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement. A successful refinement results in a good fit between the experimental and calculated patterns and physically reasonable structural parameters.
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Visualizing Crystallographic Workflows and Relationships
To further enhance the understanding of the crystal structure analysis process and the interplay of key parameters, this guide includes diagrams generated using the Graphviz (DOT language).
This technical guide serves as a valuable resource for researchers and professionals working with barium antimonates and related inorganic materials. By providing a solid foundation in the crystal structure analysis of these compounds, it aims to accelerate research and development in areas where these materials show promise.
References
Unveiling the Physicochemical Landscape of BaSb₂O₆: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the known physical properties of the inorganic compound Barium Antimonate (BaSb₂O₆). While extensive experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates available theoretical data and outlines standard experimental methodologies for the characterization of similar mixed-metal oxides. This information can serve as a foundational resource for researchers investigating BaSb₂O₆ for potential applications, including in materials science and as a component in drug development formulations.
Core Physical Properties
This compound (BaSb₂O₆) is a mixed-metal oxide. Theoretical calculations and data from the Materials Project provide the following insights into its fundamental properties.
| Property | Value | Data Source |
| Chemical Formula | BaSb₂O₆ | General |
| Crystal System | Trigonal | Materials Project |
| Space Group | P-31m | Materials Project |
| Calculated Band Gap | 2.86 eV | Materials Project |
| Structural Description | Pyrochlore-like structure | General Literature |
| Expected Properties | High thermal stability, Dielectric properties | General Literature |
Crystallographic Data
The crystal structure of BaSb₂O₆ has been theoretically determined, providing a framework for understanding its solid-state properties.
| Parameter | Value (Å) |
| a | 5.333 |
| b | 5.333 |
| c | 5.818 |
| α | 90° |
| β | 90° |
| γ | 120° |
| Unit Cell Volume | 143.2 ų |
Data sourced from the Materials Project.
Experimental Protocols
While specific experimental reports on BaSb₂O₆ are scarce, the synthesis and characterization of similar perovskite and pyrochlore-like oxides typically follow established methodologies.
Synthesis: Solid-State Reaction
The most common method for synthesizing polycrystalline BaSb₂O₆ is the high-temperature solid-state reaction.
Methodology:
-
Precursor Selection: High-purity barium oxide (BaO) or barium carbonate (BaCO₃) and antimony(V) oxide (Sb₂O₅) are used as starting materials.
-
Stoichiometric Mixing: The precursors are weighed in a 1:1 molar ratio corresponding to the BaSb₂O₆ stoichiometry.
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Grinding: The powders are intimately mixed and ground together, typically in an agate mortar with a pestle, to ensure a homogeneous mixture. Acetone or ethanol may be used as a grinding medium to improve mixing.
-
Calcination: The mixed powder is placed in an alumina crucible and heated in a high-temperature furnace. A typical calcination temperature is around 1200°C. The heating profile involves a ramp-up phase, a dwell time at the target temperature (often several hours to ensure complete reaction), and a controlled cooling phase. Multiple grinding and calcination cycles may be necessary to achieve a single-phase product.
-
Product Characterization: The resulting powder is analyzed to confirm the formation of the desired BaSb₂O₆ phase.
Characterization Techniques
Standard solid-state characterization techniques are employed to determine the physical properties of the synthesized material.
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X-Ray Diffraction (XRD): Used to confirm the crystal structure, phase purity, and determine lattice parameters. The synthesized powder is scanned over a range of 2θ angles, and the resulting diffraction pattern is compared with theoretical patterns or reference data.
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and microstructure of the powder.
-
Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA): TGA is used to study the thermal stability and decomposition behavior of the compound by monitoring weight changes as a function of temperature. DTA can be used to identify phase transitions.
-
UV-Vis Spectroscopy: To experimentally determine the optical band gap, a diffuse reflectance spectrum of the powder is typically measured. The band gap can be estimated from a Tauc plot derived from the reflectance data.
-
Dielectric Spectroscopy: To measure the dielectric properties, the synthesized powder is typically pressed into a pellet and sintered. The dielectric constant and loss tangent are then measured as a function of frequency and temperature using an LCR meter.
Visualizations
Experimental Workflow: Solid-State Synthesis of BaSb₂O₆
Caption: Workflow for the solid-state synthesis and characterization of BaSb₂O₆.
Barium Antimonate with Pyrochlore-Like Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium antimonate (BaSb₂O₆) is a complex oxide material that has garnered interest due to its classification as having a pyrochlore-like crystal structure. The pyrochlore family of materials, with the general formula A₂B₂O₇, is renowned for a diverse range of intriguing properties, including high thermal stability, UV resistance, and notable dielectric characteristics.[1] These attributes make them promising candidates for applications in advanced ceramics, catalysis, and as host lattices for functional materials. This technical guide provides a comprehensive overview of the synthesis, structure, and known properties of this compound with a pyrochlore-like structure, compiled from the existing scientific literature. It is intended to serve as a foundational resource for researchers and professionals engaged in materials science and drug development, where such inorganic frameworks may find application.
Introduction
The pyrochlore structure is a highly versatile and robust crystal lattice that can accommodate a wide variety of cations, leading to a rich diversity of physical and chemical properties. These materials are characterized by a network of corner-sharing BO₆ octahedra, which creates large interstitial sites for the A cations. This compound, with the chemical formula BaSb₂O₆, is reported to adopt a structure that is analogous to this pyrochlore arrangement.
While the broader class of pyrochlore oxides has been extensively studied, specific experimental data on the structural and electrical properties of this compound remains limited in the readily available literature. This guide synthesizes the known information and provides context from related pyrochlore systems to offer a comprehensive starting point for further investigation.
Synthesis of this compound (BaSb₂O₆)
The primary method reported for the synthesis of this compound with a pyrochlore-like structure is the conventional high-temperature solid-state reaction.[1] This technique involves the intimate mixing of precursor materials followed by calcination at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase.
Experimental Protocol: Solid-State Reaction
A general protocol for the solid-state synthesis of BaSb₂O₆ is outlined below. It is important to note that specific parameters such as calcination temperature, duration, and heating/cooling rates can significantly influence the crystallinity, phase purity, and ultimate properties of the final product.
Materials:
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Barium carbonate (BaCO₃) or Barium oxide (BaO) (high purity)
-
Antimony pentoxide (Sb₂O₅) (high purity)
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Agate mortar and pestle or ball mill
-
Alumina or platinum crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium precursor (BaCO₃ or BaO) and antimony pentoxide (Sb₂O₅).
-
Homogenization: Thoroughly grind the precursors together in an agate mortar and pestle for an extended period (e.g., 1-2 hours) to ensure intimate mixing. Alternatively, for larger batches or improved homogeneity, a ball milling process with appropriate grinding media can be employed.
-
Calcination: Transfer the homogenized powder to a high-purity alumina or platinum crucible. Place the crucible in a programmable high-temperature furnace.
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Heating Profile: Heat the mixture to a calcination temperature of approximately 1200°C.[1] A controlled heating rate (e.g., 5°C/minute) is recommended to ensure uniform reaction.
-
Soaking: Maintain the peak temperature for a prolonged period (e.g., 12-24 hours) to allow for the complete reaction and crystallization.
-
Cooling: Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute).
-
Intermediate Grinding: For improved homogeneity and reaction completion, it is often beneficial to cool the sample after an initial calcination period, re-grind the powder, and then re-calcine it under the same conditions.
-
Characterization: The resulting powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the desired BaSb₂O₆ phase.
Experimental Workflow Diagram
Crystal Structure and Properties
This compound (BaSb₂O₆) is described as having a pyrochlore-like structure. The ideal pyrochlore structure belongs to the cubic crystal system with the space group Fd-3m. This structure is characterized by a three-dimensional framework of corner-sharing B-site cation octahedra, with the A-site cations and the remaining oxygen anions occupying the interstitial spaces.
Structural Parameters
Table 1: Crystal Structure and Refinement Parameters for BaSb₂O₆ (Data Not Available)
| Parameter | Value |
| Crystal System | Cubic (expected) |
| Space Group | Fd-3m (No. 227) (expected for ideal pyrochlore) |
| Lattice Parameter (a) | Data Not Available |
| Unit Cell Volume (V) | Data Not Available |
| Atomic Positions | |
| Ba (16d) | (1/2, 1/2, 1/2) (ideal) |
| Sb (16c) | (0, 0, 0) (ideal) |
| O1 (48f) | (x, 1/8, 1/8) (x is variable) |
| O2 (8b) | (1/8, 1/8, 1/8) (ideal) |
| R-factors (Rwp, Rp, χ²) | Data Not Available |
Idealized Pyrochlore Structure Diagram
Electrical and Dielectric Properties
The pyrochlore structure is known to give rise to a wide range of electrical and dielectric properties. However, specific quantitative data for BaSb₂O₆ is not currently available in the reviewed literature. The following table is provided as a template for the types of data that would be essential for a thorough characterization of this material.
Table 2: Electrical and Dielectric Properties of BaSb₂O₆ (Data Not Available)
| Property | Measurement Conditions | Value |
| Dielectric Constant (ε') | Frequency, Temperature | Data Not Available |
| Dielectric Loss (tan δ) | Frequency, Temperature | Data Not Available |
| AC Conductivity (σ_ac) | Frequency, Temperature | Data Not Available |
| DC Conductivity (σ_dc) | Temperature | Data Not Available |
| Activation Energy for Conduction (E_a) | Data Not Available |
Characterization Techniques
A comprehensive understanding of the structure-property relationships in this compound pyrochlore necessitates the use of various advanced characterization techniques.
X-ray Diffraction (XRD)
XRD is a fundamental technique for phase identification and crystal structure analysis. For BaSb₂O₆, XRD would be used to:
-
Confirm the formation of the pyrochlore-like phase.
-
Identify any secondary or unreacted phases.
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Determine the lattice parameters through Rietveld refinement of the diffraction pattern.
-
Estimate the crystallite size and strain.
Electron Microscopy
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the morphology, particle size, and microstructure of the synthesized powder. Energy-dispersive X-ray spectroscopy (EDS) coupled with these techniques can confirm the elemental composition and homogeneity.
Impedance Spectroscopy
To elucidate the electrical and dielectric properties, impedance spectroscopy is an indispensable tool. By measuring the complex impedance as a function of frequency and temperature, one can determine:
-
The dielectric constant and loss tangent.
-
The AC and DC conductivity.
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The activation energy for conduction processes.
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The contributions of grain, grain boundary, and electrode effects to the overall electrical response.
Potential Applications
Given the properties of the broader pyrochlore family, this compound could be explored for several applications, including:
-
Dielectric Materials: For use in capacitors and other electronic components, should it exhibit a high dielectric constant and low loss.
-
Catalysis: The high thermal stability and specific crystal structure may lend it to applications as a catalyst or catalyst support.
-
Host Lattices: The robust pyrochlore structure can serve as a host for luminescent ions or for the immobilization of other species.
Conclusion and Future Outlook
This compound with a pyrochlore-like structure represents an under-explored material within a well-established family of functional oxides. While its synthesis via solid-state reaction is documented, a significant gap exists in the literature regarding its detailed structural and electrical properties. Future research should focus on the comprehensive characterization of this compound to populate the data tables presented in this guide. Such efforts will be crucial in unlocking the potential of BaSb₂O₆ for various technological applications and advancing the fundamental understanding of pyrochlore chemistry. The detailed experimental protocols and characterization frameworks provided herein offer a roadmap for these future investigations.
References
An In-depth Technical Guide to the Theoretical Band Structure of Barium Antimonate
This guide provides a comprehensive overview of the theoretical and experimental understanding of the electronic band structure of Barium Antimonate (BaSbO₃), with a focus on the perovskite phase, which has garnered significant interest due to its intriguing electronic properties and the emergence of superconductivity upon doping.
Crystal Structure of Perovskite this compound
The parent compound, this compound (BaSbO₃), crystallizes in a cubic perovskite structure. A key feature of this material is the presence of a charge-density wave (CDW) state, which leads to a "breathing" distortion of the oxygen octahedra surrounding the antimony atoms. This distortion results in two distinct Sb-O bond lengths and a doubling of the unit cell.
| Property | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Sb-O Bond Length 1 | 2.24(1) Å[1][2] |
| Sb-O Bond Length 2 | 2.01(1) Å[1][2] |
| Feature | Breathing distortion of SbO₆ octahedra |
The following diagram illustrates the crystal structure of this compound, highlighting the alternating expanded and contracted SbO₆ octahedra.
Theoretical and Experimental Band Gap
Pristine BaSbO₃ is an insulator, a property attributed to the CDW-induced breathing distortion of the crystal lattice.[2][3] This distortion leads to the opening of a significant band gap. The value of this band gap has been determined through both experimental measurements and theoretical calculations.
| Method | Band Gap (eV) | Reference |
| Optical Absorbance | 2.54 | [1] |
| Diffusive Reflectance Spectroscopy | 2.54 | [2] |
| DFT (HSE06) | ~1.0 | [4] |
| DFT (LDA) | Lower than HSE06 | [5] |
It is common for standard DFT calculations with local-density approximation (LDA) or generalized gradient approximation (GGA) to underestimate the band gap of materials. Hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, generally provide results in better agreement with experimental values.[5]
The following workflow illustrates the typical computational process for determining the theoretical band structure.
References
An In-depth Technical Guide to Barium Antimonate (CAS Number 15600-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (CAS No. 15600-59-6) is an inorganic compound with the chemical formula BaSb₂O₆ or Ba(SbO₃)₂.[1] It belongs to the family of mixed-metal oxides and is primarily recognized for its applications in materials science, particularly in the production of ceramics and electronic components.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research avenues for this compound, with a focus on aspects relevant to scientific and industrial research.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and inferred properties.
| Property | Value/Description | Citation |
| CAS Number | 15600-59-6 | |
| Molecular Formula | Ba₃O₈Sb₂ (often represented as BaSb₂O₆ or Ba(SbO₃)₂) | |
| Molecular Weight | 783.5 g/mol | |
| IUPAC Name | barium(2+);distiborate | |
| Appearance | Not specified, likely a solid powder. | |
| Crystal Structure | Typically described as having a pyrochlore-like structure. | |
| Key Properties | High thermal stability, UV resistance, and notable dielectric properties. | |
| Solubility | No specific data available. Generally, mixed-metal oxides have low solubility in water. | |
| Melting Point | Not specified. High thermal stability suggests a high melting point. | |
| Density | No specific data available. |
Synthesis of this compound
The primary method for synthesizing this compound is through a high-temperature solid-state reaction.[1] This conventional technique is widely used for producing polycrystalline ceramic materials.
Experimental Protocol: Solid-State Synthesis
Objective: To synthesize polycrystalline this compound.
Materials:
-
Barium carbonate (BaCO₃) or Barium oxide (BaO)
-
Antimony pentoxide (Sb₂O₅)
-
Mortar and pestle (agate or alumina)
-
Alumina crucible
-
High-temperature furnace
Methodology:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium precursor (BaCO₃ or BaO) and antimony pentoxide (Sb₂O₅).
-
Homogenization: Intimately mix the precursors using a mortar and pestle to ensure a homogeneous powder mixture.
-
Calcination: Transfer the homogenized powder to an alumina crucible. Place the crucible in a high-temperature furnace.
-
Heating Profile: Heat the mixture in air to approximately 1200°C.[1] The reaction temperature and duration are critical parameters that influence the completeness of the reaction and the crystallinity of the final product. A typical duration can be several hours.
-
Cooling and Characterization: After the calcination period, allow the furnace to cool down to room temperature. The resulting product is this compound. Characterization can be performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure.
Applications
This compound's properties make it suitable for specialized industrial applications:
-
Opacifier in Enamels: It has been utilized as an opacifying agent in enamels applied to cast iron.[1]
-
Varistor-Ceramic Compositions: It serves as a useful additive in varistor-ceramics, which are materials with non-linear voltage-current characteristics used in surge protectors.[1]
-
Flame Retardants: Its high thermal stability suggests potential use in flame-retardant materials.
Biological Activity and Relevance to Drug Development
Currently, there is a significant lack of publicly available scientific literature on the biological activity, cytotoxicity, or potential therapeutic applications of this compound specifically. The primary focus of research on this compound has been within materials science.
For a comprehensive understanding, it is important to consider the known biological effects of its constituent elements, barium and antimony, while exercising caution that these properties may not be directly applicable to the compound form of this compound.
-
Antimony Compounds in Medicine: Certain antimony-containing compounds, such as meglumine antimoniate and sodium stibogluconate, have a long history of use as antiparasitic drugs, particularly for the treatment of leishmaniasis. These compounds are generally considered prodrugs that are metabolized to the more toxic trivalent antimony species.
-
Toxicity of Barium: The toxicity of barium is highly dependent on its solubility. Soluble barium salts can be toxic, primarily affecting muscle function by interfering with potassium channels. Insoluble barium compounds, such as barium sulfate, are used as contrast agents in medical imaging due to their low toxicity and high radio-opacity.
Given that this compound is a mixed-metal oxide with likely low aqueous solubility, its toxicological profile is expected to be different from that of soluble barium or antimony salts. However, without specific studies on this compound, any discussion of its biological effects remains speculative. The pyrochlore structure, which this compound exhibits, is found in some materials being investigated for biomedical applications, such as in photocatalysis for regenerative medicine, but this is a broad area of research and not specific to this compound.
Conclusion and Future Perspectives
This compound is a material with well-defined applications in the ceramics and electronics industries, stemming from its robust physical and chemical properties. Its synthesis via solid-state reaction is a standard and scalable method. However, for the compound to be considered in the realm of drug development or for any biological application, a significant amount of fundamental research is required. Future studies would need to focus on:
-
Detailed Physicochemical Characterization: Including precise measurements of solubility, melting point, density, and surface properties.
-
Toxicology and Biocompatibility: In vitro and in vivo studies to determine the cytotoxicity and biocompatibility of this compound are essential first steps.
-
Biological Activity Screening: Systematic screening of the compound for any potential therapeutic effects, such as antimicrobial or anticancer activity.
Until such data becomes available, this compound remains a material of interest primarily to materials scientists and engineers.
References
An In-depth Technical Guide to the Dielectric Properties of Barium Antimonate Ceramics
This technical guide provides a comprehensive overview of the dielectric properties of Barium Antimonate (BaSb₂O₆) ceramics, targeting researchers, scientists, and professionals in drug development. This document delves into the synthesis, characterization, and dielectric behavior of this pyrochlore-type ceramic, summarizing the available data and outlining detailed experimental methodologies. While specific quantitative data for pure this compound is limited in publicly accessible literature, this guide contextualizes its expected properties based on related antimonate pyrochlore systems.
Introduction to this compound Ceramics
This compound (BaSb₂O₆) is a complex oxide ceramic that crystallizes in a pyrochlore-like structure. The pyrochlore structure, with the general formula A₂B₂O₇ or A₂B₂O₆, is known for a wide range of interesting physical properties, including high dielectric constants, low dielectric loss, and ionic conductivity, making them suitable for applications such as multilayer ceramic capacitors, microwave resonators, and solid electrolytes. The dielectric properties of these materials are intrinsically linked to their crystal structure, chemical composition, and microstructure, which are in turn influenced by the synthesis conditions. Research into this compound focuses on its potential as a dielectric material, leveraging the unique electronic characteristics of antimony in the perovskite and pyrochlore lattice.
Synthesis of this compound Ceramics
The most common and cost-effective method for synthesizing polycrystalline this compound ceramics is the conventional solid-state reaction technique. This method involves the high-temperature reaction of solid precursors to form the desired compound.
Experimental Protocol: Solid-State Synthesis of BaSb₂O₆
This protocol describes a representative procedure for the synthesis of this compound ceramics via the solid-state reaction method.
2.1.1. Precursor Materials:
-
Barium Carbonate (BaCO₃) - high purity (≥99.9%)
-
Antimony(V) Oxide (Sb₂O₅) - high purity (≥99.9%)
2.1.2. Stoichiometric Weighing and Mixing:
-
The precursor powders, BaCO₃ and Sb₂O₅, are weighed in a 1:1 molar ratio to achieve the stoichiometric composition of BaSb₂O₆.
-
The powders are intimately mixed to ensure a homogeneous reaction. This is typically achieved by:
-
Ball Milling: The powders are placed in a zirconia vial with zirconia milling media. Ethanol or isopropanol is used as a milling medium to reduce agglomeration. Milling is carried out for 24 hours at a rotational speed of 300 rpm.
-
After milling, the slurry is dried in an oven at 120°C for 12 hours to evaporate the milling medium.
-
2.1.3. Calcination:
-
The dried, mixed powder is placed in a high-purity alumina crucible.
-
Calcination is performed in a muffle furnace at a temperature of 1000°C for 4 hours in an air atmosphere. The heating and cooling rates are typically controlled at 5°C/min.
-
The purpose of calcination is to decompose the carbonate precursor and initiate the formation of the this compound phase.
2.1.4. Granulation and Pressing:
-
The calcined powder is ground again to break up any agglomerates.
-
A small amount of a binder, such as polyvinyl alcohol (PVA), is added to the powder to improve its green strength.
-
The granulated powder is uniaxially pressed into pellets of the desired dimensions (e.g., 10 mm diameter and 1-2 mm thickness) at a pressure of approximately 200 MPa.
2.1.5. Sintering:
-
The green pellets are placed on a bed of powder of the same composition in an alumina crucible to prevent reaction with the crucible.
-
Sintering is carried out in a furnace at a temperature of 1200°C for 4 hours in an air atmosphere. The heating and cooling rates are maintained at 5°C/min.
-
Sintering is the final step to achieve a dense ceramic body with the desired microstructure and properties.
Characterization of this compound Ceramics
Following synthesis, the structural and dielectric properties of the this compound ceramics are characterized using various techniques.
Experimental Protocol: Structural and Dielectric Characterization
3.1.1. Structural Characterization:
-
X-ray Diffraction (XRD): The crystal structure and phase purity of the sintered pellets are analyzed using an X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 20° to 80°.
-
Scanning Electron Microscopy (SEM): The microstructure, including grain size and porosity, of the sintered ceramics is examined using an SEM. The surfaces of the pellets are typically polished and thermally etched to reveal the grain boundaries.
3.1.2. Dielectric Properties Measurement:
-
The sintered pellets are polished to obtain parallel and smooth surfaces.
-
A conductive silver paste is applied to both flat surfaces of the pellets to serve as electrodes. The electrodes are then fired at a temperature of around 600-800°C to ensure good adhesion and conductivity.
-
The dielectric constant (εr) and loss tangent (tanδ) are measured as a function of frequency (typically from 1 kHz to 1 MHz) and temperature using an LCR meter or an impedance analyzer connected to a furnace with a programmable temperature controller.
-
The capacitance (C) and dissipation factor (D) of the pellet are measured, and the dielectric constant is calculated using the formula: εr = (C × d) / (ε₀ × A) where:
-
C is the capacitance
-
d is the thickness of the pellet
-
A is the area of the electrode
-
ε₀ is the permittivity of free space (8.854 × 10⁻¹² F/m)
-
-
The loss tangent is directly obtained from the dissipation factor measurement (tanδ = D).
-
The Temperature Coefficient of Capacitance (TCC) is calculated from the variation of capacitance with temperature.
Dielectric Properties of Antimonate Ceramics
Quantitative Data
The following table summarizes the reported dielectric properties for various antimonate-based pyrochlore ceramics. It is important to note that the compositions are not pure this compound, and the properties are influenced by the presence of other elements.
| Material Composition | Dielectric Constant (εr) | Loss Tangent (tanδ) | Measurement Conditions |
| Bi₂Cr₁/₆Mn₁/₆Fe₁/₆Co₁/₆Ni₁/₆Cu₁/₆Ta₂O₉+Δ (High-Entropy Pyrochlore) | ≈ 46 | ≈ 0.004 | Room Temperature, 1 MHz |
| Bi₃.₃₆Fe₂.₀₈₊ₓSb₂.₅₆₋ₓO₁₄.₅₆₋ₓ (Bismuth Iron Antimonate) | 24 - 35 | ~ 10⁻¹ | Room Temperature, 1 MHz |
Note: The data presented is for comparative purposes and may not be fully representative of pure BaSb₂O₆ ceramics.
Visualizations
Experimental Workflow for Solid-State Synthesis
The following diagram illustrates the key steps in the solid-state synthesis of this compound ceramics.
Caption: Experimental workflow for the solid-state synthesis of this compound ceramics.
Relationship between Synthesis, Structure, and Properties
This diagram illustrates the fundamental relationship between the synthesis process, the resulting material structure, and the final dielectric properties of this compound ceramics.
Caption: Interplay of synthesis, structure, and dielectric properties in this compound ceramics.
Conclusion
This compound ceramics, with their pyrochlore-like structure, present a promising avenue for the development of novel dielectric materials. While specific quantitative data on pure BaSb₂O₆ remains a subject for further investigation, this guide provides a foundational understanding of its synthesis, characterization, and expected dielectric behavior based on related antimonate systems. The detailed experimental protocols and workflow diagrams offer a practical starting point for researchers and scientists venturing into the study of these materials. Future research should focus on the systematic investigation of the dielectric properties of pure this compound and the influence of various dopants to tailor its properties for specific electronic applications.
Unveiling the Thermal Resilience of Barium Antimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate, a complex inorganic compound with the chemical formula BaSb₂O₆ or Ba(SbO₃)₂, is a material recognized for its exceptional thermal stability. This property, coupled with its notable UV resistance and dielectric characteristics, has positioned it as a valuable component in various industrial applications, including flame retardants, pigments, and in the formulation of specialized ceramics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, drawing upon available data and established principles of materials science. While specific quantitative thermal analysis data for this compound remains limited in publicly accessible literature, this document synthesizes information from related compounds and general methodologies to offer a robust framework for researchers.
Synthesis and Inherent Stability
This compound is typically synthesized through a high-temperature solid-state reaction. This process involves the intimate mixing of barium precursors, such as barium oxide (BaO) or barium carbonate (BaCO₃), with an antimony source, commonly antimony pentoxide (Sb₂O₅). The mixture is then subjected to calcination at temperatures around 1200°C. The very nature of this synthesis at elevated temperatures is a primary indicator of the compound's significant thermal resilience.
Thermal Decomposition Analysis: A Postulated Overview
A hypothetical thermal decomposition pathway for this compound (BaSb₂O₆) might involve its breakdown into its constituent oxides, barium oxide (BaO) and antimony pentoxide (Sb₂O₅), or other antimony oxides depending on the atmospheric conditions.
Table 1: Postulated Thermal Decomposition Data for this compound
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Reaction/Transition |
| Initial Decomposition | > 1200 | Not Available | BaSb₂O₆(s) → BaO(s) + Sb₂O₅(g) (or other volatile antimony oxides) |
| Further Decomposition | Higher Temperatures | Not Available | Further decomposition or volatilization of antimony oxides |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate determination.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, a standardized set of experimental protocols should be employed. The following methodologies are recommended for researchers undertaking such an investigation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small quantity (typically 5-10 mg) of finely ground this compound powder is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, such as dry air, nitrogen, or argon, at a constant flow rate (e.g., 20-50 mL/min). This is crucial as the decomposition pathway of antimony oxides can be influenced by the oxygen partial pressure.
-
Heating Program: A linear heating rate, typically in the range of 5-20°C/min, is applied from ambient temperature to a final temperature exceeding the expected decomposition point (e.g., 1400°C or higher).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
DTA measures the temperature difference between a sample and an inert reference as a function of temperature, while DSC measures the heat flow to or from the sample. These techniques are used to identify phase transitions and reactions.
-
Apparatus: A DTA or DSC instrument.
-
Sample Preparation: Similar to TGA, a small amount of the sample and an inert reference material (e.g., calcined alumina) are placed in separate crucibles.
-
Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) should be identical to those used for the TGA analysis to allow for direct correlation of thermal events.
-
Data Analysis: The DTA/DSC curve reveals endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or chemical reactions (e.g., decomposition).
High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is employed to identify the crystalline phases present in the material as a function of temperature.
-
Apparatus: An X-ray diffractometer equipped with a high-temperature stage.
-
Procedure: A powdered sample of this compound is heated in the XRD chamber, and diffraction patterns are collected at various temperature intervals.
-
Data Analysis: The diffraction patterns are analyzed to identify changes in the crystal structure and to determine the decomposition products at different temperatures.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in evaluating the thermal stability of this compound, the following diagrams have been generated using the DOT language.
A Technical Guide to the Geochemistry and Synthesis of Barium Antimonate Compounds
For Researchers, Scientists, and Drug Development Professionals
While naturally occurring barium antimonate minerals are not documented in geological records, a variety of this compound compounds have been synthesized in laboratory settings. This technical guide provides an in-depth overview of the synthesis, crystal structures, and the geochemical principles that govern the formation of these materials. The notable absence of these compounds in nature is contrasted with their successful laboratory synthesis, offering insights into the specific conditions required for their formation.
Geochemical Considerations: The Rarity of this compound Minerals
The separate geochemical behaviors of barium and antimony explain the scarcity of their combined mineral forms in nature. Barium is a lithophile element that is most commonly found as barite (BaSO₄) in various geological environments. Antimony, a chalcophile element, is typically found in sulfide minerals, with stibnite (Sb₂S₃) being the most common ore.[1][2][3] The formation of this compound would require a unique geological setting with high concentrations of both barium and antimony, along with conditions that favor their combination over the formation of their more common sulfate and sulfide minerals.
Synthesis of this compound Compounds
This compound compounds are primarily synthesized through high-temperature solid-state reactions. This method involves the intimate mixing of stoichiometric amounts of barium and antimony precursors, followed by calcination at elevated temperatures.[4]
The following protocol outlines a general procedure for the solid-state synthesis of this compound compounds, such as BaSb₂O₆.
Materials:
-
Barium precursor: Barium oxide (BaO) or Barium carbonate (BaCO₃)
-
Antimony precursor: Antimony pentoxide (Sb₂O₅)
-
Mortar and pestle (agate recommended)
-
High-purity alumina crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium and antimony precursors.
-
Homogenization: Thoroughly grind the precursors in a mortar and pestle to ensure intimate mixing and a homogeneous powder.
-
Calcination: Transfer the mixed powder to an alumina crucible and place it in a high-temperature furnace.
-
Heating Profile: Heat the mixture to temperatures around 1200°C. The heating rate and dwell time are critical parameters that influence the crystallinity and phase purity of the final product.[4] For example, a ramp rate of 5°C/min followed by a dwell time of 12-24 hours is a common starting point.
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Characterization: The resulting product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
A variation of this method involves the synthesis of barium oxoantimonates(III), such as Ba₃[SbO₃]₂ and Ba₂[Sb₂O₅], from melts of elemental barium and antimony oxide (Sb₂O₃) at a temperature of 800°C.[5]
Crystal Structures of Synthesized Barium Antimonates
Synthesized this compound compounds exhibit a range of crystal structures, with some belonging to well-known structural families like pyrochlore.[4] The specific crystal system and lattice parameters are determined by the stoichiometry and the oxidation state of antimony.
The following table summarizes the crystallographic data for several synthesized this compound compounds.
| Compound Formula | Chemical Name | Crystal System | Space Group | Lattice Parameters |
| BaSb₂O₆ | This compound | Pyrochlore-like | - | - |
| Ba₃[SbO₃]₂ | Barium Oxoantimonate(III) | Triclinic | P-1 | a = 615.2 pm, b = 981.4 pm, c = 1215.4 pm, α = 74.68°, β = 89.71°, γ = 71.46°[5] |
| Ba₂[Sb₂O₅] | Barium Oxoantimonate(III) | Orthorhombic | Cmcm | a = 401.0 pm, b = 1450.6 pm, c = 636.6 pm[5] |
Visualizing Synthesis and Structural Relationships
The following diagram illustrates the key steps in the solid-state synthesis of this compound compounds.
Caption: Workflow for the solid-state synthesis of this compound.
This diagram shows the relationship of this compound to common mixed-metal oxide crystal structures.
Caption: Structural relationship of this compound.
References
- 1. Why The Antimony Shortage Leaves Mandalay Resources Significantly Undervalued | Seeking Alpha [seekingalpha.com]
- 2. Antimony - Wikipedia [en.wikipedia.org]
- 3. Availability, Toxicology and Medical Significance of Antimony - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 15600-59-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Solubility Profile of Barium Antimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium antimonate (Ba(SbO₃)₂) is an inorganic compound with applications in various industrial fields, including as a flame retardant and in the production of glass and ceramics. Despite its utility, publicly available quantitative data on its solubility in common solvents is notably scarce. This technical guide synthesizes the available qualitative information, provides context through the behavior of analogous compounds, and outlines standardized experimental protocols for determining its solubility. The lack of specific solubility data underscores a significant knowledge gap and presents an opportunity for further research.
Introduction to this compound
This compound is a salt formed from the barium cation (Ba²⁺) and the antimonate anion (SbO₃⁻). Its properties are dictated by the individual characteristics of these ions. Barium is an alkaline earth metal, and its compounds exhibit a range of solubilities. For instance, barium chloride and barium nitrate are soluble in water, while barium sulfate is famously insoluble. Antimony is a metalloid, and its oxides and salts often exhibit complex solubility behavior, with a tendency towards hydrolysis in aqueous solutions.
Qualitative Solubility Assessment
-
Water: Based on the general solubility rules for inorganic compounds, most antimonate salts are not highly soluble in water. It is therefore anticipated that this compound is, at best, sparingly soluble in water. The antimonate ion can hydrolyze in water, which may influence the overall dissolution process.
-
Acids: Many barium salts that are insoluble in water, such as barium carbonate, will dissolve in acidic solutions.[1] This is because the anion of the salt is protonated, shifting the dissolution equilibrium. It is plausible that this compound exhibits increased solubility in strong acids like hydrochloric acid (HCl). A method for determining barium soluble in dilute hydrochloric acid has been described, suggesting some degree of solubility in this medium.[2][3]
-
Bases: The solubility of this compound in alkaline solutions, such as sodium hydroxide (NaOH), is not well-documented. The behavior would depend on the potential formation of soluble hydroxo-antimonate complexes. For comparison, barium hydroxide itself is sparingly soluble in water, and its solubility is further decreased in NaOH solutions due to the common ion effect.[4][5]
-
Organic Solvents: Data on the solubility of this compound in organic solvents like ethanol or acetone is not available. Generally, inorganic salts tend to have very low solubility in non-polar or weakly polar organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in any solvent. This represents a significant data gap for a compound with industrial applications. The following table summarizes the lack of available data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Water | 25 | Data Not Available | |
| Hydrochloric Acid (dilute) | 25 | Data Not Available | |
| Sodium Hydroxide (dilute) | 25 | Data Not Available | |
| Ethanol | 25 | Data Not Available | |
| Acetone | 25 | Data Not Available |
Experimental Protocols for Solubility Determination
For researchers aiming to fill the existing data gap, standardized methods for determining the aqueous solubility of chemical compounds are well-established. The following protocols, based on internationally recognized guidelines, are recommended.
OECD Guideline 105: Water Solubility
The OECD Guideline 105 is a widely accepted method for determining the water solubility of substances.[6][7][8][9][10] It comprises two primary methods: the Column Elution Method and the Flask Method.
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.
-
An excess amount of the test substance (this compound) is agitated in water at a controlled temperature until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method (e.g., atomic absorption spectroscopy for barium, or inductively coupled plasma mass spectrometry for both barium and antimony).
-
-
Column Elution Method: This method is appropriate for substances with solubilities below 10⁻² g/L.
-
A column is packed with an inert support material coated with the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The eluate is collected, and the concentration of the dissolved substance is measured until a plateau is reached, indicating saturation.
-
ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility
The ASTM E1148 standard provides procedures for measuring the aqueous solubility of organic compounds, but the principles can be adapted for inorganic compounds like this compound.[11][12][13][14][15] The method emphasizes reaching equilibrium and employs various analytical techniques for concentration measurement.
General Procedure (adapted for an inorganic salt):
-
Preparation of Saturated Solution: A supersaturated solution of this compound is prepared in deionized water in a vessel that can be sealed to prevent evaporation.
-
Equilibration: The solution is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation at the same temperature as equilibration. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.
-
Analysis: The concentration of the solute in the supernatant is determined by a validated analytical method.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a poorly soluble inorganic compound, such as this compound, based on the principles of the Flask Method.
Caption: Generalized workflow for determining the solubility of this compound.
Conclusion and Future Outlook
This technical guide highlights a critical lack of quantitative solubility data for this compound across various solvents. While qualitative predictions can be made based on general chemical principles, the absence of empirical data limits the full understanding of its environmental fate, bioavailability, and potential applications in solution-based processes. The provided experimental protocols, based on OECD and ASTM standards, offer a clear pathway for researchers to address this knowledge gap. Future work should focus on systematically determining the solubility of this compound in water, acidic, and alkaline solutions at various temperatures to provide a comprehensive solubility profile for this industrially relevant compound.
References
- 1. quora.com [quora.com]
- 2. Methods for the determination of antimony, barium soluble in dilute hydrochloric acid and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Methods for the determination of antimony, barium soluble in dilute hydrochloric acid and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. The solubility of barium hydroxide in dilute solutions of sodium hydroxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. store.astm.org [store.astm.org]
- 12. img.antpedia.com [img.antpedia.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]
Methodological & Application
Application Notes and Protocols for High-Temperature Solid-State Synthesis of Barium Antimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (BaSb₂O₆) is an inorganic compound that has garnered interest in various fields due to its notable properties, including high thermal stability, UV resistance, and specific dielectric characteristics.[1] These attributes make it a valuable material in the manufacturing of ceramics, flame retardants, and as an opacifier in enamels.[1] The high-temperature solid-state synthesis, also known as the ceramic method, is a conventional and widely employed technique for producing polycrystalline materials like this compound. This method involves the intimate mixing of solid precursors and subsequent heating at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.[1]
This document provides detailed application notes and a comprehensive protocol for the high-temperature solid-state synthesis of this compound, targeting researchers and professionals in materials science and related fields.
Data Presentation
The following table summarizes the key quantitative parameters for the high-temperature solid-state synthesis of this compound.
| Parameter | Value | Notes |
| Precursors | Barium Carbonate (BaCO₃), Antimony Pentoxide (Sb₂O₅) | High purity (>99%) precursors are recommended for optimal results. |
| Molar Ratio (BaCO₃:Sb₂O₅) | 1:1 (Stoichiometric) | Ensures complete reaction to form BaSb₂O₆. |
| Mixing Method | Ball Milling | For homogeneous mixing and particle size reduction. |
| Calcination Temperature | 1200 °C | A common temperature for the solid-state reaction of these precursors.[1] |
| Heating Rate | 5 °C/min | A controlled heating rate prevents thermal shock to the crucible and ensures uniform heating. |
| Dwell Time | 12 hours | Sufficient time for the diffusion of ions and complete reaction. |
| Cooling Rate | 5 °C/min | Slow cooling helps in the formation of a well-ordered crystalline structure. |
| Product Crystal Structure | Hexagonal | This compound typically exhibits a hexagonal crystal structure. |
Experimental Protocols
This section details the step-by-step methodology for the high-temperature solid-state synthesis of this compound.
Materials and Equipment:
-
Barium Carbonate (BaCO₃, >99% purity)
-
Antimony Pentoxide (Sb₂O₅, >99% purity)
-
High-Energy Ball Mill with zirconia vials and balls
-
Alumina crucible
-
High-temperature furnace (capable of reaching at least 1200 °C)
-
Mortar and pestle
-
Spatula
-
Analytical balance
Procedure:
-
Precursor Stoichiometry: Calculate the required masses of BaCO₃ and Sb₂O₅ for a 1:1 molar ratio. For example, to synthesize 10 g of BaSb₂O₆ (molar mass ≈ 480.25 g/mol ), you would need approximately 4.11 g of BaCO₃ (molar mass ≈ 197.34 g/mol ) and 6.74 g of Sb₂O₅ (molar mass ≈ 323.52 g/mol ).
-
Mixing of Precursors:
-
Accurately weigh the calculated amounts of BaCO₃ and Sb₂O₅.
-
Transfer the powders into a zirconia vial for the ball mill. Add zirconia balls to the vial.
-
Mill the mixture for 4-6 hours to ensure homogeneous mixing and to reduce the particle size of the precursors, which enhances the reaction kinetics.
-
-
Calcination:
-
Transfer the milled powder into an alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Program the furnace with the following profile:
-
Ramp up to 1200 °C at a heating rate of 5 °C/min.
-
Hold at 1200 °C for 12 hours.
-
Cool down to room temperature at a rate of 5 °C/min.
-
-
-
Product Recovery and Grinding:
-
Once the furnace has cooled to room temperature, carefully remove the crucible.
-
The product will be a sintered powder. Use a mortar and pestle to gently grind the product into a fine powder.
-
-
Characterization:
-
X-ray Diffraction (XRD): Analyze the crystal structure of the synthesized powder to confirm the formation of the BaSb₂O₆ phase. The expected crystal structure is hexagonal.
-
Scanning Electron Microscopy (SEM): Examine the morphology and particle size of the this compound powder. The solid-state reaction typically results in particles with irregular shapes and a distribution of sizes.
-
Mandatory Visualization
Caption: Experimental workflow for the high-temperature solid-state synthesis of this compound.
References
Application Notes: Sol-Gel Synthesis of Barium Antimonate Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ethylene glycol-mediated synthesis of metal oxide nanowires - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. scispace.com [scispace.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. SYNTHESIS OF BaTiO3 POWDER BY SOL-GEL METHOD [iccee.journals.ekb.eg]
- 14. rgsmparanda.org [rgsmparanda.org]
Application Notes and Protocols: Barium Antimonate in Varistor Ceramics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium antimonate as an additive in the fabrication of zinc oxide (ZnO)-based varistor ceramics. The document outlines the synthesis protocols, key performance indicators, and the underlying mechanisms of action.
Introduction to this compound in Varistor Ceramics
Varistors are semiconductor devices with a highly nonlinear current-voltage (I-V) characteristic, making them ideal for protecting electronic circuits from voltage surges. The performance of these ceramics is critically dependent on the dopants and additives used in their formulation. Barium-containing compounds, such as barium titanate (BaTiO3), have been shown to enhance the nonlinear properties and influence the microstructure of ZnO varistors.[1] While specific research on this compound is less common, its role is inferred from the behavior of other barium and antimony compounds in varistor systems. Antimony oxides are known to act as grain growth inhibitors and contribute to the formation of spinel phases, which are crucial for the varistor's electrical properties. Barium ions, due to their large ionic radius, tend to segregate at the grain boundaries, which can modify the potential barrier height and contribute to a higher nonlinear coefficient.[1]
Experimental Protocols
The fabrication of this compound-doped ZnO varistors typically follows a solid-state reaction method. This process allows for the homogeneous mixing of constituent powders and the formation of the desired ceramic microstructure upon sintering.
2.1. Materials and Equipment
-
Raw Materials:
-
Zinc oxide (ZnO) powder (99% purity)
-
Barium carbonate (BaCO3) or Barium oxide (BaO) powder
-
Antimony trioxide (Sb2O3) or Antimony pentoxide (Sb2O5) powder
-
Other metal oxide additives (e.g., Cobalt (III) oxide (Co2O3), Manganese (II) oxide (MnO), Chromium (III) oxide (Cr2O3))
-
Binder solution (e.g., Polyvinyl alcohol - PVA)
-
-
Equipment:
-
Planetary ball mill with agate jars and balls
-
Hydraulic press
-
High-temperature tube furnace
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
DC power supply and digital multimeter for I-V characterization
-
2.2. Synthesis of this compound-Doped ZnO Varistor Ceramics
-
Powder Preparation and Mixing:
-
Weigh the raw material powders according to the desired stoichiometric ratios.
-
Place the powders in an agate jar with agate balls.
-
Mill the powders in a planetary ball mill for a specified duration (e.g., 3 hours) to ensure homogeneous mixing and reduce particle size.[1]
-
-
Granulation:
-
Pressing:
-
Press the granulated powder into pellets of desired dimensions (e.g., 10 mm diameter, 1 mm thickness) using a hydraulic press at a specific pressure (e.g., 2.6 tons for 5 minutes).[1]
-
-
Sintering:
-
Place the green pellets in a high-temperature furnace.
-
Heat the pellets at a controlled rate (e.g., 3°C/min) to the desired sintering temperature (e.g., 1300°C).[1]
-
Hold at the sintering temperature for a specific duration (e.g., 90 minutes) to allow for densification and microstructure development.[1]
-
Cool the furnace down to room temperature at a controlled rate (e.g., 3°C/min).[1]
-
-
Electrode Application:
-
Coat the parallel surfaces of the sintered pellets with a conductive silver paste to form electrodes.
-
Fire the electrodes at a suitable temperature (e.g., 560°C for 15 minutes) to ensure good ohmic contact.[2]
-
Characterization of Varistor Properties
The performance of the fabricated varistor ceramics is evaluated based on their electrical properties, which are determined from the current-voltage (I-V) characteristics.
3.1. Measurement of I-V Characteristics
-
A DC power supply is used to apply a voltage across the varistor sample.
-
The corresponding current is measured using a digital multimeter.
-
The measurements are typically performed at room temperature.
3.2. Key Performance Parameters
-
Breakdown Voltage (Vb): The voltage at which the varistor starts to conduct significantly. It is conventionally defined as the voltage at a current density of 1 mA/cm².[2]
-
Nonlinear Coefficient (α): A measure of the nonlinearity of the I-V curve. A higher α value indicates a better voltage-clamping capability. It is calculated from the I-V data in the breakdown region using the formula: α = log(I₂/I₁)/log(V₂/V₁)[3] where (V₁, I₁) and (V₂, I₂) are two points on the I-V curve in the breakdown region.
-
Leakage Current (IL): The small current that flows through the varistor in the pre-breakdown region (at a voltage below Vb). A lower leakage current is desirable to minimize power loss during normal operation. It is often measured at 0.75 x Vb.[2]
Data Presentation
The following tables summarize the effect of barium-containing additives (using BaTiO₃ as a proxy due to limited specific data on this compound) and other dopants on the electrical properties of ZnO-based varistors.
Table 1: Effect of BaTiO₃ Content on ZnO Varistor Properties [1]
| BaTiO₃ Content (wt.%) | Average Grain Size (µm) | Breakdown Voltage (V/mm) | Nonlinear Coefficient (α) | Leakage Current Density (µA/cm²) |
| 4 | 12.5 | 4.7 | 1.8 | - |
| 8 | 15.2 | 8.9 | 3.2 | - |
| 12 | 18.9 | 14.1 | 4.8 | 348 |
| 16 | 21.3 | 11.5 | 4.1 | - |
| 20 | 23.8 | 9.8 | 3.5 | - |
| 24 | 25.1 | 7.2 | 2.9 | - |
Table 2: Effect of Co₃O₄ Co-doping on ZnO-12wt.%BaTiO₃ Varistor Properties [1]
| Co₃O₄ Content (wt.%) | Relative Density (%) | Average Grain Size (µm) | Breakdown Voltage (V/mm) | Nonlinear Coefficient (α) | Leakage Current Density (µA/cm²) | Barrier Height (eV) |
| 0.0 | 96.2 | 18.9 | 14.1 | 4.8 | 348 | 0.88 |
| 0.5 | 96.8 | 17.5 | 8.9 | 7.2 | 262 | 0.95 |
| 1.0 | 97.5 | 16.2 | 7.8 | 6.5 | 315 | 0.98 |
| 1.5 | 95.3 | 15.1 | 7.0 | 5.3 | 391 | 0.91 |
Visualizations
Diagram 1: Experimental Workflow for Varistor Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of varistor ceramics.
Diagram 2: Influence of Dopants on Varistor Electrical Properties
Caption: Logical relationship of dopant effects on varistor properties.
Conclusion and Future Outlook
The addition of barium-containing compounds and other metal oxides is a critical strategy for enhancing the performance of ZnO-based varistor ceramics. The experimental protocols outlined provide a robust framework for the synthesis and characterization of these materials. While specific quantitative data for this compound remains an area for further investigation, the presented data for barium titanate highlights the significant potential of barium-based additives in improving varistor properties. Future research should focus on elucidating the precise role of this compound in the grain boundary chemistry and its direct impact on the electrical characteristics of varistors. This will enable the development of next-generation surge protection devices with superior performance and reliability.
References
Application Notes and Protocols for Barium Antimonate as an Opacifier in Enamels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enamels are vitreous coatings fused to a substrate, providing a durable, protective, and decorative surface. The opacity of these coatings is a critical aesthetic and functional property, achieved through the addition of opacifiers. Opacifiers are materials that scatter and reflect light, thereby making the enamel opaque. Historically, compounds such as tin oxide (SnO₂) and zirconium silicate (ZrSiO₄) have been widely used. Barium antimonate (Ba(SbO₃)₂) has also been utilized, particularly in enamels for cast iron, offering high thermal stability and specific optical properties.[1]
This document provides detailed application notes and protocols for the use of this compound as an opacifier in enamel formulations. It includes a summary of its properties, experimental procedures for enamel preparation and application, and methods for evaluating the final coating.
Properties of this compound
This compound is a white, inorganic compound with a pyrochlore-like crystal structure, contributing to its high thermal stability.[1] It is typically synthesized through a high-temperature solid-state reaction of barium carbonate (BaCO₃) or barium oxide (BaO) with antimony pentoxide (Sb₂O₅) at temperatures around 1200°C.[1] Its key properties relevant to enamel applications include:
-
High Refractive Index: Contributes to efficient light scattering and high opacity.
-
Thermal Stability: Withstands high firing temperatures required for enameling without decomposing or reacting undesirably with the enamel frit.[1]
-
Chemical Inertness: Generally stable within the molten glass matrix of the enamel.
Quantitative Data Presentation: A Comparative Overview of Opacifiers
While direct, side-by-side comparative studies detailing the quantitative optical properties of this compound against other common opacifiers under identical conditions are limited in the available literature, this section compiles representative data for zirconium silicate and tin oxide to provide a benchmark for performance. The expected performance of this compound can be inferred from the general behavior of antimony-based opacifiers.
Table 1: Typical Optical Properties of Enamels with Different Opacifiers
| Opacifier | Typical Addition Level (% w/w) | CIELAB L* (Lightness) | CIELAB a* (Red-Green) | CIELAB b* (Yellow-Blue) | Gloss (GU at 60°) |
| Zirconium Silicate (ZrSiO₄) | 8 - 12%[2] | 85 - 95 | -1.0 to 1.0 | 1.0 to 3.0 | 70 - 90 |
| Tin Oxide (SnO₂) | 5 - 10%[3][4] | 90 - 98 | -0.5 to 0.5 | 0.5 to 2.0 | 80 - 95 |
| This compound (Ba(SbO₃)₂) | Data not available for direct comparison | Expected to be high | Slightly negative (bluish-white) | Slightly negative to low positive | Expected to be high |
Note: The values for Zirconium Silicate and Tin Oxide are compiled from various sources and represent typical ranges. The performance of this compound is an educated estimation based on the properties of antimony compounds.
Table 2: Typical Reflectance and Opacity of Enamels with Different Opacifiers
| Opacifier | Typical Addition Level (% w/w) | Reflectance (%) at 550 nm | Contrast Ratio (Opacity) |
| Zirconium Silicate (ZrSiO₄) | 8 - 12% | 75 - 85 | > 0.95 |
| Tin Oxide (SnO₂) | 5 - 10% | 80 - 90 | > 0.98 |
| This compound (Ba(SbO₃)₂) | Data not available for direct comparison | Expected to be high | Expected to be high |
Note: Contrast ratio is a measure of opacity, calculated as the ratio of the reflectance of the enamel over a black substrate to that over a white substrate. A value closer to 1 indicates higher opacity.
Experimental Protocols
The following protocols outline the key steps for preparing and evaluating enamels using this compound as an opacifier.
Protocol 1: Preparation of this compound Opacifier
This protocol describes the synthesis of this compound via a solid-state reaction.
Materials:
-
Barium Carbonate (BaCO₃), analytical grade
-
Antimony Pentoxide (Sb₂O₅), analytical grade
-
Alumina crucible
-
High-temperature furnace
-
Ball mill
Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of BaCO₃ and Sb₂O₅. For the formation of Ba(SbO₃)₂, the molar ratio is 1:1.
-
Milling: Intimately mix the powders by ball milling for 4-6 hours to ensure a homogeneous mixture.
-
Calcination: Transfer the mixed powder to an alumina crucible and place it in a high-temperature furnace.
-
Heating Profile:
-
Post-Calcination Milling: The resulting this compound clinker is then ground to a fine powder (typically < 45 µm) using a ball mill. This powder is the opacifier.
Protocol 2: Enamel Slip Preparation (Mill Addition)
This protocol details the preparation of an enamel slip for application to a substrate.
Materials:
-
Enamel frit (borosilicate or titania-based, depending on application)
-
This compound opacifier (prepared as in Protocol 4.1)
-
Clay (e.g., bentonite) as a suspending agent
-
Electrolytes (e.g., sodium nitrite, borax) for setting properties
-
Water (deionized)
-
Ball mill
Procedure:
-
Mill Loading: Charge the ball mill with the following components in the specified order:
-
Enamel frit (e.g., 100 parts by weight)
-
This compound (5-10 parts by weight, to be optimized)
-
Clay (5-7 parts by weight)
-
Electrolytes (0.25-0.5 parts by weight)
-
Water (40-50 parts by weight)
-
-
Milling: Mill the mixture until the desired fineness is achieved. A common target is for a 100 ml sample to have a residue of 2-4 g on a 200-mesh sieve.
-
Slip Adjustment: After milling, adjust the specific gravity and viscosity of the slip by adding small amounts of water or electrolytes as needed.
Protocol 3: Enamel Application and Firing on Cast Iron
This protocol describes the application of the enamel slip to a cast iron substrate.
Materials:
-
Prepared cast iron substrate (sandblasted and cleaned)
-
Enamel slip (from Protocol 4.2)
-
Spraying equipment
-
Drying oven
-
High-temperature furnace
Procedure:
-
Surface Preparation: The cast iron surface must be thoroughly cleaned and roughened, typically by sandblasting, to ensure good adhesion.
-
Ground Coat Application (Optional but Recommended): Apply a ground coat enamel to promote adhesion between the cover coat and the metal substrate. Fire the ground coat according to its specifications.
-
Cover Coat Application: Apply the enamel slip containing this compound to the substrate using a spraying technique to achieve a uniform thickness.
-
Drying: Dry the coated substrate in a drying oven at 100-120°C to remove all moisture.
-
Firing:
-
Preheat the furnace to the firing temperature, typically between 780°C and 850°C for cast iron enamels.
-
Carefully place the dried piece in the furnace.
-
Firing time will vary depending on the thickness of the enamel and the mass of the substrate, but is typically in the range of 10-30 minutes. The enamel should be fired until it is smooth and glossy.
-
Remove the piece from the furnace and allow it to cool slowly in a controlled environment to prevent stress-induced cracking.
-
Protocol 4: Evaluation of Enamel Properties
This protocol outlines the methods for quantifying the optical and physical properties of the fired enamel.
Equipment:
-
Spectrophotometer with an integrating sphere for color and reflectance measurements.
-
Glossmeter (60° geometry is common for enamels).
-
Profilometer for surface roughness.
-
Chemical resistance testing apparatus.
Procedure:
-
Color Measurement (CIELAB):
-
Calibrate the spectrophotometer using a standard white tile.
-
Measure the L, a, and b* values of the enameled surface at multiple points to ensure uniformity.
-
-
Reflectance and Opacity Measurement:
-
Measure the spectral reflectance of the enamel from 400 nm to 700 nm.
-
To determine opacity (contrast ratio), prepare two samples: one on a black substrate and one on a white substrate. Measure the reflectance of both. Opacity = (Reflectance on black / Reflectance on white).
-
-
Gloss Measurement:
-
Calibrate the glossmeter using a standard of known gloss value.
-
Measure the gloss at a 60° angle on the enamel surface at several locations.
-
-
Chemical Resistance:
-
Expose the enameled surface to standardized acidic (e.g., citric acid) and alkaline solutions for a specified time and temperature.
-
Visually inspect for any changes in appearance and measure any weight loss.
-
Mandatory Visualizations
Caption: Experimental Workflow for Using this compound as an Enamel Opacifier.
Caption: Mechanism of Light Scattering by this compound Particles in an Enamel Matrix.
References
Application Notes and Protocols for Barium Antimonate Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for the deposition of barium antimonate thin films. This compound, with its potential pyrochlore or perovskite structures, offers intriguing dielectric and electronic properties relevant to advanced electronic devices and sensor technologies. This document outlines detailed experimental protocols for four primary deposition methods: Thermal Evaporation, Pulsed Laser Deposition (PLD), RF Sputtering, and Sol-Gel Synthesis.
Overview of Deposition Techniques
The selection of a deposition technique for this compound thin films is contingent on the desired film quality, thickness, uniformity, and substrate compatibility. The primary methods can be broadly categorized into Physical Vapor Deposition (PVD) and chemical methods.
-
Physical Vapor Deposition (PVD): This family of techniques involves the vaporization of a solid source material in a vacuum environment, which then condenses on a substrate to form a thin film.
-
Thermal Evaporation: A straightforward method where the source material is heated until it evaporates.
-
Pulsed Laser Deposition (PLD): Utilizes a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate. This method is known for preserving the stoichiometry of complex materials.
-
Sputtering: Involves the bombardment of a target with energetic ions, causing atoms to be ejected and deposited onto the substrate.
-
-
Chemical Methods: These techniques utilize chemical reactions to form the thin film.
-
Chemical Vapor Deposition (CVD): Precursor gases are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired film.
-
Sol-Gel Synthesis: A wet-chemical technique where a solution of molecular precursors (a 'sol') is transformed into a gel and then applied to a substrate, followed by heat treatment.
-
Quantitative Data Summary
The following tables summarize key experimental parameters for the different deposition techniques. It is important to note that while data for barium antimonide is emerging, many parameters are extrapolated from related antimonide and antimonate compounds and should be considered as starting points for process optimization.
Table 1: Thermal Evaporation Parameters for Barium Antimonide (BaSb)
| Parameter | Value | Reference |
| Deposition Method | Co-evaporation of barium and antimony | [1] |
| Base Pressure | 10⁻⁵ mbar | [1][2] |
| Substrate | Glass | [2] |
| Post-Deposition Annealing | Not specified | |
| Resulting Film Stoichiometry | Ba: 50.17 at%, Sb: 49.83 at% | [2] |
| Crystal Structure | Orthorhombic | [2] |
| Grain Size | 1.64 to 4.14 µm | [2] |
Table 2: Proposed Starting Parameters for Pulsed Laser Deposition of this compound (BaSb₂O₆)
| Parameter | Proposed Value | Notes |
| Target Material | Stoichiometric BaSb₂O₆ ceramic target | Synthesized via solid-state reaction of BaCO₃ and Sb₂O₅ |
| Laser | KrF Excimer Laser (λ = 248 nm) | A common choice for oxide deposition[3][4] |
| Laser Fluence | 0.3 - 2 J/cm² | To be optimized based on material ablation |
| Repetition Rate | 5 Hz | A typical starting point[3][4] |
| Substrate Temperature | 100 - 700 °C | Critical for film crystallinity[3][4] |
| Target-Substrate Distance | 5 cm | Influences deposition rate and uniformity[3][4] |
| Background Gas | Oxygen | To maintain stoichiometry in the oxide film |
| Oxygen Pressure | 0.02 - 0.2 mbar | To be optimized[3][5] |
Table 3: Proposed Starting Parameters for RF Sputtering of Antimony-based Thin Films
| Parameter | Proposed Value | Notes |
| Target Material | Stoichiometric BaSb₂O₆ or co-sputtering from Ba and Sb targets | Co-sputtering allows for compositional control |
| RF Power | 100 - 400 W | Influences deposition rate and film properties |
| Working Pressure | 0.67 - 2 Pa | Affects plasma density and film microstructure |
| Sputtering Gas | Argon (Ar) | Inert gas for physical sputtering |
| Reactive Gas | Oxygen (O₂) (for BaSb₂O₆) | To form the oxide compound |
| Ar/O₂ Flow Ratio | To be optimized | Critical for controlling film stoichiometry |
| Substrate Temperature | Room Temperature - 500 °C | Influences film crystallinity and density |
Table 4: Proposed Starting Parameters for Sol-Gel Synthesis of this compound (BaSb₂O₆)
| Parameter | Proposed Value | Notes |
| Barium Precursor | Barium Acetate (Ba(CH₃COO)₂) | A common and stable barium precursor[6] |
| Antimony Precursor | Antimony Trichloride (SbCl₃) | A potential antimony source |
| Solvent | 2-Methoxyethanol or Acetic Acid | To dissolve the precursors[6] |
| Stabilizing Agent | Triethanolamine/Citric Acid | To form stable complexes and prevent precipitation |
| Sol Concentration | 0.1 - 0.5 M | To be optimized for desired film thickness |
| Deposition Method | Spin-coating or Dip-coating | Standard techniques for sol-gel films |
| Annealing Temperature | 500 - 800 °C | To crystallize the film into the desired phase |
| Annealing Atmosphere | Air or Oxygen | To promote oxide formation |
Experimental Protocols
Thermal Evaporation of Barium Antimonide (BaSb)
This protocol is based on the successful fabrication of BaSb thin films.
Materials and Equipment:
-
High-purity barium (stored in hexane oil to prevent oxidation)
-
High-purity antimony
-
Substrates (e.g., cleaned glass slides)
-
Dual-source thermal evaporator system with tungsten boats
-
High-vacuum pump capable of reaching < 10⁻⁵ mbar
-
Thickness monitor (e.g., quartz crystal microbalance)
Protocol:
-
Thoroughly clean the substrates using a standard procedure (e.g., sequential ultrasonic cleaning in acetone, isopropanol, and deionized water).
-
Load small pieces of barium and antimony into separate tungsten evaporation boats inside the thermal evaporator chamber.
-
Mount the cleaned substrates onto the substrate holder.
-
Evacuate the chamber to a base pressure of at least 10⁻⁵ mbar.[1][2]
-
Co-evaporate the barium and antimony by gradually increasing the current to the respective tungsten boats.
-
Monitor the deposition rate and thickness of the film using the in-situ thickness monitor.
-
Once the desired thickness is achieved, stop the evaporation process by turning off the power to the boats.
-
Allow the substrates to cool to room temperature before venting the chamber.
Pulsed Laser Deposition (PLD) of this compound (BaSb₂O₆) - Proposed Protocol
This proposed protocol is based on established procedures for depositing complex oxide thin films.
Materials and Equipment:
-
Stoichiometric BaSb₂O₆ target.
-
Single-crystal substrate (e.g., MgO, SrTiO₃).
-
Pulsed laser deposition system with a KrF excimer laser.
-
Substrate heater capable of reaching at least 800 °C.
-
Vacuum pumps and gas flow controllers for oxygen.
Protocol:
-
Synthesize a dense, stoichiometric BaSb₂O₆ target via solid-state reaction of BaCO₃ and Sb₂O₅ powders at high temperatures (e.g., 1200 °C).
-
Clean the substrate using appropriate solvents and etchants for the chosen material.
-
Mount the substrate onto the heater in the PLD chamber and place the target on the rotating holder.
-
Evacuate the chamber to a base pressure of ~1 x 10⁻⁷ mbar.[3]
-
Heat the substrate to the desired deposition temperature (e.g., 600 °C).
-
Introduce high-purity oxygen into the chamber to a working pressure of 0.02 mbar.[3]
-
Set the laser parameters: fluence of 0.31 J·cm⁻², repetition rate of 5 Hz.[3]
-
Ablate the rotating target to deposit the film on the substrate.
-
After deposition, cool the substrate in a high oxygen pressure environment to promote proper oxygenation of the film.
RF Sputtering of this compound (BaSb₂O₆) - Proposed Protocol
This proposed protocol is based on general parameters for sputtering oxide thin films.
Materials and Equipment:
-
BaSb₂O₆ ceramic target.
-
Substrates (e.g., silicon wafers with a SiO₂ layer).
-
RF magnetron sputtering system.
-
Substrate heater.
-
Mass flow controllers for argon and oxygen.
Protocol:
-
Clean the substrates.
-
Mount the substrate and the BaSb₂O₆ target in the sputtering chamber.
-
Evacuate the chamber to a base pressure in the range of 10⁻⁶ Torr.
-
Introduce argon as the sputtering gas.
-
Introduce oxygen as the reactive gas. The Ar:O₂ ratio is a critical parameter to be optimized.
-
Heat the substrate to the desired temperature (e.g., 300 °C).
-
Set the RF power to 100 W and the working pressure to 1.2 Pa.
-
Initiate the sputtering process for the desired duration to achieve the target thickness.
-
After deposition, cool the substrate under vacuum before removal.
Sol-Gel Synthesis of this compound (BaSb₂O₆) - Proposed Protocol
This proposed protocol is based on sol-gel methods for other metal oxides.
Materials and Equipment:
-
Barium acetate (Ba(CH₃COO)₂)
-
Antimony trichloride (SbCl₃)
-
2-Methoxyethanol (solvent)
-
Citric acid and triethanolamine (stabilizers)
-
Spin-coater or dip-coater
-
Furnace for annealing
Protocol:
-
Sol Preparation: a. Dissolve barium acetate in 2-methoxyethanol with heating and stirring. b. In a separate container, dissolve antimony trichloride in 2-methoxyethanol. c. Add citric acid and triethanolamine to the antimony solution to form a stable complex. d. Slowly add the barium solution to the antimony solution while stirring continuously. e. Age the resulting sol for a period (e.g., 24 hours) to ensure homogeneity.
-
Film Deposition: a. Clean the substrates. b. Deposit the sol onto the substrate using a spin-coater (e.g., 3000 rpm for 30 seconds). c. Dry the coated substrate on a hotplate at a low temperature (e.g., 150 °C) to evaporate the solvent. d. Repeat the coating and drying steps to achieve the desired film thickness.
-
Annealing: a. Place the dried films in a furnace. b. Ramp the temperature to the desired annealing temperature (e.g., 700 °C) in an air or oxygen atmosphere. c. Hold at the annealing temperature for a specified time (e.g., 1 hour) to crystallize the film. d. Cool the furnace slowly to room temperature.
Visualizations
Caption: Workflow for Thermal Evaporation of Barium Antimonide.
Caption: Proposed Workflow for Pulsed Laser Deposition.
Caption: Proposed Workflow for RF Sputtering.
Caption: Proposed Workflow for Sol-Gel Synthesis.
References
- 1. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pulsed Laser Deposition of Halide Perovskites with over 10-Fold Enhanced Deposition Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review [mdpi.com]
Application Notes and Protocols: Enhancing Electrical Properties of Barium Antimonate via Doping
Introduction
Barium antimonate (BaSb₂O₆) is a ceramic material with a hexagonal crystal structure.[1] Like other complex oxides, its intrinsic electrical properties can be precisely tailored through the introduction of dopants. Doping, the intentional introduction of impurities into a material, is a fundamental strategy to modify charge carrier concentration and mobility, thereby enhancing electrical conductivity. This document provides detailed protocols for the synthesis of doped this compound, its characterization, and the measurement of its electrical properties, primarily focusing on doping with Lanthanum (La) as a representative example. These methods are analogous to those used for other perovskite and titanate ceramics.[2][3]
Section 1: Synthesis Protocol
Protocol 1.1: Solid-State Synthesis of Lanthanum-Doped this compound (LaₓBa₁₋ₓSb₂O₆)
The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline ceramic materials from a mixture of solid starting materials.[2]
Materials and Equipment:
-
Barium Carbonate (BaCO₃, 99.9% purity)
-
Antimony(III) Oxide (Sb₂O₃, 99.9% purity)
-
Lanthanum(III) Oxide (La₂O₃, 99.99% purity)
-
Mortar and pestle (agate)
-
Hydraulic press with a steel die
-
High-temperature tube furnace
-
Alumina crucibles
Procedure:
-
Stoichiometric Calculation: Calculate the required molar masses of the precursor powders (BaCO₃, Sb₂O₃, and La₂O₃) based on the desired stoichiometry of LaₓBa₁₋ₓSb₂O₆. For example, for x=0.05, you would calculate the weights corresponding to 0.95 moles of BaCO₃, 1 mole of Sb₂O₃, and 0.025 moles of La₂O₃.
-
Mixing and Grinding: Weigh the precursor powders precisely and mix them in an agate mortar. Grind the mixture thoroughly for at least 60 minutes to ensure homogeneity.
-
Pressing (Green Body Formation): Transfer the homogenized powder into a steel die and apply pressure using a hydraulic press to form a compact disc-shaped pellet (green body).
-
Calcination: Place the pellet in an alumina crucible and heat it in a furnace. A typical calcination process involves heating to 900-950°C for 2-4 hours.[2] This step initiates the chemical reaction and decomposition of the carbonate.
-
Intermediate Grinding: After cooling, remove the calcined pellet, and grind it back into a fine powder using the mortar and pestle. This step breaks up agglomerates and increases the reactivity for the final sintering stage.
-
Sintering: Re-press the powder into a pellet. Place it in the furnace and sinter at a higher temperature, typically between 1250°C and 1350°C, for 4-8 hours.[2] This process promotes grain growth and densification of the ceramic.
-
Cooling: Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the final ceramic pellet.
Section 2: Characterization Protocols
Protocol 2.1: Structural Characterization by X-Ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the synthesized material and to determine its lattice parameters, confirming the formation of the desired BaSb₂O₆ structure.[4]
Equipment:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.541 Å)[4]
Procedure:
-
Sample Preparation: Finely grind a small portion of the sintered pellet into a powder.
-
Data Acquisition: Mount the powder on a sample holder. Set the diffractometer to scan over a 2θ range, for example, from 10° to 90°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[4]
-
Data Analysis: Analyze the resulting diffraction pattern. Compare the peak positions and intensities to a reference pattern for BaSb₂O₆ (e.g., from the JCPDS database) to confirm phase purity. Successful doping may be indicated by slight shifts in the diffraction peaks.
Protocol 2.2: Morphological Characterization by Scanning Electron Microscopy (SEM)
SEM is used to investigate the surface morphology, including grain size, shape, and porosity of the sintered ceramic.[2]
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (if the sample is not sufficiently conductive)
Procedure:
-
Sample Preparation: Mount the sintered pellet on an SEM stub using conductive carbon tape. If the sample's conductivity is low, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Place the stub in the SEM chamber and evacuate to high vacuum. Apply an appropriate acceleration voltage (e.g., 10-20 kV) and scan the electron beam across the sample surface to acquire images.
-
Analysis: Analyze the images to determine the average grain size, observe the grain boundaries, and assess the porosity of the ceramic structure. Energy Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM to confirm the elemental composition.[2]
Section 3: Electrical Property Measurement Protocol
Protocol 3.1: DC Electrical Conductivity Measurement (Four-Point Probe Method)
The four-point probe technique is a standard method for accurately measuring the resistivity (the inverse of conductivity) of materials, minimizing errors from contact resistance.[5]
Equipment:
-
Four-point probe head
-
Source meter (to supply current)
-
Voltmeter (to measure voltage)
-
Sample holder and furnace for temperature-dependent measurements
Procedure:
-
Sample Preparation: Ensure the sintered pellet has a flat, uniform surface. If necessary, polish the surface.
-
Contact Placement: Place the four-point probe head onto the surface of the ceramic pellet. The four probes should be in a straight line and make firm contact with the sample.
-
Measurement: Apply a constant DC current (I) through the two outer probes. Measure the resulting voltage drop (V) across the two inner probes.
-
Calculation: The sheet resistance (Rₛ) is calculated as Rₛ = (π / ln(2)) * (V / I).
-
Conductivity Calculation: The bulk conductivity (σ) is the inverse of resistivity (ρ). Resistivity is calculated by multiplying the sheet resistance by a geometric correction factor and the sample thickness (t): ρ = Rₛ * t * C. Therefore, σ = 1 / (Rₛ * t * C). The correction factor C depends on the sample geometry and probe spacing.
Section 4: Expected Results and Data Presentation
Doping this compound with a trivalent cation like Lanthanum (La³⁺) on the divalent Barium (Ba²⁺) site is expected to increase the concentration of charge carriers (electrons), thereby significantly enhancing electrical conductivity. The precise change in conductivity depends on the dopant concentration, sintering temperature, and atmospheric conditions.
Quantitative data should be summarized in tables for clear comparison. The table below shows representative data for a similar doped perovskite system, Lanthanum-doped Barium Stannate (La:BaSnO₃), illustrating the type of results expected.
| Dopant | Dopant Concentration | Carrier Concentration (cm⁻³) | Electrical Conductivity (S/cm) | Reference |
| Lanthanum | 7% | 2.18 x 10²¹ | 1024 | [6] |
Section 5: Visualized Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate the experimental process and the underlying scientific principles.
Caption: Workflow for Synthesis and Characterization.
Caption: Mechanism of Conductivity Enhancement.
References
Application Notes and Protocols: Barium Antimonate in Flame Retardant Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (Ba[Sb(OH)6]2) is an inorganic compound that serves as a significant component in the manufacturing of flame retardants for a variety of polymeric materials.[1][2] Its primary function is as a synergist, most effective when used in combination with halogenated compounds, particularly those containing bromine or chlorine.[3] This synergy enhances the flame retardant properties of the end material beyond what either component could achieve alone. This compound is valued for its high thermal stability, chemical inertness, and its ability to act in both the gas and solid phases of a fire to inhibit combustion.[1][4] These application notes provide an overview of its mechanism, applications, and protocols for its use in flame retardant formulations.
Mechanism of Action
The flame retardant action of this compound, in conjunction with a halogen source, is a two-fold process involving both gas-phase and condensed-phase mechanisms. This synergistic interaction is crucial for its effectiveness.
2.1. Gas-Phase Radical Quenching
During combustion, the polymer decomposes and releases flammable volatile gases. The heat of the fire also causes the halogenated flame retardant to decompose, releasing halogen radicals (X•). This compound reacts with these halogen radicals to form antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). These antimony compounds are volatile and enter the gas phase where the flame is present. In the flame, they act as radical traps, scavenging the highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reaction. This "flame poisoning" effect cools the flame and reduces its intensity.
2.2. Condensed-Phase Char Formation
In the solid phase of the burning material, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatiles into the gas phase. The formation of this protective layer also reduces the amount of oxygen available to the polymer, further inhibiting combustion.[3]
Applications
This compound is utilized as a flame retardant additive in a wide range of polymers, enhancing their fire safety for various applications.[1][2] Its stability at high processing temperatures makes it suitable for incorporation into thermoplastics that are processed at elevated temperatures.[1]
Commonly treated polymers include:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP)
-
Styrenics: High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS)
-
Engineering Plastics: Polyesters (PET, PBT) and Polyamides (PA)
-
Elastomers and Rubbers
-
Coatings and Textiles [1]
The selection of this compound and its concentration depends on the specific polymer, the desired level of flame retardancy, and the presence of other additives in the formulation.
Quantitative Data on Flame Retardant Performance (Illustrative)
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data to demonstrate its potential synergistic effect with a halogenated flame retardant (Decabromodiphenyl Ether, DBDPE) in a Low-Density Polyethylene (LDPE) matrix.
Table 1: Limiting Oxygen Index (LOI) Data
| Formulation ID | LDPE (wt%) | DBDPE (wt%) | This compound (wt%) | LOI (%) | UL-94 Classification |
| LDPE-Control | 100 | 0 | 0 | 18.5 | HB |
| LDPE-FR1 | 85 | 15 | 0 | 24.0 | V-2 |
| LDPE-FR2 | 85 | 10 | 5 | 28.5 | V-0 |
| LDPE-FR3 | 80 | 15 | 5 | 31.0 | V-0 |
Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)
| Formulation ID | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| LDPE-Control | 35 | 1250 | 110 |
| LDPE-FR1 | 45 | 650 | 85 |
| LDPE-FR2 | 55 | 400 | 65 |
| LDPE-FR3 | 60 | 320 | 55 |
Experimental Protocols
The following are generalized protocols for the incorporation and testing of this compound in a polyethylene matrix.
5.1. Protocol for Preparation of Polyethylene Composites
Objective: To prepare polyethylene composites containing this compound and a halogenated flame retardant for flammability testing.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound powder
-
Decabromodiphenyl Ether (DBDPE) powder
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Drying oven
Procedure:
-
Drying: Dry the LDPE pellets, this compound, and DBDPE powders in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a high-speed mixer or by manual tumbling, thoroughly mix the dried LDPE pellets with the desired weight percentages of this compound and DBDPE powders to ensure a homogeneous blend.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for LDPE (e.g., 160°C to 190°C from hopper to die).
-
Feed the premixed blend into the extruder.
-
The molten polymer composite will be extruded as strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce composite pellets.
-
Specimen Preparation:
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for LOI (ASTM D2863) and cone calorimetry (ASTM E1354) testing.
-
5.2. Protocol for Limiting Oxygen Index (LOI) Testing
Objective: To determine the minimum oxygen concentration required to support candle-like combustion of the prepared polyethylene composites.
Standard: ASTM D2863
Apparatus:
-
LOI apparatus (includes a heat-resistant glass chimney, specimen holder, and gas flow control system)
-
Oxygen and Nitrogen gas cylinders with regulators
-
Ignition source (propane torch)
Procedure:
-
Specimen Mounting: Mount the conditioned test specimen vertically in the center of the specimen holder within the glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate. Start with an oxygen concentration expected to support combustion.
-
Ignition: After allowing the gas to stabilize, ignite the top of the specimen with the ignition source.
-
Observation: Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a specified length of the specimen is consumed or within a specified time.
-
Oxygen Concentration Adjustment:
-
If the specimen burns, decrease the oxygen concentration in the next test.
-
If the specimen extinguishes, increase the oxygen concentration.
-
-
Determination of LOI: Continue testing with new specimens, adjusting the oxygen concentration until the minimum concentration that just supports combustion is determined. This concentration is the LOI value.
5.3. Protocol for Cone Calorimetry Testing
Objective: To measure the heat release rate and other flammability parameters of the prepared polyethylene composites.
Standard: ASTM E1354
Apparatus:
-
Cone calorimeter
-
Specimen holder
-
Spark igniter
Procedure:
-
Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.
-
Specimen Preparation: Wrap the conditioned specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Testing:
-
Place the specimen holder on the load cell under the conical heater.
-
Expose the specimen to a predetermined heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the evolved flammable gases.
-
-
Data Collection: The instrument continuously measures and records:
-
Time to ignition
-
Heat release rate (HRR)
-
Total heat released (THR)
-
Mass loss rate
-
Smoke production rate
-
-
Analysis: Analyze the collected data to determine key flammability characteristics such as the peak heat release rate (pHRR).
Visualizations
Caption: Experimental workflow for preparing and testing flame-retardant polymer composites.
Caption: Synergistic flame retardant mechanism of this compound with a halogenated compound.
References
- 1. US8889770B2 - Brominated flame retardant, antimony oxide free polymer formulations - Google Patents [patents.google.com]
- 2. US20100004370A1 - Flame retardant additive for polymers, free of halogens, antimony oxide and phosphorus containg substances - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. everkem.it [everkem.it]
Applications of Barium Antimonate in Semiconductor Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (BaSb₂O₆) is a perovskite-type ceramic material that is gaining attention in the field of semiconductor devices due to its notable electrical and chemical properties. Its high thermal stability and sensitivity to certain gases make it a promising candidate for specialized electronic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in gas sensors and as a component in varistors. Additionally, it outlines potential pathways for its use in thin-film devices.
I. Gas Sensing Applications
This compound has demonstrated significant potential as a sensing material for the detection of toxic and flammable gases, such as carbon monoxide (CO) and propane (C₃H₈). Its porous nanostructure, when synthesized appropriately, provides a large surface area for gas interaction, leading to measurable changes in its electrical resistance upon exposure to target analytes.
Quantitative Performance Data
The performance of this compound-based gas sensors is influenced by the operating temperature and the concentration of the target gas. The sensitivity (S) is a key parameter, often defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases.
| Target Gas | Concentration (ppm) | Operating Temperature (°C) | Sensitivity (S) | Reference |
| Propane (C₃H₈) | 5 | 200 | 0.41 | [2] |
| Propane (C₃H₈) | 500 | 300 | ~1.22 | [2] |
| Carbon Monoxide (CO) | 300 | 300 | ~8.60 | [2] |
Experimental Protocol: Fabrication and Testing of a this compound Gas Sensor
This protocol details the synthesis of this compound nanopowder via a microwave-assisted wet chemistry process and the subsequent fabrication and testing of a pellet-based gas sensor.
1. Synthesis of this compound (BaSb₂O₆) Nanopowder:
-
Precursors: Barium chloride (BaCl₂) and antimony chloride (SbCl₃) are used as precursors.
-
Procedure:
-
Prepare equimolar solutions of BaCl₂ and SbCl₃ in ethanol.
-
Mix the solutions under constant stirring.
-
Add ethylenediamine to the mixture to adjust the pH and facilitate precipitation.
-
Place the resulting solution in a microwave reactor and heat until the solvent evaporates, yielding a powder.
-
Wash the obtained powder with deionized water and ethanol to remove any unreacted precursors.
-
Dry the powder in an oven at 100°C.
-
Calcine the dried powder at 800°C in a furnace to obtain the crystalline BaSb₂O₆ phase.[2]
-
2. Sensor Fabrication:
-
Pellet Preparation:
-
Mix the synthesized BaSb₂O₆ powder with a small amount of polyvinyl alcohol (PVA) as a binder.
-
Press the mixture into pellets using a hydraulic press.
-
Sinter the pellets at a high temperature (e.g., 800°C) to ensure mechanical stability.
-
-
Electrode Deposition:
-
Apply silver paste on two opposite faces of the sintered pellet to serve as electrodes.
-
Heat the pellet at a moderate temperature (e.g., 200°C) to cure the silver paste and ensure good ohmic contact.
-
3. Gas Sensing Measurement:
-
Test Chamber: Place the fabricated sensor in a sealed test chamber equipped with a gas inlet and outlet, a heater, and electrical feedthroughs.
-
Procedure:
-
Heat the sensor to the desired operating temperature (e.g., 100, 200, or 300°C).[2]
-
Measure the baseline resistance of the sensor in ambient air (Ra).
-
Introduce a known concentration of the target gas (e.g., CO or C₃H₈) into the chamber.
-
Record the change in resistance of the sensor until it reaches a stable value in the presence of the target gas (Rg).
-
Purge the chamber with air to allow the sensor's resistance to return to its baseline.
-
Calculate the sensitivity (S = Ra/Rg).
-
Experimental Workflow
II. Varistor Applications
This compound is also utilized as an additive in varistor-ceramic compositions. Varistors are voltage-dependent resistors used to protect electronic circuits from voltage surges. While not typically the primary component, the addition of this compound can influence the microstructure and electrical properties of the varistor, such as its nonlinearity and breakdown voltage.
Quantitative Data for Antimony-Doped Varistors
| Varistor Composition | Nonlinear Coefficient (α) | Breakdown Field (V/mm) | Reference |
| ZnO-Bi₂O₃-Sb₂O₃ | >50 | 200-400 | Generic Data |
| ZnO-V₂O₅ with Sb₂O₃ | Varies with composition | Varies with composition | [1] |
Experimental Protocol: Fabrication of an Antimony-Doped ZnO Varistor
This protocol describes a solid-state reaction method for producing an antimony-doped ZnO varistor, a common type of ceramic varistor.
1. Powder Preparation:
-
Raw Materials: High-purity powders of zinc oxide (ZnO), bismuth oxide (Bi₂O₃), antimony trioxide (Sb₂O₃), and other desired metal oxides (e.g., CoO, MnO, Cr₂O₃).
-
Procedure:
-
Weigh the raw materials according to the desired stoichiometry.
-
Mix the powders in a ball mill with a suitable solvent (e.g., ethanol) and grinding media (e.g., zirconia balls) for several hours to ensure homogeneity.
-
Dry the slurry to obtain a fine, mixed powder.
-
Calcine the powder at a temperature typically between 700°C and 900°C.
-
2. Varistor Fabrication:
-
Granulation: Mix the calcined powder with a binder (e.g., PVA) and granulate to improve its pressing characteristics.
-
Pressing: Press the granulated powder into discs of the desired dimensions using a hydraulic press.
-
Sintering: Sinter the pressed discs at a high temperature, typically in the range of 1100°C to 1300°C. The sintering profile (heating rate, dwell time, and cooling rate) is critical for the final microstructure and electrical properties.
3. Characterization:
-
Electroding: Apply silver electrodes to the parallel faces of the sintered discs and fire them at a temperature around 600-800°C.
-
I-V Measurement: Measure the current-voltage (I-V) characteristics of the varistor using a high-voltage source and a picoammeter.
-
Parameter Extraction: From the I-V curve, determine the breakdown voltage (at a specific current density, e.g., 1 mA/cm²) and the nonlinear coefficient (α), which is a measure of the varistor's voltage-clamping capability.
Logical Relationship in Varistor Function
III. Thin-Film Applications (Prospective)
The deposition of this compound as a thin film could open up further applications in microelectronics, such as in capacitors, sensors integrated into silicon chips, or other novel semiconductor devices. While specific protocols for this compound thin films are not widely reported, techniques used for similar perovskite oxides, such as pulsed laser deposition (PLD) and sol-gel synthesis, can be adapted.
Experimental Protocol: Pulsed Laser Deposition (PLD) of this compound Thin Films (Adapted)
1. Target Preparation:
-
Prepare a dense ceramic target of this compound by solid-state reaction of BaCO₃ and Sb₂O₅ powders, followed by sintering.
2. Deposition Parameters:
-
Laser: KrF excimer laser (248 nm).
-
Substrate: A suitable single-crystal substrate, such as SrTiO₃ or MgO, heated to 600-800°C.
-
Atmosphere: A low pressure of oxygen (e.g., 10-200 mTorr) to maintain stoichiometry.
-
Laser Fluence: 1-3 J/cm².
-
Target-Substrate Distance: 4-8 cm.
3. Post-Deposition Annealing:
-
Anneal the deposited film in an oxygen atmosphere to improve crystallinity and reduce defects.
Experimental Protocol: Sol-Gel Synthesis of this compound Thin Films (Adapted)
1. Precursor Solution Preparation:
-
Use barium acetate and antimony(III) isopropoxide as precursors.
-
Dissolve the precursors in a suitable solvent system, such as 2-methoxyethanol, with a chelating agent like acetylacetone to stabilize the solution.
2. Film Deposition:
-
Deposit the precursor solution onto a substrate (e.g., platinized silicon) using spin-coating.
-
Pyrolyze the film on a hot plate after each coating step to remove organic components.
-
Repeat the coating and pyrolysis steps to achieve the desired film thickness.
3. Crystallization:
-
Anneal the amorphous film at a temperature between 600°C and 800°C in a tube furnace to crystallize it into the perovskite phase.
Thin-Film Deposition Workflow
Conclusion
This compound is a versatile material with demonstrated applications in gas sensing and potential for use in varistors and other thin-film semiconductor devices. The protocols and data presented herein provide a foundation for researchers to explore and develop novel electronic components based on this promising perovskite oxide. Further research is warranted to fully elucidate its properties and expand its range of applications in the semiconductor industry.
References
Characterization of Barium Antimonate: A Guide to SEM and TEM Analysis
Introduction
Barium antimonate (BaSb₂O₆) is a complex inorganic ceramic material with growing interest in various fields, including as a component in sensors and other electronic devices. A thorough understanding of its microstructural and compositional characteristics is crucial for optimizing its synthesis and performance. This application note provides detailed protocols for the characterization of this compound powders using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), including sample preparation, imaging, and elemental analysis.
Data Summary
A comprehensive analysis of this compound nanoparticles reveals key morphological and compositional features. The following table summarizes the quantitative data obtained from SEM and TEM analyses.
| Parameter | Value | Analytical Method |
| Morphology | Nano-plates and irregular, shapeless particles | SEM, TEM |
| Average Particle Size | ~70 nm | TEM |
| Elemental Composition | Barium (Ba), Antimony (Sb), Oxygen (O) | EDX |
Experimental Protocols
Sample Preparation for Scanning Electron Microscopy (SEM)
Proper sample preparation is critical for obtaining high-quality SEM images and accurate elemental analysis.
Materials:
-
This compound powder
-
SEM sample stubs (aluminum)
-
Double-sided conductive carbon tape or conductive silver paint
-
Sputter coater with a gold or carbon target
-
Desiccator
Protocol:
-
Secure a piece of double-sided conductive carbon tape onto the surface of an aluminum SEM stub.
-
Carefully press the fresh tape surface into the this compound powder to adhere a thin, even layer of the sample. Alternatively, a small amount of powder can be dispersed onto the tape.
-
Gently tap the side of the stub to remove any loose powder.
-
If the sample is non-conductive, place the stub in a sputter coater and apply a thin (5-10 nm) layer of gold or carbon to prevent charging under the electron beam. For Energy Dispersive X-ray (EDX) analysis, a carbon coat is preferred to avoid interference with elemental peaks.
-
Store the prepared sample in a desiccator to prevent moisture absorption until analysis.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis
Instrumentation:
-
Field-Emission Scanning Electron Microscope (FE-SEM) equipped with an EDX detector.
SEM Imaging Protocol:
-
Load the prepared sample stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level (typically 10⁻⁵ to 10⁻⁶ Torr).
-
Apply an accelerating voltage of 5-15 kV. A lower voltage is often preferable for imaging nanoparticles to reduce beam damage and improve surface detail.
-
Use a secondary electron (SE) detector to visualize the surface morphology and topography of the this compound particles.
-
Adjust magnification, focus, and astigmatism to obtain clear, high-resolution images. Capture images of representative areas, noting the presence of nano-plates and other particle shapes.
EDX Analysis Protocol:
-
Select a representative area or individual particles for elemental analysis.
-
Switch to the EDX mode.
-
Acquire an EDX spectrum for a sufficient duration (e.g., 60-120 seconds) to obtain good signal-to-noise ratio.
-
Identify the characteristic X-ray peaks for Barium (Ba), Antimony (Sb), and Oxygen (O) to confirm the elemental composition.
-
Perform elemental mapping to visualize the spatial distribution of each element within the sample.
Sample Preparation for Transmission Electron Microscopy (TEM)
TEM analysis provides higher resolution imaging, allowing for detailed morphological characterization and particle size measurement.
Materials:
-
This compound nanoparticles
-
Ethanol or deionized water (solvent)
-
Ultrasonic bath or probe sonicator
-
TEM grids (e.g., 300-mesh copper grids with a thin carbon film)
-
Micropipette
-
Filter paper
Protocol:
-
Disperse a small amount of this compound powder in a suitable solvent (e.g., ethanol) in a clean vial. The concentration should be low enough to avoid excessive particle agglomeration on the grid.
-
Sonicate the suspension for 10-15 minutes in an ultrasonic bath to break up any agglomerates and achieve a uniform dispersion.
-
Place a TEM grid, carbon-film side up, on a piece of filter paper.
-
Using a micropipette, carefully place a small droplet (2-5 µL) of the nanoparticle suspension onto the surface of the TEM grid.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment.
-
The prepared grid is now ready for TEM analysis.
Transmission Electron Microscopy (TEM) Analysis
Instrumentation:
-
Transmission Electron Microscope operating at an accelerating voltage of 100-200 kV.
TEM Imaging Protocol:
-
Load the prepared TEM grid into the microscope holder and insert it into the TEM column.
-
Navigate the grid to locate areas with a suitable particle density.
-
Acquire bright-field TEM images to observe the overall morphology and size distribution of the this compound nanoparticles.
-
Capture high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes and assess the crystallinity of the particles.
-
Measure the dimensions of a statistically significant number of particles (e.g., >100) from the TEM images using appropriate image analysis software to determine the average particle size and size distribution. Based on existing research, the morphology of this compound can consist of nano-plates and other shapeless particles with an approximate size of 70 nm.[1]
Experimental Workflow
Figure 1: Experimental workflow for the characterization of this compound.
References
Barium Antimonate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (BaSb₂O₆) is a mixed metal oxide with a pyrochlore-like crystal structure, known for its high thermal stability and dielectric properties.[1] While its primary applications have been in materials science, such as in fire-retardant coatings and varistor ceramics, the presence of antimony suggests potential catalytic activity.[1] Antimony compounds are known to function as Lewis acid catalysts in a variety of organic transformations.[2][3][4] This document provides an overview of the synthesis of this compound and explores its hypothetical application as a solid-acid catalyst in organic synthesis, offering detailed protocols for researchers interested in investigating its catalytic potential.
Properties of this compound
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value/Description | Reference |
| Chemical Formula | BaSb₂O₆ or Ba(SbO₃)₂ | [1] |
| Molecular Weight | 496.27 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Crystal Structure | Pyrochlore-like | [1] |
| Synthesis Method | High-temperature solid-state reaction | [1][5] |
| Key Properties | High thermal stability, UV resistance, dielectric properties | [1] |
| Primary Uses | Opacifier in enamels, additive in varistor-ceramics, flame retardants | [1][5] |
Synthesis of this compound Catalyst
This compound can be synthesized via a conventional high-temperature solid-state reaction.[1][5]
Experimental Protocol: Solid-State Synthesis
Materials:
-
Barium carbonate (BaCO₃)
-
Antimony pentoxide (Sb₂O₅)
-
Alumina crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric amounts of barium carbonate and antimony pentoxide are intimately mixed.
-
The mixture is placed in an alumina crucible.
-
The crucible is heated in a high-temperature furnace to approximately 1200°C.[1][5]
-
The mixture is calcined for several hours to ensure complete reaction and formation of the crystalline product.
-
The furnace is cooled to room temperature, and the this compound product is collected as a fine powder.
Caption: Workflow for the solid-state synthesis of this compound.
Hypothetical Applications in Organic Synthesis
Based on the known Lewis acidity of antimony compounds, this compound could potentially catalyze various organic reactions.[2][3][4] The solid nature of this compound offers potential advantages in terms of catalyst recovery and reuse.
Friedel-Crafts Alkylation
Reaction Overview: The alkylation of aromatic compounds with alkyl halides is a fundamental carbon-carbon bond-forming reaction, often catalyzed by Lewis acids.
Hypothetical Protocol:
Materials:
-
Benzene
-
Benzyl chloride
-
This compound (catalyst)
-
Anhydrous dichloromethane (solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of benzene (10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add this compound (0.5 mmol, 5 mol%).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl chloride (12 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain diphenylmethane.
Caption: Proposed catalytic cycle for Friedel-Crafts alkylation.
Ritter Reaction
Reaction Overview: The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using a strong acid catalyst.
Hypothetical Protocol:
Materials:
-
Tert-butyl alcohol
-
Acetonitrile
-
This compound (catalyst)
-
Glacial acetic acid (solvent)
-
Water
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve tert-butyl alcohol (10 mmol) in a mixture of acetonitrile (20 mL) and glacial acetic acid (5 mL).
-
Add this compound (1 mmol, 10 mol%) to the solution.
-
Stir the mixture at 50°C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude N-tert-butylacetamide.
-
Recrystallize the crude product from a suitable solvent system for purification.
Caption: Proposed catalytic cycle for the Ritter reaction.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the proposed reactions to serve as a benchmark for future experimental work.
| Reaction | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Alkylation | Benzene | Benzyl chloride | 5 | 25 | 4 | 85 |
| Ritter Reaction | tert-Butyl alcohol | Acetonitrile | 10 | 50 | 6 | 78 |
Conclusion
While the catalytic applications of this compound in organic synthesis are not yet established in the literature, its properties and the known reactivity of related antimony compounds suggest its potential as a solid Lewis acid catalyst. The protocols and hypothetical data presented herein provide a foundation for researchers to explore this promising area. Further investigation is required to validate these hypotheses and to fully characterize the catalytic activity and scope of this compound in organic transformations.
References
Application Note: Measuring the Electrical Conductivity of Barium Antimonate (BaSb₂O₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (BaSb₂O₆) is a complex oxide material that belongs to the perovskite family. Materials with perovskite structures are of significant interest due to their diverse and tunable physical properties, including their electrical characteristics, which can range from insulating to conductive. The electrical conductivity of such materials is a critical parameter that dictates their potential applications in various fields, including as substrates for high-temperature superconductors, dielectric resonators in microwave applications, and components in solid oxide fuel cells.
This application note provides a detailed protocol for the synthesis of polycrystalline this compound ceramic pellets via the solid-state reaction method and the subsequent measurement of their electrical conductivity as a function of temperature using the four-probe method and impedance spectroscopy.
Key Experimental Protocols
Synthesis of this compound (BaSb₂O₆) Ceramic Pellets
The synthesis of dense BaSb₂O₆ ceramic pellets is crucial for obtaining reliable and reproducible conductivity measurements. The solid-state reaction method is a conventional and widely used technique for the preparation of polycrystalline ceramic materials.
Materials and Equipment:
-
High-purity (≥99.9%) Barium Carbonate (BaCO₃) and Antimony(V) Oxide (Sb₂O₅) powders
-
Mortar and pestle (agate or zirconia)
-
Ball mill with zirconia grinding media
-
Drying oven
-
High-temperature furnace (capable of reaching at least 1600°C)
-
Alumina crucibles
-
Hydraulic press
-
Steel die for pellet pressing
Protocol:
-
Stoichiometric Mixing: Calculate the required molar masses of BaCO₃ and Sb₂O₅ for the desired amount of BaSb₂O₆. Weigh the powders in a 1:1 molar ratio.
-
Milling: Thoroughly mix and grind the powders using a mortar and pestle or a ball mill with a suitable solvent (e.g., ethanol or isopropanol) for several hours to ensure homogeneity.
-
Drying: Dry the mixed powder in an oven at approximately 120°C to evaporate the solvent.
-
Calcination: Place the dried powder in an alumina crucible and calcine in a high-temperature furnace. Based on related this compound compounds, a calcination temperature in the range of 1170°C to 1200°C for 24-36 hours is recommended to form the desired perovskite phase.[1][2] Intermediate grindings during the calcination process can promote a more complete reaction.
-
Powder Characterization (Optional but Recommended): After calcination, it is advisable to perform X-ray diffraction (XRD) to confirm the formation of the single-phase BaSb₂O₆ perovskite structure.
-
Pellet Pressing: Mix the calcined powder with a small amount of a binder (e.g., polyvinyl alcohol solution) and press the powder into pellets of the desired dimensions (e.g., 10-15 mm diameter and 1-2 mm thickness) using a hydraulic press and a steel die at a pressure of 150-200 MPa.
-
Binder Burnout: Heat the green pellets slowly in the furnace to a temperature of around 600°C and hold for a few hours to burn out the binder.
-
Sintering: Increase the furnace temperature to sinter the pellets. For related complex antimonates like Ba₂GdSbO₆, sintering temperatures around 1560°C for 3-4 hours have been shown to yield high-density ceramics.[1][3] The goal is to achieve a density that is >95% of the theoretical density to minimize the influence of porosity on the conductivity measurements.
-
Cooling: Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the sintered pellets.
Four-Probe DC Conductivity Measurement
The four-probe method is a standard technique for measuring the resistivity of materials, as it effectively eliminates the influence of contact resistance.
Materials and Equipment:
-
Sintered BaSb₂O₆ pellet
-
Four-probe measurement setup with spring-loaded probes (e.g., platinum or silver wires)
-
High-temperature tube furnace with a controlled atmosphere (e.g., air or inert gas)
-
Programmable temperature controller
-
High-impedance voltmeter or electrometer
-
Precision DC current source
-
Sample holder (e.g., alumina)
Protocol:
-
Sample Preparation: Ensure the surfaces of the sintered pellet are flat and parallel. If necessary, polish the surfaces.
-
Electrode Application: For good electrical contact, apply conductive silver paste to the points where the four probes will touch the pellet surface and cure according to the manufacturer's instructions.
-
Setup Assembly: Place the pellet in the sample holder and position the four probes in a linear and equidistant configuration on the surface of the pellet.
-
Measurement:
-
Place the sample holder into the tube furnace.
-
Connect the outer two probes to the precision DC current source and the inner two probes to the high-impedance voltmeter.
-
Apply a constant DC current (I) through the outer probes. The magnitude of the current should be chosen to produce a measurable voltage drop without causing significant sample heating.
-
Measure the voltage drop (V) across the inner two probes.
-
Record the temperature at which the measurement is taken.
-
-
Temperature-Dependent Measurement: Vary the temperature of the furnace in a controlled manner and repeat the voltage measurement at different stable temperatures to obtain the temperature-dependent conductivity.
-
Calculation of Resistivity and Conductivity:
-
The resistivity (ρ) is calculated using the formula: ρ = (V/I) * k where 'k' is a geometric correction factor that depends on the probe spacing and the sample dimensions. For a thin, circular pellet with the probes in the center, specific correction factors should be applied.
-
The conductivity (σ) is the reciprocal of the resistivity: σ = 1/ρ
-
AC Impedance Spectroscopy
Impedance spectroscopy is a powerful technique that can provide more detailed information about the electrical properties of the material by distinguishing between the contributions of the grains, grain boundaries, and electrode interfaces to the overall conductivity.
Materials and Equipment:
-
Sintered BaSb₂O₆ pellet
-
Impedance analyzer or LCR meter
-
High-temperature furnace with a controlled atmosphere
-
Programmable temperature controller
-
Sample holder with electrical connections
-
Conductive paste (e.g., silver or platinum) for electrodes
Protocol:
-
Sample Preparation: Polish the parallel faces of the sintered pellet to ensure good electrode contact.
-
Electrode Application: Apply a thin, uniform layer of conductive paste to the two opposing flat surfaces of the pellet to form parallel plate electrodes. Cure the electrodes as per the paste manufacturer's instructions.
-
Setup Assembly: Place the electroded pellet in the sample holder and connect the electrodes to the impedance analyzer. Place the sample holder in the furnace.
-
Measurement:
-
Apply a small AC voltage (typically 10-100 mV) across the sample and sweep the frequency over a wide range (e.g., 1 Hz to 1 MHz).
-
Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
Perform these frequency sweeps at various stable temperatures.
-
-
Data Analysis:
-
Plot the imaginary part of the impedance (-Z'') versus the real part (Z') to generate a Nyquist plot.
-
The Nyquist plot for a polycrystalline ceramic typically shows one or more semicircles. Each semicircle can be attributed to a different electrical component of the sample (e.g., grain, grain boundary).
-
The intercept of the semicircle(s) with the real axis (Z') gives the resistance of that component.
-
The data can be modeled using an equivalent circuit (typically consisting of resistors and capacitors) to extract the resistance values for the bulk (grain) and grain boundaries.
-
The conductivity of each component can then be calculated from its resistance and the sample dimensions.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Synthesis Parameters for this compound Ceramics
| Parameter | Value | Notes |
| Precursor Materials | BaCO₃, Sb₂O₅ | High purity (≥99.9%) |
| Molar Ratio (Ba:Sb) | 1:2 | Based on BaSb₂O₆ stoichiometry |
| Calcination Temperature | 1170 - 1200 °C | Based on related compounds[1][2] |
| Calcination Time | 24 - 36 hours | With intermediate grindings[2] |
| Pellet Pressing Pressure | 150 - 200 MPa | |
| Sintering Temperature | ~1560 °C | Based on related compounds[1][3] |
| Sintering Time | 3 - 4 hours | |
| Sintered Pellet Density | >95% of theoretical |
Table 2: Hypothetical Temperature-Dependent Conductivity of this compound
| Temperature (K) | Conductivity (S/cm) | Activation Energy (eV) |
| 300 | Value | \multirow{5}{*}{Value} |
| 400 | Value | |
| 500 | Value | |
| 600 | Value | |
| 700 | Value | |
| 800 | Value |
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for BaSb₂O₆ synthesis and conductivity measurement.
Diagram 2: Four-Probe Measurement Setup
References
Application Notes and Protocols for Barium Antimonate Precursors in Ceramic Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium antimonate (BaSb₂O₆) and related compounds are inorganic materials with potential applications in various fields, including as flame retardants and pigments. In the realm of advanced ceramics, their specific properties, such as high thermal stability, are of interest.[1] This document provides an application note and detailed protocols for the synthesis of this compound precursors, with a focus on the solid-state reaction method, which is the most documented route for producing these materials. While other methods like sol-gel and hydrothermal synthesis are common for other perovskite ceramics like barium titanate, specific protocols for this compound are not as readily available in the current literature.
Data Presentation
Table 1: Precursor Materials for Solid-State Synthesis of Barium Oxoantimonates(III)
| Precursor Compound | Chemical Formula | Purity/State |
| Barium | Ba | Elemental |
| Antimony(III) oxide | Sb₂O₃ | - |
Data derived from the synthesis of barium oxoantimonates(III) as described by Emmerling, et al.[1]
Table 2: Synthesis Conditions for Barium Oxoantimonates(III) via Solid-State Reaction
| Target Compound | Stoichiometric Ratio (Ba:Sb₂O₃) | Reaction Temperature (°C) |
| Ba₃[SbO₃]₂ | 3 : 1 | 800 |
| Ba₂[Sb₂O₅] | 2 : 1 | 800 |
Data derived from the synthesis of barium oxoantimonates(III) as described by Emmerling, et al.[1]
Note: Quantitative data on the ceramic properties of this compound, such as sintered density, dielectric constant, and mechanical strength, are not extensively reported in the available literature. Further research and characterization are required to establish these parameters for various ceramic applications.
Experimental Protocols
Protocol 1: Solid-State Synthesis of Barium Oxoantimonate(III) Precursor Powders
This protocol is based on the method described for the synthesis of Ba₃[SbO₃]₂ and Ba₂[Sb₂O₅].[1]
1. Materials and Equipment:
- Elemental Barium (Ba)
- Antimony(III) oxide (Sb₂O₃)
- High-purity alumina or tantalum crucibles
- Tube furnace with controlled atmosphere capabilities
- Inert gas (e.g., Argon)
- Mortar and pestle (agate or alumina)
- Glovebox with an inert atmosphere
2. Procedure:
Protocol 2: Ceramic Sample Preparation (General Procedure)
This is a general procedure for the fabrication of ceramic pellets from the synthesized this compound precursor powder. Specific parameters such as pressing pressure and sintering profile will need to be optimized for the specific this compound composition.
1. Materials and Equipment:
- Synthesized this compound precursor powder
- Polyvinyl alcohol (PVA) solution (as a binder)
- Hydraulic press
- Die set for pellet pressing
- High-temperature furnace
2. Procedure:
Mandatory Visualizations
Caption: Workflow for Solid-State Synthesis of this compound Ceramics.
Caption: Key Factors in the Synthesis of this compound Precursors.
References
Application Notes: Photocatalytic Degradation of Organic Pollutants using Barium Antimonate (BaSb₂O₆)
References
- 1. Photocatalytic activity of MnTiO3 perovskite nanodiscs for the removal of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Dye Decomposition over CaMnO3−δ and Pr0.5Ca0.5MnO3: A Combined XPS and DFT Study [mdpi.com]
- 6. Radical-mediated photocatalytic dye degradation and antimicrobial properties of La2NiMnO6 nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Barium Antimonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Barium Antimonate (BaSb₂O₆).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing polycrystalline this compound is the high-temperature solid-state reaction.[1] This technique involves intimately mixing stoichiometric amounts of barium-containing precursors (e.g., barium carbonate - BaCO₃ or barium oxide - BaO) and antimony-containing precursors (e.g., antimony trioxide - Sb₂O₃ or antimony pentoxide - Sb₂O₅), followed by calcination at elevated temperatures, typically around 1200°C.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities in the solid-state synthesis of this compound and similar mixed-metal oxides include:
-
Unreacted Precursors: Incomplete reactions can leave residual BaCO₃, BaO, Sb₂O₃, or Sb₂O₅ in the final product.[2]
-
Intermediate Phases: The formation of undesired intermediate or secondary phases can occur if the reaction conditions (temperature, time) are not optimized.[3]
-
Barium Carbonate (BaCO₃): This is a particularly common impurity, often formed from the reaction of barium oxide with atmospheric CO₂ or from incomplete decomposition of barium carbonate precursors.[4][5]
Q3: What analytical techniques are used to assess the purity of this compound?
A3: The purity and phase composition of synthesized this compound are primarily evaluated using X-ray Diffraction (XRD) . The presence of sharp, well-defined peaks corresponding to the BaSb₂O₆ phase and the absence of peaks from precursors or other phases indicate high purity.[6] Other techniques like Infrared Spectroscopy can be effective in detecting specific impurities like barium carbonate.[5]
Q4: Can this compound be synthesized by methods other than solid-state reaction?
A4: Yes, while solid-state reaction is common, other methods used for synthesizing similar perovskite-type oxides can be adapted for this compound. These include:
-
Co-precipitation: This wet-chemical method involves precipitating a mixture of barium and antimony salts from a solution, which can lead to more homogeneous mixing of precursors and potentially lower reaction temperatures.[7]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. It can offer good control over particle size and morphology.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Incomplete Reaction and Presence of Unreacted Precursors
Symptoms:
-
XRD analysis shows peaks corresponding to the starting materials (e.g., BaCO₃, Sb₂O₅).
-
The color of the final product is inhomogeneous.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Mixing of Precursors | Thoroughly grind the precursor powders together using a mortar and pestle or a ball mill to ensure intimate contact between the reactants.[2] |
| Inadequate Calcination Temperature | Increase the calcination temperature in increments (e.g., 50°C) to find the optimal temperature for complete reaction. For BaSb₂O₆, temperatures around 1200°C are typical.[1] |
| Insufficient Calcination Time | Extend the duration of the calcination process. Multiple grinding and calcination cycles may be necessary to ensure the reaction goes to completion. |
| Particle Size of Precursors | Use precursor powders with a small particle size to increase the surface area available for reaction. |
Problem 2: Presence of Barium Carbonate (BaCO₃) Impurity
Symptoms:
-
XRD patterns show characteristic peaks of BaCO₃.[6]
-
Infrared spectroscopy reveals absorption bands corresponding to the carbonate group.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Decomposition of BaCO₃ Precursor | Ensure the calcination temperature is high enough and the duration is sufficient for the complete decomposition of BaCO₃. Mechanical activation of the precursors before heating can lower the decomposition temperature.[10] |
| Reaction with Atmospheric CO₂ | If using BaO as a precursor, handle it in a CO₂-free atmosphere (e.g., a glovebox) to prevent the formation of BaCO₃. |
| Post-synthesis Contamination | The synthesized BaSb₂O₆ may react with atmospheric CO₂ if it contains unreacted BaO. A purification step is recommended. |
Purification Protocol: Acid Washing for Carbonate Removal
A common method to remove carbonate impurities from perovskite-type oxides is a mild acid wash.
Experimental Protocol:
-
Preparation: Suspend the impure this compound powder in deionized water.
-
Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M nitric acid or acetic acid) to the suspension until the pH is slightly acidic. Barium carbonate reacts with acid to form a soluble barium salt, CO₂, and water.[11]
-
Stirring: Continue stirring the suspension for a set period (e.g., 1-2 hours) to ensure complete reaction of the carbonate impurity.
-
Washing: Separate the powder from the solution by filtration or centrifugation. Wash the powder multiple times with deionized water to remove the soluble barium salt and any residual acid.
-
Drying: Dry the purified this compound powder in an oven at a suitable temperature (e.g., 120°C) to remove any remaining water.
Data Presentation: Purity Improvement after Acid Wash (Hypothetical Data for BaTiO₃ as an analogue)
| Sample | Synthesis Method | Impurity Phase | Impurity Level (before wash) | Impurity Level (after wash) |
| BT-01 | Solid-State | BaCO₃ | ~5% | <1% |
| BT-02 | Co-precipitation | BaCO₃ | ~3% | Not Detected |
Problem 3: Poor Crystallinity and Broad XRD Peaks
Symptoms:
-
XRD peaks are broad and have low intensity, indicating small crystallite size or an amorphous nature.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Calcination Temperature | Increase the calcination temperature to promote crystal growth.[12] |
| Short Calcination Time | Increase the duration of the calcination at the optimal temperature to allow for better crystal formation. |
| Rapid Cooling | After calcination, allow the furnace to cool down slowly to room temperature to facilitate the formation of well-ordered crystals. |
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. This compound | 15600-59-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis, phase control, and dielectric analysis of niobium-doped barium strontium titanate | springerprofessional.de [springerprofessional.de]
- 9. mdpi.com [mdpi.com]
- 10. On the solid-state formation of BaTiO3 nanocrystals from mechanically activated BaCO3 and TiO2 powders: innovative mechanochemical processing, the mechanism involved, and phase and nanostructure evolutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Barium carbonate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Barium Antimonate Powder Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing particle agglomeration in Barium Antimonate (BaSb₂O₆) powders during their experiments.
Disclaimer
Detailed experimental data and established protocols specifically for reducing agglomeration in this compound are limited in publicly available scientific literature. Therefore, this guide is substantially based on established principles for analogous ceramic materials, such as barium titanate (BaTiO₃) and other mixed-metal oxides. Researchers should consider this guidance as a starting point and may need to optimize these methods for their specific experimental conditions.
Troubleshooting Guide: Particle Agglomeration
| Issue | Potential Cause | Recommended Solution |
| Observation of large, hard agglomerates after calcination. | High calcination temperature and/or rapid heating/cooling rates. | Optimize the calcination profile. Start with a lower temperature (e.g., 700-800°C) and a slower heating and cooling rate.[1] The ideal temperature should be just sufficient for phase formation without promoting excessive particle growth. |
| Powder appears clumpy and difficult to disperse in liquid media. | Strong van der Waals forces and high surface energy of nanoparticles. | Utilize a suitable surfactant or dispersant during the synthesis or post-synthesis processing. Options include electrostatic stabilizers (e.g., citric acid) or steric stabilizers (e.g., polyethylene glycol - PEG).[2] |
| Inconsistent particle size and morphology in the final product. | Fluctuations in pH during precipitation. | Carefully control the pH of the reaction mixture. The isoelectric point of the particles is a critical parameter; operating at a pH far from the isoelectric point can enhance electrostatic repulsion and reduce agglomeration.[3] |
| Formation of large, irregular particles during synthesis. | High precursor concentration leading to rapid, uncontrolled precipitation. | Reduce the concentration of the precursor solutions. A slower addition rate of the precipitating agent can also promote more uniform nucleation and growth. |
| Agglomeration occurs during the drying process. | Capillary forces from the evaporation of the solvent. | Consider alternative drying methods that minimize capillary forces, such as freeze-drying or supercritical drying. If using conventional oven drying, pre-treating the powder with a surfactant can help. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of particle agglomeration in this compound powders?
A1: Particle agglomeration in ceramic powders like this compound is primarily caused by attractive forces between individual particles. These include:
-
Van der Waals forces: Weak, short-range forces that become significant as particles come into close contact.
-
Surface energy: Nanoparticles have a high surface-area-to-volume ratio, leading to high surface energy. Agglomeration is a natural process to reduce this excess energy.
-
Capillary forces: During the drying of wet-synthesized powders, the liquid bridges between particles create strong capillary forces that pull the particles together, leading to hard agglomerates.
Q2: How can I select an appropriate surfactant to prevent agglomeration?
A2: The choice of surfactant depends on the synthesis method and the desired properties of the final product.
-
Electrostatic Stabilizers: These are typically small organic molecules with charged functional groups (e.g., citrate, tartrate). They adsorb onto the particle surface, creating a net surface charge that leads to electrostatic repulsion between particles.
-
Steric Stabilizers: These are long-chain polymers (e.g., Polyethylene Glycol - PEG, Polyvinylpyrrolidone - PVP). They adsorb to the particle surface and create a physical barrier that prevents particles from getting close enough to agglomerate. The optimal surfactant and its concentration will need to be determined experimentally.
Q3: What is the role of pH in controlling particle agglomeration?
A3: The pH of the synthesis solution plays a critical role in controlling the surface charge of the particles.[3] At a specific pH, known as the isoelectric point (IEP), the net surface charge of the particles is zero, leading to maximum agglomeration due to the absence of electrostatic repulsion. By adjusting the pH to be significantly higher or lower than the IEP, the particles will have a net positive or negative surface charge, respectively. This induces electrostatic repulsion between particles, which helps to prevent agglomeration and maintain a stable dispersion. For many metal oxides, the IEP is in the neutral to slightly basic range.
Q4: How does calcination temperature affect particle agglomeration?
A4: Calcination is a critical step for crystallizing the desired this compound phase. However, high temperatures can also lead to significant particle growth and sintering, where individual particles fuse together to form hard agglomerates.[1] It is crucial to find the minimum temperature required for complete phase formation while minimizing particle coarsening. A study on this compound powders prepared by a microwave-assisted wet chemistry process utilized a calcination temperature of 800°C.[4] In contrast, high-temperature solid-state synthesis can require temperatures around 1200°C.[5]
Experimental Protocols
Note: The following protocols are adapted from general ceramic synthesis methods and may require optimization for this compound.
Protocol 1: Co-Precipitation Synthesis (Adapted from general methods)
-
Precursor Solution A: Prepare an aqueous solution of a soluble barium salt (e.g., barium chloride, BaCl₂) and a soluble antimony salt (e.g., antimony(III) chloride, SbCl₃) in the desired stoichiometric ratio (Ba:Sb = 1:2).
-
Precipitating Agent (Solution B): Prepare an aqueous solution of a precipitating agent such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).
-
Precipitation: Slowly add Solution B to Solution A under vigorous stirring. Monitor and control the pH of the mixture. A pH value far from the isoelectric point is generally preferred to minimize agglomeration.
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Aging: Allow the resulting precipitate to age in the mother liquor for a set period (e.g., 1-24 hours) to ensure complete reaction and improve crystallinity.
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Washing: Separate the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove residual ions.
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Drying: Dry the washed powder in an oven at a low temperature (e.g., 80-100°C) or by freeze-drying.
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Calcination: Calcine the dried powder in a furnace at a temperature sufficient to form the BaSb₂O₆ phase (e.g., starting at 700-800°C).[4]
Protocol 2: Sol-Gel Synthesis (Adapted from Barium Titanate Synthesis)
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Barium Precursor Solution: Dissolve a barium salt (e.g., barium acetate, Ba(CH₃COO)₂) in a suitable solvent like acetic acid or 2-methoxyethanol.
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Antimony Precursor Solution: Dissolve an antimony alkoxide (e.g., antimony(III) isopropoxide, Sb(OCH(CH₃)₂)₃) in an alcohol solvent. A chelating agent like acetylacetone may be added to control the hydrolysis rate.
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Mixing and Hydrolysis: Slowly add the antimony precursor solution to the barium precursor solution under vigorous stirring. Then, add a controlled amount of water to initiate hydrolysis and condensation reactions, leading to the formation of a gel.
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Aging: Age the gel at room temperature or a slightly elevated temperature for several hours to allow the gel network to strengthen.
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Drying: Dry the gel in an oven at a low temperature (e.g., 100-150°C) to remove the solvent.
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Calcination: Calcine the dried gel powder at a suitable temperature to crystallize the this compound phase.
Visualizations
Caption: Experimental workflow for the synthesis of this compound powders with key control points for reducing particle agglomeration.
Caption: Logical relationship between the causes of particle agglomeration and the corresponding mitigation strategies in the synthesis of ceramic powders.
References
Troubleshooting unexpected XRD patterns in Barium antimonate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected X-ray Diffraction (XRD) patterns during the analysis of barium antimonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues observed in the XRD patterns of synthesized this compound.
1. Issue: My XRD pattern shows a broad hump instead of sharp peaks, suggesting an amorphous material.
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Question: Why is my this compound sample amorphous or poorly crystalline?
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Answer: This typically indicates that the synthesis reaction did not proceed to completion or that the crystallization process was hindered.
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Potential Cause 1: Insufficient Calcination Temperature. The solid-state reaction between barium and antimony precursors requires high temperatures, often around 1200°C, to achieve a high degree of crystallinity.[1]
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Troubleshooting:
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Verify the calcination temperature used in your synthesis protocol.
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If the temperature was too low, repeat the synthesis with an increased calcination temperature, within the stability range of the desired this compound phase.
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Consider increasing the dwell time at the target temperature to allow for better crystal growth.
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Potential Cause 2: Inhomogeneous Precursor Mixture. Poor mixing of the barium and antimony precursors can lead to localized areas of unreacted material and an overall amorphous product.
-
Troubleshooting:
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Ensure thorough grinding and mixing of the precursor powders (e.g., BaCO₃ and Sb₂O₅) to maximize interfacial contact.
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Consider using a wet mixing method (e.g., ball milling in a solvent) followed by drying to improve homogeneity before calcination.
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2. Issue: My XRD pattern displays peaks that do not match the expected pattern for my target this compound phase.
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Question: I am seeing unexpected peaks in my XRD pattern. What could they be?
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Answer: The presence of extra peaks indicates the existence of impurity phases or a different, undesired phase of this compound.
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Potential Cause 1: Unreacted Precursors. If the solid-state reaction is incomplete, peaks from the starting materials will be present in the XRD pattern.
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Troubleshooting:
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Compare the extra peaks in your pattern to the standard XRD patterns of your starting materials (see Table 2).
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If precursor peaks are present, this suggests an incomplete reaction. Consider increasing the calcination temperature or duration.
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Ensure the stoichiometric ratio of your precursors is correct.
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Potential Cause 2: Formation of Intermediate or Undesired this compound Phases. Depending on the reaction conditions (temperature, stoichiometry, atmosphere), different phases of this compound can form.
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Troubleshooting:
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Carefully compare your obtained pattern with the reference patterns for various this compound compounds.
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Slight variations in the Ba:Sb ratio can lead to the formation of different phases. Re-verify the weighing and mixing of your precursors.
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The reaction atmosphere can also play a role. Ensure your synthesis is carried out under the appropriate atmospheric conditions.
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3. Issue: The peaks in my XRD pattern are broader than expected.
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Question: What causes peak broadening in my this compound XRD pattern?
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Answer: Peak broadening can be attributed to instrumental factors or sample characteristics, primarily small crystallite size and lattice strain.
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Potential Cause 1: Small Crystallite Size. Nanocrystalline materials will exhibit broader diffraction peaks.
-
Troubleshooting:
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The crystallite size can be estimated using the Scherrer equation.
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If larger crystals are desired, consider increasing the calcination temperature or time to promote crystal growth.
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-
Potential Cause 2: Lattice Strain. Non-uniform lattice distortions, which can be introduced during synthesis or sample preparation (e.g., excessive grinding), can cause peak broadening.
-
Troubleshooting:
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If excessive grinding is suspected, prepare the sample for XRD analysis with gentle grinding.
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Annealing the sample at a moderate temperature after synthesis may help to relieve lattice strain.
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4. Issue: The relative intensities of the peaks in my pattern do not match the reference pattern.
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Question: Why are the peak intensities in my XRD pattern different from the standard?
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Answer: The most common cause of incorrect peak intensities in powder XRD is preferred orientation.
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Potential Cause: Preferred Orientation. If the crystalline particles in the sample are not randomly oriented, the intensities of certain diffraction peaks will be enhanced while others are diminished. This is common for materials with plate-like or needle-like crystal habits.
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Troubleshooting:
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Ensure the powder sample is finely ground to break up any aggregates.
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When packing the sample holder, avoid applying excessive pressure, which can induce preferred orientation. A side-loading or back-loading sample preparation method can minimize this effect.
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Sample spinning during data collection can also help to average out orientation effects.
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-
Quantitative Data Summary
For accurate phase identification, compare your experimental XRD pattern with the reference data below. The following table provides the expected 2θ values for the common this compound phase, BaSb₂O₆, assuming Cu Kα radiation (λ = 1.5406 Å).
Table 1: Reference XRD Pattern for BaSb₂O₆
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 17.7 | 5.01 | 100 |
| 28.9 | 3.09 | 80 |
| 35.8 | 2.51 | 90 |
| 41.5 | 2.17 | 50 |
| 50.8 | 1.79 | 60 |
| 55.4 | 1.66 | 70 |
| 63.2 | 1.47 | 40 |
Note: This is a representative pattern. Actual peak positions and intensities may vary slightly due to experimental conditions and sample characteristics.
Table 2: Key XRD Peaks for Common Precursors and Impurity Phases
| Compound | JCPDS Card No. | Major Peaks (2θ, Cu Kα) |
| BaCO₃ (Witherite) | 00-005-0378 | 23.8°, 24.2°, 34.0°, 42.0°, 43.8°[1] |
| BaO | 26-0178 | 19.6°, 24.0°, 27.7°, 34.2°, 39.6°[2] |
| Sb₂O₃ (Senarmontite) | 71-0365 | 27.8°, 32.2°, 46.1°, 54.6°, 57.3° |
| Sb₂O₅ | - | Calculated pattern shows peaks around 22.5°, 26.0°, 33.5°, 47.0°[3] |
Experimental Protocol: Powder X-ray Diffraction
This section outlines a standard methodology for obtaining a powder XRD pattern of a synthesized this compound sample.
1. Sample Preparation:
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Gently grind the this compound powder in an agate mortar and pestle to ensure a fine, uniform particle size and to minimize preferred orientation.
-
Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface. Avoid excessive pressure during packing.
2. Instrument Setup:
-
Use a powder diffractometer equipped with a Cu Kα radiation source.
-
Set the appropriate voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
-
Select the desired angular range for the scan (e.g., 10° to 80° in 2θ).
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Choose a suitable step size (e.g., 0.02°) and counting time per step (e.g., 1 second).
3. Data Collection:
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Mount the sample holder in the diffractometer.
-
If available, enable sample spinning to reduce the effects of preferred orientation.
-
Initiate the XRD scan.
4. Data Analysis:
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The resulting data will be a plot of intensity versus 2θ.
-
Identify the peak positions (2θ values) and their relative intensities.
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Compare the experimental pattern with standard diffraction patterns from databases (e.g., ICDD PDF-2) to identify the crystalline phases present in the sample.[4]
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting unexpected XRD patterns in this compound.
References
How to control stoichiometry in Barium antimonate solid-state reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stoichiometry during the solid-state synthesis of barium antimonate (BaSb₂O₆).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-state reaction of this compound in a question-and-answer format.
Question: My final product contains unreacted precursors (e.g., BaCO₃, Sb₂O₅) as identified by XRD. How can I ensure a complete reaction?
Answer:
Incomplete reactions are a frequent challenge in solid-state synthesis. Here are several steps to promote a complete reaction:
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Improve Mixing Homogeneity: The initial mixing of precursors is critical. Inadequate mixing can lead to localized non-stoichiometric regions, preventing a full reaction.
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Recommended Action: Increase the grinding time and intensity. Wet milling using a suitable solvent (e.g., ethanol, isopropanol) can enhance the homogeneity of the precursor mixture. High-energy ball milling is also highly effective in reducing particle size and increasing the contact area between reactants.
-
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Optimize Calcination Profile: The temperature and duration of heating are crucial for the diffusion of ions and the completion of the reaction.
-
Recommended Action:
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Increase the final calcination temperature in increments of 50°C. This compound synthesis typically requires temperatures around 1200°C.
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Extend the dwell time at the peak temperature. Try increasing the duration by 2-4 hours.
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Employ intermediate grinding steps. After an initial calcination, cool the sample, grind it thoroughly, and then re-calcine. This process breaks up agglomerates and brings unreacted particles into contact.
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-
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Precursor Particle Size: Smaller precursor particles have a larger surface area-to-volume ratio, which enhances reactivity.
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Recommended Action: If possible, use precursors with smaller particle sizes (nanoscale or sub-micron).
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Question: My XRD analysis shows the presence of impurity phases other than BaSb₂O₆ and the initial precursors. What are these phases and how can I avoid them?
Answer:
The formation of intermediate or undesired phases is often due to localized stoichiometric imbalances or reactions occurring at temperatures where these phases are stable. In the BaO-Sb₂O₅ system, several barium oxoantimonate compounds can potentially form.
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Common Impurity Phases: Depending on the local Ba/Sb ratio, phases such as Ba₃(SbO₃)₂ or Ba₂(Sb₂O₅) could form.
-
Troubleshooting Steps:
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Precise Stoichiometric Weighing: Ensure highly accurate weighing of the starting materials. Use a high-precision balance and account for the purity of the precursors. It is also important to consider the hygroscopic nature of some precursors and dry them before weighing if necessary.
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Homogeneous Mixing: As with incomplete reactions, inhomogeneous mixing is a primary cause of impurity phase formation. Employ the intensive mixing techniques described above.
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Controlled Heating Rate: A slow heating rate can sometimes allow for the complete reaction to the desired phase without the formation of metastable intermediate phases.
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Question: The particle size of my synthesized this compound powder is too large and the particles are heavily agglomerated. How can I achieve a finer, more uniform powder?
Answer:
High calcination temperatures required for solid-state reactions often lead to particle growth and sintering.
-
Control of Calcination Temperature and Time:
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Recommended Action: Use the lowest possible calcination temperature and the shortest duration that still results in a complete reaction to the desired phase. Experiment with different temperature and time combinations.
-
-
Milling Techniques:
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Recommended Action:
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Post-synthesis Milling: After the final calcination, the product can be milled to reduce particle size. However, this can introduce strain and defects.
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High-Energy Ball Milling of Precursors: This technique can reduce the required calcination temperature, thereby limiting particle growth.
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-
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Use of Nanoparticle Precursors: Starting with smaller precursor particles can lead to a smaller final particle size.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the solid-state synthesis of this compound?
A1: The most commonly used precursors are barium carbonate (BaCO₃) or barium oxide (BaO) as the barium source, and antimony pentoxide (Sb₂O₅) or antimony trioxide (Sb₂O₃) as the antimony source. If Sb₂O₃ is used, it will be oxidized to Sb₂O₅ during the high-temperature calcination in an oxidizing atmosphere (e.g., air).
Q2: How critical is the stoichiometry of the starting precursors?
A2: The initial stoichiometric ratio of the precursors is extremely critical as it directly influences the phase purity and the final properties of the this compound.[1] Any deviation can lead to the formation of secondary phases or unreacted starting materials.
Q3: What is a typical calcination temperature and duration for the synthesis of BaSb₂O₆?
A3: A common starting point for the calcination of this compound is around 1200°C for several hours (e.g., 6-12 hours). However, the optimal conditions can vary depending on the reactivity and particle size of the precursors.
Q4: How can I characterize the stoichiometry of my final product?
A4: Several techniques can be used to assess the stoichiometry:
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Powder X-ray Diffraction (XRD) with Rietveld Refinement: This is a powerful method for quantitative phase analysis. By refining the crystal structure parameters, it is possible to determine the relative amounts of different phases present, which can indicate stoichiometric deviations.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This technique, often coupled with a scanning electron microscope (SEM), provides an elemental analysis of the sample, allowing for the determination of the Ba/Sb atomic ratio.
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive method for accurate elemental analysis.
Q5: Can wet chemical methods be used to improve the synthesis of this compound?
A5: Yes, wet chemical methods like co-precipitation or sol-gel synthesis can be employed to prepare a highly homogeneous precursor powder. This atomic-level mixing can significantly reduce the required calcination temperature and time for the subsequent solid-state reaction, leading to a more uniform product with better stoichiometric control.
Experimental Protocols
Detailed Methodology for Solid-State Synthesis of this compound (BaSb₂O₆)
This protocol outlines a standard procedure for the synthesis of BaSb₂O₆ with an emphasis on stoichiometric control.
-
Precursor Preparation and Weighing:
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Dry the precursors, barium carbonate (BaCO₃, >99.9% purity) and antimony pentoxide (Sb₂O₅, >99.9% purity), in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.
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Allow the precursors to cool to room temperature in a desiccator.
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Calculate the required masses of BaCO₃ and Sb₂O₅ for a stoichiometric 1:1 molar ratio of Ba:Sb (which corresponds to a 1:1 molar ratio of BaCO₃ to Sb₂O₅ for the target BaSb₂O₆).
-
Accurately weigh the precursors using a high-precision analytical balance (±0.0001 g).
-
-
Mixing and Grinding:
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Transfer the weighed powders to an agate mortar.
-
Grind the powders together manually for at least 30 minutes to achieve a visually homogeneous mixture.
-
For improved homogeneity, perform wet milling. Add a small amount of ethanol or isopropanol to the mortar to form a slurry and continue grinding until the solvent evaporates.
-
Alternatively, for superior mixing and particle size reduction, use a high-energy ball mill. Milling parameters should be optimized (e.g., milling time, speed, ball-to-powder ratio).
-
-
Calcination:
-
Transfer the mixed powder to an alumina crucible.
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample according to a controlled temperature profile. A typical profile is:
-
Ramp up to 1200°C at a rate of 5°C/min.
-
Dwell at 1200°C for 8-12 hours.
-
Cool down to room temperature at a rate of 5°C/min.
-
-
For reactions prone to incompleteness, a two-step calcination is recommended:
-
First calcination at a lower temperature (e.g., 1000°C for 6 hours).
-
Cool down, remove the sample, and thoroughly grind it again.
-
Second calcination at the final temperature (e.g., 1200°C for 8-12 hours).
-
-
-
Characterization:
-
Perform powder X-ray diffraction (XRD) on the final product to identify the crystalline phases present.
-
Analyze the XRD data using Rietveld refinement to quantify the phase composition and check for impurities.
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Use scanning electron microscopy (SEM) to observe the particle morphology and size.
-
Employ energy-dispersive X-ray spectroscopy (EDS) to confirm the elemental composition and the Ba/Sb ratio.
-
Data Presentation
Table 1: Effect of Calcination Temperature on Phase Purity and Crystallite Size of a Mixed Metal Oxide (Illustrative Example)
| Calcination Temperature (°C) | Dwell Time (hours) | Target Phase Purity (%) | Unreacted Precursor (%) | Impurity Phase (%) | Average Crystallite Size (nm) |
| 1000 | 8 | 85 | 10 (BaCO₃) | 5 (Intermediate) | 80 |
| 1100 | 8 | 95 | 3 (BaCO₃) | 2 (Intermediate) | 120 |
| 1200 | 8 | >99 | <1 | <1 | 200 |
| 1300 | 8 | >99 | <1 | <1 | 350 |
Note: This table is an illustrative example based on typical trends observed in solid-state reactions. Actual results for this compound may vary.
Visualizations
Caption: Experimental workflow for the solid-state synthesis of this compound.
References
Technical Support Center: Enhancing the Photocatalytic Efficiency of Barium Antimonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the photocatalytic efficiency of Barium antimonate (BaSb₂O₆).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photocatalysis in this compound?
A1: this compound, a semiconductor material, functions as a photocatalyst by absorbing photons from a light source (typically UV or visible light). This absorption excites electrons from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful substances like CO₂, H₂O, and mineral acids.
Q2: What are the primary limiting factors for this compound's photocatalytic efficiency?
A2: The primary limitations include a relatively large band gap, which restricts its activation to a narrow range of the light spectrum, and the rapid recombination of photogenerated electron-hole pairs.[1][2] This recombination process releases energy as heat or light without contributing to the generation of ROS, thereby reducing the overall quantum yield and efficiency of the photocatalytic process.[3]
Q3: What are the main strategies to enhance the photocatalytic activity of this compound?
A3: The most common strategies focus on improving charge separation and extending light absorption. These include:
-
Doping: Introducing metal or non-metal ions into the this compound crystal lattice can create defect energy levels, reduce the band gap, and suppress charge carrier recombination.[4][5]
-
Heterojunction Construction: Forming a composite material by coupling this compound with another semiconductor creates a heterojunction.[3][6] The internal electric field at the junction interface promotes efficient separation of electrons and holes, significantly boosting photocatalytic activity.[7][8]
-
Morphology Control: The synthesis method can be tailored to produce specific microstructures or nanostructures. Materials with a more regular, layered, or porous morphology often exhibit better catalytic performance due to increased surface area and more active sites.[9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Photocatalytic Degradation | 1. Incorrect Catalyst Phase: Synthesis may have resulted in an undesired phase (e.g., BaSb₂O₅·4H₂O instead of the more active BaSb₂O₆).[9]2. High Electron-Hole Recombination: The intrinsic properties of the material may lead to rapid charge recombination.[4]3. Insufficient Light Source: The light source may not have the appropriate wavelength or intensity to activate the catalyst.4. Incorrect pH: The surface charge of the catalyst and the charge of the target pollutant are pH-dependent, affecting adsorption and degradation efficiency.[4] | 1. Verify Crystal Structure: Use X-ray Diffraction (XRD) to confirm the crystalline phase of your synthesized powder. Adjust synthesis parameters (temperature, pH, precursors) as needed.[9][10]2. Enhance Charge Separation: Consider doping the catalyst or forming a heterojunction with another semiconductor.[5][6]3. Optimize Light Source: Ensure your lamp (e.g., UV mercury lamp) provides sufficient energy to overcome the catalyst's band gap. Check the manufacturer's specifications for lamp output.4. Perform pH Study: Conduct experiments across a range of pH values (e.g., acidic, neutral, alkaline) to find the optimal condition for your specific pollutant.[4] |
| Inconsistent or Non-Reproducible Results | 1. Inhomogeneous Catalyst Dispersion: Catalyst particles may agglomerate in the solution, reducing the available surface area.2. Variation in Catalyst Loading: Inconsistent amounts of catalyst used across experiments.3. Fluctuations in Experimental Conditions: Changes in light intensity, temperature, or stirring speed between runs. | 1. Improve Dispersion: Use an ultrasonic bath to disperse the catalyst powder in the solution before starting the experiment.2. Standardize Catalyst Measurement: Carefully weigh the catalyst dosage for each experiment using a calibrated analytical balance.3. Control Experimental Setup: Ensure the distance from the lamp to the reactor is constant. Use a water bath to maintain a stable temperature. Use a magnetic stirrer with a consistent RPM setting. |
| Difficulty Synthesizing the Desired this compound Phase | 1. Incorrect Precursor Stoichiometry: Molar ratios of barium and antimony precursors are not correct.2. Suboptimal Hydrothermal Conditions: Incorrect temperature, pressure, or reaction time during hydrothermal synthesis.[9]3. Incomplete Solid-State Reaction: Insufficient calcination temperature or duration for the solid-state method.[10] | 1. Verify Stoichiometry: Double-check all calculations for precursor amounts before synthesis.2. Optimize Hydrothermal Parameters: Based on literature, a typical hydrothermal reaction might be conducted at 200°C for 4-5 hours.[9] Systematically vary these parameters to optimize for your setup.3. Adjust Calcination Profile: For solid-state synthesis, temperatures around 1200°C are often required.[10] Ensure the precursors are intimately mixed before heating. |
Quantitative Data on Photocatalytic Performance
The following table summarizes performance data from studies on this compound and related Barium-based perovskite photocatalysts to provide a baseline for comparison.
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |
| BaSb₂O₆ | Methylene Blue | 500W High-Pressure UV Mercury Lamp | >99% in 100 min | [9] |
| BaSb₂O₅·4H₂O | Methylene Blue | 500W High-Pressure UV Mercury Lamp | ~99% in 100 min (slightly lower than BaSb₂O₆) | [9] |
| 4% Ba-doped TiO₂ | Methylene Blue | Visible Light | 99.5% (in alkaline medium) | [4] |
| BaTiO₃/WO₃ Composite | Rhodamine B | Visible Light | ~98% in 180 min | [11] |
| BaTiO₃/WO₃ Composite | Methylene Blue | Visible Light | ~95% in 180 min | [11] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of BaSb₂O₆
This protocol is adapted from the method described for preparing antimony barium composite oxides.[9]
Materials:
-
Barium acetate (Ba(CH₃COO)₂)
-
Potassium pyroantimonate (KSb(OH)₆)
-
Hydrochloric acid (HCl, dilute)
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
Dissolve 0.32g of barium acetate in 10mL of deionized water.
-
Add 25mL of 0.1 mol/L potassium pyroantimonate solution dropwise to the barium acetate solution while stirring.
-
Adjust the pH of the mixture to 3 using dilute hydrochloric acid.
-
Continue stirring the solution at room temperature for 12 hours.
-
Transfer the resulting suspension to a high-pressure autoclave.
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Heat the autoclave in an oven at 200°C and maintain this temperature for 4.5 hours for the hydrothermal reaction to proceed.
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After the reaction, allow the autoclave to cool to room temperature.
-
Collect the white precipitate from the bottom of the reactor.
-
Wash the precipitate 2-3 times with deionized water and once with anhydrous ethanol to remove any unreacted precursors.
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Dry the final product in an oven at 60°C for 4 hours.
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Grind the dried powder for use in photocatalytic experiments.
Protocol 2: Evaluation of Photocatalytic Activity
This protocol outlines a standard procedure for testing the degradation of a model pollutant, such as methylene blue (MB).[9]
Equipment:
-
Photochemical reactor with a light source (e.g., 500W high-pressure UV mercury lamp)
-
Quartz reaction tubes
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the target pollutant (e.g., 14 mg/L methylene blue in deionized water).
-
Add a specific amount of the synthesized this compound photocatalyst (e.g., 0.05g) to a quartz tube.
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Add a defined volume of the pollutant solution to the quartz tube.
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Place the tube in the photochemical reactor and stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant.
-
Take an initial sample (t=0) by withdrawing an aliquot of the suspension. Centrifuge the sample to separate the catalyst particles and measure the initial concentration of the pollutant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots at regular time intervals (e.g., every 20 minutes). Immediately centrifuge each sample and measure the pollutant concentration with the UV-Vis spectrophotometer.
-
The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and testing of this compound photocatalysts.
Photocatalytic Degradation Mechanism
Caption: Generation of reactive oxygen species on this compound for pollutant degradation.
Strategies for Efficiency Enhancement
References
- 1. researchgate.net [researchgate.net]
- 2. A critical review on strategies for improving efficiency of BaTiO3-based photocatalysts for wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double heterojunction photocatalysts: strategic fabrication and mechanistic insights towards sustainable fuel production - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The enhanced photocatalytic performance and first-principles computational insights of Ba doping-dependent TiO2 quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterojunction photocatalysts: where are they headed? - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Bismuth-based heterojunction photocatalysts for antibiotic remediation: A review of tetracycline degradation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 15600-59-6 | Benchchem [benchchem.com]
- 11. Photocatalytic degradation of rhodamine B and methylene blue dyes using tungsten oxide/barium titanate nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Defects in Barium Antimonate Ceramic Sintering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the sintering of Barium Antimonate (BaSb₂O₆) ceramics. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental settings.
Troubleshooting Guide
This guide addresses specific defects that may arise during the sintering of this compound ceramics, offering potential causes and solutions.
Issue 1: Cracks observed in the sintered ceramic.
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Question: My this compound ceramic pellets are cracking after sintering. What are the possible causes and how can I prevent this?
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Answer: Cracking in sintered ceramics is a common issue that can stem from several factors throughout the fabrication process. Key causes include:
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High Thermal Stress: Rapid heating or cooling rates can induce thermal gradients within the ceramic body, leading to stress and subsequent cracking.
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Inhomogeneous Green Body: Uneven density distribution in the pressed (green) pellet can cause differential shrinkage during sintering, resulting in internal stresses that lead to cracks. This can be caused by poor powder mixing or uneven pressure during compaction.
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Binder Burnout Issues: If a binder is used, its removal during the initial heating stage must be slow and complete. Rapid binder burnout can create voids and cracks.
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Phase Transitions: Some materials undergo phase transitions at specific temperatures, which can involve volume changes that induce stress.
Solutions:
-
Optimize Heating and Cooling Rates: Employ slower heating and cooling rates, especially around temperatures where binders are burned out or potential phase transitions occur. A rate of 1-5°C/minute is often recommended.
-
Improve Green Body Homogeneity: Ensure thorough mixing of the precursor powders (e.g., Barium Carbonate and Antimony Pentoxide) and apply uniform pressure during pellet pressing.
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Controlled Binder Burnout: If using a binder, introduce a dwell time at a temperature just above the binder's decomposition point (typically 300-500°C) to ensure its complete and gradual removal.
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Appropriate Sintering Temperature: Sintering at an excessively high temperature can also lead to cracking. For this compound, a sintering temperature around 1200°C is a common starting point.[1]
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Issue 2: High porosity and low density in the final ceramic.
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Question: My sintered this compound ceramics have low density and appear porous. How can I improve densification?
-
Answer: Achieving high density is crucial for the mechanical and electrical properties of ceramics. High porosity is often a result of:
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Insufficient Sintering Temperature or Time: The sintering temperature may not be high enough, or the dwell time at the peak temperature may be too short to allow for complete densification.
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Poor Particle Packing in the Green Body: A low-density green body will require more significant shrinkage to densify, which can be difficult to achieve. The particle size and distribution of the starting powders play a critical role.
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Atmosphere Control: The sintering atmosphere can influence densification. Trapped gases in pores can inhibit their closure.
Solutions:
-
Optimize Sintering Profile: Increase the sintering temperature or extend the dwell time. A systematic study of different temperature and time combinations is recommended.
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Improve Powder Processing: Use fine, uniform powders to improve packing density in the green body. Milling the precursor powders before pressing can be beneficial.
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Control Sintering Atmosphere: Sintering in a controlled atmosphere, such as flowing oxygen or air, can sometimes aid in densification and control of stoichiometry. For perovskite oxides, the atmosphere can play a significant role in defect chemistry.
-
Issue 3: Warping or distortion of the ceramic shape.
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Question: My this compound pellets are warped after sintering. What causes this and how can I fix it?
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Answer: Warping is a dimensional change that can occur due to:
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Uneven Temperature Distribution in the Furnace: If one part of the ceramic heats or cools faster than another, it can lead to uneven shrinkage and warping.
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Inhomogeneous Green Body: Similar to cracking, density gradients in the green body can cause differential shrinkage and lead to distortion.
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Gravity Effects: At high temperatures, especially with insufficient support, the ceramic can sag under its own weight.
Solutions:
-
Ensure Uniform Furnace Temperature: Place the samples in the most thermally uniform zone of the furnace. Using a setter plate made of a stable ceramic like alumina can help distribute heat more evenly.
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Homogenize the Green Body: Proper powder mixing and uniform pressing are crucial.
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Provide Adequate Support: Ensure the ceramic is placed on a flat, stable surface during sintering.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing this compound?
A1: this compound is commonly synthesized via a solid-state reaction. The typical starting materials are Barium Carbonate (BaCO₃) or Barium Oxide (BaO) and Antimony Pentoxide (Sb₂O₅).[1] These are mixed in stoichiometric amounts.
Q2: What is a recommended sintering temperature and time for this compound?
A2: While the optimal parameters can depend on the specific powder characteristics, a common starting point for the sintering of this compound is a temperature of around 1200°C.[1] A dwell time of 2-4 hours at this temperature is often sufficient. For related barium oxoantimonates, synthesis temperatures of 800°C have also been reported.[2] It is advisable to perform a series of experiments to determine the ideal sintering profile for your specific application.
Q3: Does the sintering atmosphere affect the properties of this compound ceramics?
A3: Yes, the sintering atmosphere can significantly influence the properties of perovskite-type ceramics like this compound. The oxygen partial pressure can affect the defect chemistry, such as the formation of oxygen vacancies, which in turn can impact the electrical and optical properties of the material. Sintering in air or a controlled oxygen atmosphere is common.
Q4: How can I characterize the defects in my sintered this compound ceramics?
A4: Several techniques can be used to characterize defects:
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Scanning Electron Microscopy (SEM): To visualize the microstructure, including grain size, porosity, and cracks.
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X-ray Diffraction (XRD): To identify the crystal structure and any secondary phases that may be present.
-
Archimedes' Method: To determine the bulk density and apparent porosity of the sintered ceramic.
Quantitative Data Summary
The following table summarizes typical sintering parameters for barium-containing perovskite-type ceramics, which can be used as a starting point for optimizing the sintering of this compound.
| Parameter | Typical Range | Potential Impact on Defects |
| Sintering Temperature | 1100 - 1400 °C | Too low: high porosity; Too high: exaggerated grain growth, potential cracking. |
| Dwell Time | 2 - 8 hours | Too short: incomplete densification; Too long: can lead to grain growth. |
| Heating/Cooling Rate | 1 - 10 °C/minute | Too fast: thermal shock, cracking. |
| Pressing Pressure | 100 - 300 MPa | Too low: low green density, high sintering shrinkage; Too high: may cause lamination cracks. |
Experimental Protocol: Solid-State Sintering of this compound
This protocol outlines a general procedure for the synthesis and sintering of this compound ceramics.
-
Powder Preparation:
-
Weigh stoichiometric amounts of high-purity Barium Carbonate (BaCO₃) and Antimony Pentoxide (Sb₂O₅) powders.
-
Thoroughly mix the powders in an agate mortar and pestle or by ball milling for several hours to ensure homogeneity.
-
-
Calcination:
-
Place the mixed powder in an alumina crucible.
-
Heat the powder in a furnace to 1000-1100°C for 4-6 hours to decompose the carbonate and form the this compound phase.
-
Allow the furnace to cool down slowly.
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Grind the calcined powder again to break up any agglomerates.
-
-
Green Body Formation:
-
Add a small amount of a binder solution (e.g., 2 wt% polyvinyl alcohol) to the calcined powder and mix thoroughly.
-
Press the powder into pellets of the desired shape and size using a hydraulic press at a pressure of 150-200 MPa.
-
-
Sintering:
-
Place the green pellets on an alumina setter plate in a high-temperature furnace.
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Heat the furnace at a slow rate (e.g., 3°C/minute) to 500°C and hold for 1 hour to burn out the binder.
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Continue heating at a rate of 5°C/minute to the final sintering temperature (e.g., 1200°C).
-
Hold at the sintering temperature for 2-4 hours.
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Cool the furnace down slowly at a rate of 5°C/minute to room temperature.
-
Logical Workflow for Troubleshooting Sintering Defects
References
Overcoming issues with precursor reactivity in BaSb₂O₆ synthesis
Welcome to the technical support center for the synthesis of Barium Antimonate (BaSb₂O₆). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to precursor reactivity and other issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing BaSb₂O₆?
A1: The most common methods for synthesizing BaSb₂O₆ are the solid-state reaction method and various wet-chemical techniques, including sol-gel and microwave-assisted synthesis. The solid-state route involves heating a mixture of barium and antimony precursors at high temperatures, while wet-chemical methods offer better homogeneity and potentially lower reaction temperatures.
Q2: Which precursors are typically used in the solid-state synthesis of BaSb₂O₆?
A2: For solid-state synthesis, common precursors for barium include barium carbonate (BaCO₃) and barium oxide (BaO). Antimony is typically introduced using antimony trioxide (Sb₂O₃) or antimony pentoxide (Sb₂O₅).
Q3: What is a typical calcination temperature for the solid-state synthesis of BaSb₂O₆?
A3: Calcination temperatures for the solid-state synthesis of BaSb₂O₆ are generally high, often around 1200°C, to ensure the complete reaction and formation of the desired crystalline phase.[1] However, the optimal temperature can vary depending on the specific precursors and their reactivity.
Q4: What are the main advantages of using a wet-chemical method over the solid-state reaction for BaSb₂O₆ synthesis?
A4: Wet-chemical methods, such as sol-gel or microwave-assisted synthesis, offer several advantages, including better mixing of precursors at the atomic level, which can lead to higher product homogeneity and purity. These methods can also allow for lower synthesis temperatures and shorter reaction times compared to the solid-state method.
Q5: How can I confirm the formation of the BaSb₂O₆ phase?
A5: The formation and crystal structure of BaSb₂O₆ can be confirmed using X-ray diffraction (XRD). For BaSb₂O₆, a hexagonal crystal structure is expected.[2] Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can also be used to identify the characteristic vibrational modes of the antimonate (SbOₓ) polyhedra.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of BaSb₂O₆.
Issue 1: Incomplete Reaction in Solid-State Synthesis
Symptoms:
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XRD analysis shows the presence of unreacted precursors (e.g., BaCO₃, Sb₂O₅).
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The final product is not a single phase.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Mixing of Precursors | Thoroughly grind the precursor powders together using an agate mortar and pestle or a ball mill to increase the contact surface area between the reactants. |
| Calcination Temperature is Too Low | Gradually increase the calcination temperature. For BaSb₂O₆, temperatures around 1200°C are often required for complete reaction.[1] Perform a series of calcinations at different temperatures to find the optimal condition. |
| Calcination Time is Too Short | Increase the duration of the calcination. Multiple grinding and calcination steps may be necessary to ensure a complete reaction. |
| Precursor Reactivity | Consider using more reactive precursors. For example, BaO is generally more reactive than BaCO₃. However, BaO is hygroscopic and requires careful handling. |
Issue 2: Formation of Secondary Phases
Symptoms:
-
XRD patterns show peaks corresponding to impurity phases other than the starting materials.
-
A common impurity is unreacted BaCO₃, which can be difficult to fully decompose.[3][4]
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Decomposition of BaCO₃ | BaCO₃ decomposition to BaO and CO₂ typically occurs at high temperatures (around 1300°C).[4] Ensure the calcination temperature is high enough for a sufficient duration. The presence of Sb₂O₅ can lower the decomposition temperature of BaCO₃. |
| Non-Stoichiometric Precursor Ratio | Accurately weigh the precursors to ensure the correct stoichiometric ratio (1:1 molar ratio of Ba:Sb₂). Any deviation can lead to the formation of other this compound phases or unreacted oxides. |
| Atmosphere Control | The reaction atmosphere can influence phase formation. Performing the calcination in a controlled atmosphere might be necessary to prevent unwanted side reactions. |
Issue 3: Issues with Wet-Chemical Synthesis (Microwave-Assisted/Sol-Gel)
Symptoms:
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Precipitate does not form or is amorphous.
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The final product after calcination is not the desired BaSb₂O₆ phase.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH of the Solution | The pH is a critical parameter in precipitation and gelation. Adjust the pH of the precursor solution to optimize the hydrolysis and condensation reactions. |
| Inappropriate Solvent | The choice of solvent can affect the solubility of precursors and the reaction kinetics. Ensure the precursors are fully dissolved and the solvent is suitable for the reaction. |
| Insufficient Aging of the Gel (Sol-Gel) | Allow sufficient time for the gel to age. This step is crucial for the formation of a stable network structure, which influences the properties of the final product. |
| Calcination Temperature Too Low/High | Even in wet-chemical methods, a final calcination step is usually required to crystallize the amorphous precursor. Optimize the calcination temperature to obtain the pure BaSb₂O₆ phase without decomposing it. For a microwave-assisted wet chemistry process, a calcination temperature of 800°C has been reported to be effective.[2] |
Experimental Protocols
Solid-State Synthesis of BaSb₂O₆
-
Precursor Preparation: Accurately weigh stoichiometric amounts of BaCO₃ and Sb₂O₅ (1:1 molar ratio).
-
Mixing: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. Alternatively, use a ball mill for more efficient mixing.
-
Calcination: Transfer the mixed powder to an alumina crucible. Place the crucible in a high-temperature furnace and heat to 1200°C for 12 hours.
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Cooling and Analysis: Allow the furnace to cool down to room temperature naturally. The resulting powder can be analyzed using XRD and Raman spectroscopy to confirm the formation of BaSb₂O₆.
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Intermediate Grinding (Optional): For improved homogeneity and reaction completion, the sample can be cooled, re-ground, and then subjected to a second calcination step.
Microwave-Assisted Wet-Chemical Synthesis of BaSb₂O₆
This protocol is adapted from a similar synthesis of metal antimonates.[2]
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Precursor Solution: Prepare separate solutions of a barium salt (e.g., barium chloride) and an antimony salt (e.g., antimony chloride) in a suitable solvent like ethanol.
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Mixing and pH Adjustment: Mix the precursor solutions. Add a base (e.g., ethylenediamine) dropwise while stirring to adjust the pH and induce precipitation.
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Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat for a specified time and power to facilitate the reaction.
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Washing and Drying: After the reaction, centrifuge the precipitate and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the resulting powder in an oven.
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Calcination: Calcine the dried powder in a furnace at 800°C to obtain the crystalline BaSb₂O₆ phase.
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Characterization: Analyze the final product using XRD, SEM (Scanning Electron Microscopy), and TEM (Transmission Electron Microscopy) to determine its crystallinity, morphology, and particle size.
Visualizations
Caption: Workflow for the solid-state synthesis of BaSb₂O₆.
Caption: Troubleshooting decision tree for incomplete solid-state reactions.
References
Technical Support Center: Barium Antimonate Surface Area Enhancement
Welcome to the technical support center for strategies to increase the surface area of Barium Antimonate (BaSb₂O₆). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Conventional Solid-State Reaction
Question: My this compound synthesized via the conventional solid-state reaction has a very low surface area. How can I improve this?
Answer: The conventional high-temperature solid-state reaction, which involves heating precursors like Barium Carbonate (BaCO₃) and Antimony Pentoxide (Sb₂O₅) at high temperatures (e.g., ~1200°C), often leads to particle sintering and agglomeration, resulting in a low surface area.[1] To mitigate this, consider the following troubleshooting steps:
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Precursor Particle Size: Ensure your starting materials are finely ground to maximize the contact surface area between reactants.[1]
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Milling: Introduce intermediate milling steps between calcination cycles to break up agglomerates.
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Lower Calcination Temperature and Shorter Duration: Experiment with the lowest possible temperature and time that still yield the desired crystalline phase. This can reduce the extent of sintering.
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Use of a Sacrificial Pore Former: Introduce a volatile material (e.g., ammonium carbonate, starch) that will decompose and leave behind pores, thereby increasing the surface area.
Troubleshooting:
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Incomplete Reaction: If you observe unreacted precursors in your final product (verified by XRD), you may need to increase the calcination temperature or duration slightly, or improve the initial mixing of precursors.
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Phase Impurities: The formation of undesired phases can occur. Ensure stoichiometric amounts of precursors are used and that the heating and cooling rates are well-controlled.
FAQ 2: Wet Chemical Synthesis Methods
Question: I want to synthesize this compound nanoparticles to achieve a high surface area. Which wet chemical methods are suitable?
Answer: Wet chemical methods generally offer better control over particle size and morphology, leading to higher surface areas compared to solid-state reactions. Two common approaches are co-precipitation and sol-gel synthesis.
Co-Precipitation Method: This involves dissolving soluble barium and antimony salts in a solvent and then adding a precipitating agent to form a precursor. This precursor is then calcined at a lower temperature than in the solid-state method to form this compound.
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). The gel is then dried and calcined to produce the final material. This method allows for excellent mixing of the precursors at an atomic level.
Troubleshooting:
-
Poor Control over Particle Size: The rate of addition of the precipitating agent and the reaction temperature are critical. A slower addition rate and lower temperature generally favor the formation of smaller particles.
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Agglomeration during Drying: To prevent particles from agglomerating during the drying process, consider techniques like freeze-drying or supercritical drying.
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Incomplete Precipitation: Ensure the pH of the solution is optimized for the complete precipitation of both barium and antimony species.
FAQ 3: Template-Assisted Synthesis
Question: How can I create a porous this compound structure with a high surface area?
Answer: Template-assisted synthesis is an effective strategy to introduce porosity and achieve a high surface area. This can be done using either a hard or a soft template.
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Hard Templating: A pre-synthesized porous material (e.g., porous carbon, silica spheres) is used as a template. The this compound precursors are infiltrated into the pores of the template. After the formation of this compound within the pores, the template is removed (e.g., by calcination for a carbon template or by etching for a silica template). The resulting material is a replica of the porous template. The use of carbon black as a hard template has been reported for preparing high-surface-area barium hexaaluminate.[2]
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Soft Templating: Surfactants or block copolymers are used to form micelles or other ordered structures in the reaction solution. The this compound precursors then organize around these structures. Upon removal of the organic template by calcination, a porous material with a high surface area is obtained. This is also known as the micelle template method.[3]
Troubleshooting:
-
Incomplete Template Removal: If residual template material is detected, adjust the calcination temperature and duration. For silica templates, ensure the etching process is complete.
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Collapse of Porous Structure: The porous structure may collapse during template removal. A controlled, slow heating rate during calcination is crucial.
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Poor Ordering of Pores: The concentration of the templating agent and the reaction conditions (pH, temperature) must be carefully controlled to ensure the formation of a well-ordered template structure.
Quantitative Data Summary
The following table provides a representative comparison of the surface areas that can be expected from different synthesis strategies. The actual values will depend on the specific experimental parameters.
| Synthesis Strategy | Typical Surface Area (m²/g) | Particle Size | Porosity |
| Conventional Solid-State Reaction | < 5 | Micrometer-sized, agglomerated | Low |
| Co-Precipitation | 20 - 50 | 50 - 200 nm | Moderate |
| Sol-Gel Synthesis | 50 - 150 | 10 - 50 nm | High |
| Template-Assisted Synthesis | > 100 | Dependent on template | High, controlled |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of Nanocrystalline this compound
-
Precursor Solution Preparation:
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Dissolve stoichiometric amounts of Barium Chloride (BaCl₂) and Antimony Trichloride (SbCl₃) in deionized water.
-
-
Precipitation:
-
Slowly add a solution of Ammonium Hydroxide (NH₄OH) dropwise to the precursor solution while stirring vigorously until the pH reaches 9-10. A precipitate will form.
-
-
Aging:
-
Age the resulting suspension at 60°C for 2 hours with continuous stirring.
-
-
Washing:
-
Filter the precipitate and wash it several times with deionized water to remove any remaining ions, followed by a final wash with ethanol.
-
-
Drying:
-
Dry the precipitate in an oven at 80°C overnight.
-
-
Calcination:
-
Calcine the dried powder in a furnace at 700°C for 4 hours in air to obtain nanocrystalline this compound.
-
Protocol 2: Hard Template (Porous Carbon) Synthesis of Porous this compound
-
Template Preparation:
-
Disperse porous carbon powder in deionized water.
-
-
Infiltration:
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Prepare an aqueous solution of Barium Nitrate (Ba(NO₃)₂) and Antimony Tartrate ((SbO)₂C₄H₄O₆).
-
Add the carbon dispersion to the precursor solution and stir for 24 hours to ensure complete infiltration.
-
-
Drying:
-
Evaporate the water from the mixture at 100°C to obtain a solid composite.
-
-
Initial Calcination:
-
Calcine the composite at 500°C in a nitrogen atmosphere to decompose the precursors.
-
-
Template Removal:
-
Further, calcine the powder at 800°C in air to burn off the carbon template and crystallize the this compound.
-
Visualizations
Caption: Workflow for Co-Precipitation Synthesis of this compound.
Caption: Workflow for Hard Template Synthesis of Porous this compound.
References
Improving the dielectric constant of Barium antimonate composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the dielectric constant of Barium Antimonate (BaSb₂O₆) composites.
Disclaimer: Research specifically detailing the dielectric properties of this compound composites is limited. Much of the guidance provided here is based on well-established principles from analogous ceramic composite systems, such as Barium Titanate (BaTiO₃), and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is a typical dielectric constant for pure this compound (BaSb₂O₆)?
A1: There is limited published data on the dielectric constant of pure this compound. However, antimonate compounds with a pyrochlore-like structure are known to possess dielectric properties. For comparison, other perovskite and pyrochlore materials can have dielectric constants ranging from low tens to several thousands, depending on factors like crystal structure, purity, and measurement frequency. It is crucial to perform baseline characterization of your synthesized BaSb₂O₆ to establish its intrinsic dielectric constant.
Q2: How can I increase the dielectric constant of my this compound composite?
A2: Several strategies, largely adapted from research on other ceramic composites like BaTiO₃, can be employed:
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Increase Filler Concentration: Generally, increasing the volume fraction of the high-k ceramic filler (BaSb₂O₆) in a polymer matrix will increase the overall dielectric constant of the composite.[1]
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Optimize Sintering Temperature: For ceramic-ceramic composites, the sintering temperature significantly affects grain size and density, which in turn influences the dielectric properties. An optimal sintering temperature can maximize the dielectric constant.
-
Introduce High-Permittivity Additives: Incorporating a small amount of a secondary material with a very high dielectric constant can enhance the overall permittivity of the composite.
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Control Microstructure: A uniform dispersion of filler particles and a dense microstructure with minimal porosity are crucial for achieving a high dielectric constant.
Q3: What are common matrix materials for creating this compound composites?
A3: The choice of matrix depends on the desired application. For flexible electronics or embedded capacitors, polymers are common choices. Examples from analogous systems include:
-
Polyvinylidene fluoride (PVDF)
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Epoxy resins
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Cyanoresin polymers[1]
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Silicone rubber
For applications requiring high thermal stability, another ceramic material could be used as the matrix.
Q4: What characterization techniques are essential for evaluating my composites?
A4: A comprehensive characterization of your this compound composites should include:
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X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of your synthesized BaSb₂O₆ and to check for any reactions within the composite.
-
Scanning Electron Microscopy (SEM): To analyze the microstructure, including grain size, particle dispersion, and porosity.
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Impedance Spectroscopy/LCR Meter: To measure the dielectric constant and dielectric loss (tanδ) as a function of frequency and temperature.
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Thermal Analysis (e.g., DSC, TGA): To determine the thermal stability of the composite material.
Troubleshooting Guides
Issue 1: Low Dielectric Constant in the Synthesized Composite
| Possible Cause | Troubleshooting Steps |
| Incomplete Solid-State Reaction | Ensure stoichiometric amounts of precursors (e.g., BaCO₃ and Sb₂O₅) are thoroughly mixed. Increase calcination temperature or duration to ensure complete formation of the BaSb₂O₆ phase. Use XRD to verify phase purity. |
| High Porosity in the Composite | Optimize pressing pressure for green bodies. Adjust the sintering temperature and time to achieve higher densification. For polymer composites, ensure proper mixing and degassing to remove air voids. |
| Poor Filler Dispersion | For polymer composites, use surface modification techniques on the BaSb₂O₆ particles to improve compatibility with the polymer matrix. Employ high-shear mixing or sonication to break up agglomerates. |
| Presence of Low-k Impurity Phases | Analyze the purity of your starting materials. Use XRD to identify any secondary phases that may have formed during synthesis or sintering. These can significantly lower the overall dielectric constant. |
| Moisture Absorption | Pyrochlore structures can be susceptible to moisture absorption.[2] Dry the samples thoroughly in an oven before measurement, as absorbed water can affect dielectric properties. |
Issue 2: High Dielectric Loss (tanδ)
| Possible Cause | Troubleshooting Steps |
| Conductive Impurities | Ensure high purity of precursor materials. Contamination can increase conductivity and, consequently, dielectric loss. |
| Oxygen Vacancies or other Defects | Defects in the crystal lattice can contribute to dielectric loss.[3] Annealing the samples in an oxygen atmosphere may help to reduce oxygen vacancies. |
| Interfacial Polarization (Maxwell-Wagner Effect) | This is common in heterogeneous systems like composites, especially at low frequencies.[4] While sometimes desirable for increasing the dielectric constant, it often comes with higher loss. The effect can be modulated by altering the conductivity of the constituent phases or by improving the homogeneity of the composite. |
| Residual Porosity | Pores can be sites for moisture absorption and can contribute to dielectric loss. Improving the density of the composite can help mitigate this. |
Experimental Protocols
Protocol 1: Solid-State Synthesis of this compound (BaSb₂O₆)
This protocol describes a conventional solid-state reaction method for synthesizing BaSb₂O₆ powder.
Materials:
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Barium Carbonate (BaCO₃), high purity (≥99.5%)
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Antimony(V) Oxide (Sb₂O₅), high purity (≥99.5%)
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Mortar and pestle (agate or zirconia)
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High-temperature furnace
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Alumina crucibles
Procedure:
-
Stoichiometric Weighing: Weigh stoichiometric amounts of BaCO₃ and Sb₂O₅. The molar ratio should be 1:1 for BaSb₂O₆.
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Mixing: Thoroughly mix the powders in a mortar and pestle for at least 30 minutes to ensure homogeneity. Alternatively, use a ball mill with zirconia media for more efficient mixing.
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Calcination: Place the mixed powder in an alumina crucible and heat it in a furnace. A typical calcination temperature is around 1200°C for several hours. The exact temperature and duration may need to be optimized.
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Characterization: After cooling, use X-ray Diffraction (XRD) to confirm the formation of the desired BaSb₂O₆ phase and to check for any unreacted precursors or impurity phases.
Protocol 2: Fabrication of a BaSb₂O₆-Polymer Composite Film
This protocol outlines the solution casting method for creating a ceramic-polymer composite film.
Materials:
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Synthesized BaSb₂O₆ powder
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Polymer (e.g., PVDF)
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Solvent for the polymer (e.g., N,N-Dimethylformamide - DMF)
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Magnetic stirrer and hot plate
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Ultrasonicator
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Casting dish (e.g., petri dish)
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Vacuum oven
Procedure:
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Drying: Dry the BaSb₂O₆ powder in an oven to remove any absorbed moisture.
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Polymer Solution: Dissolve the chosen polymer in the appropriate solvent with gentle heating and stirring to form a homogeneous solution.
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Dispersion: Add the desired weight percentage of BaSb₂O₆ powder to the polymer solution. Use a combination of magnetic stirring and ultrasonication to ensure the powder is well-dispersed and to break up any agglomerates.
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Casting: Pour the resulting slurry into a casting dish and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood).
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Drying: Once a film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual solvent.
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Characterization: The resulting composite film can then be characterized for its microstructure (SEM) and dielectric properties (impedance spectroscopy).
Data Presentation
As specific quantitative data for this compound composites is scarce, the following tables are presented as templates based on analogous Barium Titanate systems to guide your data collection and presentation.
Table 1: Effect of Sintering Temperature on Dielectric Properties of BaSb₂O₆ (Hypothetical Data)
| Sintering Temperature (°C) | Density (g/cm³) | Average Grain Size (µm) | Dielectric Constant (at 1 kHz) | Dielectric Loss (tanδ) (at 1 kHz) |
| 1150 | 4.8 | 0.8 | 150 | 0.05 |
| 1200 | 5.2 | 1.5 | 250 | 0.03 |
| 1250 | 5.5 | 2.5 | 350 | 0.02 |
| 1300 | 5.4 | 3.0 | 320 | 0.025 |
Table 2: Dielectric Properties of BaSb₂O₆-Polymer Composites with Varying Filler Concentration (Hypothetical Data)
| BaSb₂O₆ (vol%) | Polymer Matrix | Dielectric Constant (at 1 kHz) | Dielectric Loss (tanδ) (at 1 kHz) |
| 0 | PVDF | 10 | 0.02 |
| 10 | PVDF | 25 | 0.03 |
| 20 | PVDF | 45 | 0.04 |
| 30 | PVDF | 70 | 0.05 |
| 40 | PVDF | 100 | 0.06 |
Visualizations
Caption: Experimental workflow for synthesis and characterization of BaSb₂O₆-polymer composites.
Caption: Logical workflow for troubleshooting a low dielectric constant in composites.
References
Technical Support Center: Doped Barium Antimonate Synthesis
Welcome to the technical support center for the synthesis of doped Barium Antimonate (BaSbO₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation and achieving single-phase materials during their experiments.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common challenge in the synthesis of doped this compound, leading to the formation of undesirable secondary phases and affecting the material's properties. This guide addresses specific issues you might encounter.
Problem 1: Appearance of Secondary Phases in XRD Pattern
Symptoms:
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Your X-ray Diffraction (XRD) pattern shows additional peaks that do not correspond to the desired doped this compound perovskite structure.
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The relative intensities of the primary peaks are lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The solid-state reaction has not gone to completion, leaving unreacted precursor materials or intermediate phases. | Increase Calcination/Sintering Time or Temperature: Extend the duration of the heat treatment or incrementally increase the temperature to promote further diffusion and reaction between the precursors. Monitor the phase evolution with XRD at each stage. |
| Incorrect Stoichiometry | An improper ratio of precursor materials can lead to the formation of stable secondary phases. | Verify Stoichiometry: Carefully re-calculate and re-weigh your precursor materials. Ensure the use of high-purity precursors to avoid unintended dopants or impurities. |
| Non-Homogeneous Mixing | Poor mixing of the precursor powders results in localized regions of incorrect stoichiometry, leading to the formation of different phases. | Improve Mixing: Utilize thorough mixing techniques such as ball milling with a suitable solvent (e.g., ethanol or isopropanol) to ensure a homogeneous mixture of the precursor powders. |
| Inappropriate Cooling Rate | Rapid cooling (quenching) or very slow cooling can sometimes promote the formation of metastable or secondary phases. | Optimize Cooling Rate: Experiment with different cooling rates. In many solid-state reactions, a controlled, slower cooling rate allows for the thermodynamically stable phase to form. |
| Dopant Solubility Limit Exceeded | The concentration of the dopant may exceed its solubility limit in the this compound lattice, causing it to precipitate as a separate phase. | Reduce Dopant Concentration: Synthesize a series of samples with varying dopant concentrations to determine the solubility limit under your experimental conditions. |
Problem 2: Broad or Split XRD Peaks
Symptoms:
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The peaks in your XRD pattern are broad, suggesting small crystallite size or lattice strain.
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Peaks that should be singlets are split, indicating a distortion of the crystal lattice or the presence of multiple, closely related phases.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Lattice Strain from Dopant | The incorporation of a dopant with a different ionic radius compared to the substituted ion can induce strain in the crystal lattice. | Annealing: Perform a post-synthesis annealing step at a temperature slightly below the sintering temperature. This can help to relieve lattice strain and improve crystallinity. |
| Co-existence of Multiple Phases | The material may consist of multiple perovskite phases with slightly different lattice parameters, leading to overlapping or split peaks. | Refine Synthesis Parameters: Adjust the calcination and sintering temperatures and durations to favor the formation of a single, stable phase. |
| Low Crystallinity | The synthesis temperature or time may be insufficient to produce well-crystallized material. | Increase Sintering Temperature/Time: Gradually increase the sintering temperature or duration to promote grain growth and improve crystallinity. |
Frequently Asked Questions (FAQs)
Q1: What are the common secondary phases observed during the synthesis of doped this compound?
A1: While specific secondary phases depend on the dopant and synthesis conditions, common possibilities include unreacted precursors like Barium Oxide (BaO) or Antimony Oxide (Sb₂O₅), as well as other this compound compounds that can exist in the BaO-Sb₂O₅ system. Careful analysis of your XRD pattern against a crystallographic database is essential for identification.
Q2: What is the recommended synthesis method to avoid phase separation?
A2: The solid-state reaction method is a common and effective technique for synthesizing doped this compound. It involves the high-temperature reaction of precursor powders. However, achieving a single-phase product requires careful control over stoichiometry, mixing, and thermal processing. For enhanced homogeneity at lower temperatures, wet-chemical routes like sol-gel or hydrothermal synthesis can also be employed.
Q3: How does the calcination temperature affect phase purity?
A3: Calcination is a critical step to decompose precursors and form the initial perovskite phase. If the temperature is too low, the reaction may be incomplete, leaving unreacted starting materials. If it's too high, it can lead to the formation of undesired, stable secondary phases or the loss of volatile components. It is often necessary to perform a series of calcinations at increasing temperatures, with intermediate grinding, to ensure a complete and phase-pure reaction.
Q4: Can the choice of dopant influence the likelihood of phase separation?
A4: Yes. The ionic radius and charge of the dopant cation play a crucial role. A significant mismatch in ionic size between the dopant and the ion it is substituting can lead to lattice strain and a lower solubility limit, increasing the probability of phase separation. It is important to consider these factors when selecting a dopant and its concentration.
Experimental Protocols
Detailed Methodology for Solid-State Synthesis of Lanthanum-Doped this compound (La:BaSbO₃)
This protocol provides a general framework. Optimal parameters may vary based on the specific dopant concentration and available equipment.
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Precursor Selection and Stoichiometric Calculation:
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Use high-purity Barium Carbonate (BaCO₃), Antimony (III) Oxide (Sb₂O₃), and Lanthanum (III) Oxide (La₂O₃) as precursors.
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Calculate the required molar ratios of the precursors to achieve the desired stoichiometry of LaₓBa₁₋ₓSbO₃. It is crucial to ensure accurate weighing.
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Mixing and Grinding:
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Thoroughly mix the precursor powders in an agate mortar and pestle.
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For improved homogeneity, perform wet milling in a ball mill using ethanol or isopropanol as the milling medium with zirconia or alumina milling balls for several hours.
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Dry the resulting slurry in an oven at a low temperature (e.g., 80-100 °C) to evaporate the solvent.
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Calcination:
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Place the dried powder in an alumina crucible.
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Perform an initial calcination in a furnace at a temperature range of 800-1000 °C for 4-8 hours in an air atmosphere. The exact temperature should be determined experimentally.
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After cooling, grind the calcined powder thoroughly to break up agglomerates.
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A second calcination step at a slightly higher temperature (e.g., 1000-1150 °C) for a similar duration may be necessary to ensure complete reaction and phase purity.
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Pelletizing and Sintering:
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Add a small amount of a binder solution (e.g., polyvinyl alcohol) to the calcined powder and press it into pellets using a hydraulic press.
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Sinter the pellets in a furnace at a high temperature, typically in the range of 1200-1400 °C, for 10-24 hours in air. The optimal sintering temperature and duration are critical for achieving a dense, single-phase ceramic.
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Control the cooling rate of the furnace, as this can influence the final phase composition and microstructure. A slow cooling rate is generally preferred.
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Characterization:
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Use Powder X-ray Diffraction (XRD) to identify the crystalline phases present in the final product and to determine the lattice parameters.
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Employ Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) to analyze the microstructure, grain size, and elemental composition of the sintered pellets.
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Visualizations
Logical Workflow for Troubleshooting Phase Separation
Technical Support Center: Refinement of Barium Antimonate Crystal Structure Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the refinement of barium antimonate crystal structure data.
Frequently Asked Questions (FAQs)
Q1: What is the typical crystal system and space group for this compound?
A1: this compound can crystallize in several forms. A well-characterized example is the hydrated this compound, Ba₂Sb₃O₅(OH)₅·1.5H₂O, which crystallizes in the monoclinic system with the space group P2₁/c.
Q2: Where can I find a reliable Crystallographic Information File (CIF) for a this compound compound?
A2: A CIF file for Ba₂Sb₃O₅(OH)₅·1.5H₂O has been reported in the literature. This file contains essential crystallographic data, including unit cell parameters, space group, and atomic coordinates, which are crucial for initiating a Rietveld refinement.
Q3: What are the common synthesis methods for preparing this compound powder samples for diffraction studies?
A3: The most common method is the high-temperature solid-state reaction. This typically involves the intimate mixing of stoichiometric amounts of barium carbonate (BaCO₃) or barium oxide (BaO) with antimony pentoxide (Sb₂O₅), followed by calcination at temperatures around 1200°C.[1] Hydrothermal synthesis is another method that can be employed to produce crystalline this compound compounds.
Troubleshooting Guide for Rietveld Refinement
Problem 1: Poor initial fit between the calculated and observed diffraction patterns.
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Question: My initial Rietveld refinement of this compound shows a significant mismatch between the calculated and observed XRD patterns. What are the likely causes and how can I improve the fit?
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Answer:
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Incorrect Starting Model: Ensure you are using the correct CIF file for your phase. For instance, using a model for anhydrous BaSb₂O₆ when your sample is hydrated will lead to a poor fit.
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Phase Purity: Your sample may contain impurities. Check for the presence of unreacted precursors (e.g., BaCO₃, Sb₂O₅) or other this compound phases. Perform a phase identification using a crystallographic database before starting the refinement.
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Zero-Point Shift: An error in the detector alignment can cause a uniform shift in the peak positions. Refine the zero-point correction parameter in the initial stages of the refinement.
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Background: An improperly modeled background is a common source of poor fits. Manually fit the background using a suitable function (e.g., polynomial, Chebyshev) before refining other parameters.
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Problem 2: Significant intensity mismatches for specific peaks, suggesting preferred orientation.
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Question: Certain peaks in my diffraction pattern are consistently much more intense or weaker than the calculated pattern, even after refining the scale factor. What could be the issue?
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Answer: This is a classic sign of preferred orientation, where the crystallites in your powder sample are not randomly oriented. This is common in materials that have a plate-like or needle-like morphology.
Problem 3: Difficulty in refining atomic displacement parameters (Biso/adp).
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Question: The refinement of atomic displacement parameters for the heavy atoms (Ba and Sb) is unstable or results in non-physical values. Why is this happening?
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Answer:
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High Correlation: Atomic displacement parameters can be highly correlated with the scale factor and site occupancy factors, especially in the presence of heavy elements.
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Refinement Strategy: Refine the atomic displacement parameters in the later stages of the refinement. Initially, you can constrain the Biso values for all atoms to be the same or fix them to reasonable starting values (e.g., 0.5 Ų). Once the scale factor, background, and lattice parameters are well-refined, you can start refining the individual Biso values. For atoms of the same element in similar coordination environments, you can constrain their Biso values to be equal.
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Problem 4: Unstable refinement of site occupancy factors (SOFs), particularly for oxygen and hydrogen in hydrated phases.
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Question: When I try to refine the site occupancy of the water molecules in Ba₂Sb₃O₅(OH)₅·1.5H₂O, the refinement becomes unstable. How should I approach this?
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Answer:
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Low Scattering Power: Oxygen and especially hydrogen have low X-ray scattering factors, making it difficult to accurately refine their occupancies from laboratory X-ray diffraction data alone.
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Constraints: Initially, fix the occupancy of the water molecules based on the reported structure. If you have supporting data, such as from thermogravimetric analysis (TGA), you can use this to constrain the water content.
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Neutron Diffraction: For accurate determination of light atom positions and occupancies, neutron diffraction is the preferred technique due to the higher scattering cross-section of hydrogen and oxygen.
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Data Presentation
Table 1: Crystallographic Data for Ba₂Sb₃O₅(OH)₅·1.5H₂O
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.986(2) |
| b (Å) | 10.334(2) |
| c (Å) | 12.012(2) |
| β (°) | 114.99(3) |
| Volume (ų) | 1123.2(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 4.852 |
Table 2: Refined Atomic Coordinates for Ba₂Sb₃O₅(OH)₅·1.5H₂O (Example)
| Atom | Wyckoff | x | y | z | Occupancy |
| Ba1 | 4e | 0.2354(1) | 0.4876(1) | 0.1245(1) | 1 |
| Sb1 | 4e | 0.0456(1) | 0.1879(1) | 0.2345(1) | 1 |
| Sb2 | 4e | 0.4876(1) | 0.1234(1) | 0.3456(1) | 1 |
| O1 | 4e | 0.1234(5) | 0.2345(5) | 0.4567(5) | 1 |
| OW1 | 4e | 0.6789(7) | 0.5678(7) | 0.0123(7) | 0.75 |
| OW2 | 4e | 0.8901(8) | 0.7890(8) | 0.2345(8) | 0.75 |
Note: The atomic coordinates and occupancies are illustrative and should be replaced with the actual values from the CIF file during a real refinement.
Experimental Protocols
Detailed Methodology for Solid-State Synthesis of this compound (BaSb₂O₆)
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Precursor Preparation:
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Accurately weigh stoichiometric amounts of high-purity barium carbonate (BaCO₃, 99.9%+) and antimony pentoxide (Sb₂O₅, 99.9%+). The molar ratio of BaCO₃ to Sb₂O₅ should be 1:1.
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Mixing:
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Thoroughly mix the powders in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. Alternatively, use a ball mill with zirconia milling media for more efficient mixing.
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Calcination:
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Transfer the mixed powder to an alumina crucible.
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Place the crucible in a high-temperature furnace.
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Heat the sample in air according to the following temperature profile:
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Ramp up to 600°C at a rate of 5°C/min and hold for 2 hours to allow for the slow decomposition of the carbonate.
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Ramp up to 1200°C at a rate of 10°C/min and hold for 12-24 hours.
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Cool the furnace down to room temperature.
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Intermediate Grinding:
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After the first calcination, remove the sample from the furnace and grind it thoroughly in an agate mortar to break up any agglomerates and promote further reaction.
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Second Calcination (Optional but Recommended):
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Return the ground powder to the alumina crucible and calcine it again at 1200°C for another 12-24 hours to ensure complete reaction and improve crystallinity.
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Characterization:
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The final product should be a white crystalline powder.
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Perform X-ray diffraction (XRD) to confirm the phase purity and crystal structure of the synthesized BaSb₂O₆.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis and crystal structure refinement of this compound.
Caption: Troubleshooting logic for common issues in Rietveld refinement of this compound.
References
Addressing contamination issues in Barium antimonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common contamination issues encountered during the synthesis of Barium Antimonate (BaSb₂O₆).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound (BaSb₂O₆)?
A1: The two most prevalent methods for synthesizing this compound are the high-temperature solid-state reaction and the hydrothermal method.[1] The solid-state method involves intimately mixing precursor powders and heating them at high temperatures, while the hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.
Q2: What are the typical starting materials for BaSb₂O₆ synthesis?
A2: For solid-state synthesis, common precursors include Barium Carbonate (BaCO₃) or Barium Oxide (BaO) as the barium source, and Antimony Trioxide (Sb₂O₃) or Antimony Pentoxide (Sb₂O₅) as the antimony source.[1] In hydrothermal synthesis, soluble barium salts like Barium Hydroxide (Ba(OH)₂) and antimony oxides are often used.[2]
Q3: What are the likely impurity phases I might encounter?
A3: Impurity phases can arise from incomplete reactions or incorrect stoichiometry. Potential impurities include unreacted precursors (e.g., BaCO₃, Sb₂O₃, Sb₂O₅), other this compound compounds with different stoichiometries (e.g., Ba₃[SbO₃]₂, Ba₂[Sb₂O₅]), or mixed-valence antimony compounds.[3] The specific impurities will depend on your synthesis conditions.
Q4: What analytical techniques are best for identifying impurities in my product?
A4: X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and is essential for confirming the presence of your target BaSb₂O₆ phase and any crystalline impurities.[4][5] Raman and Fourier-Transform Infrared (FTIR) spectroscopy can provide complementary information on the local structure and bonding, helping to distinguish between different phases.[3][6] For elemental composition and trace impurities, techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are suitable.[7]
Q5: Can the color of my final product indicate the presence of impurities?
A5: Yes, the color of the synthesized powder can be an initial indicator of purity. The expected color of pure BaSb₂O₆ is typically white or off-white. Any significant deviation from this, such as a grayish or yellowish tint, may suggest the presence of unreacted precursors, impurity phases, or defects in the crystal structure.
Troubleshooting Guide
Issue 1: XRD pattern shows peaks corresponding to unreacted precursors (e.g., BaCO₃, Sb₂O₃/Sb₂O₅).
| Possible Cause | Suggested Solution |
| Inadequate Mixing of Precursors | Ensure homogeneous mixing of the precursor powders. For solid-state reactions, use techniques like ball milling to achieve a more intimate mixture. |
| Insufficient Reaction Temperature or Time | Increase the calcination/reaction temperature or extend the reaction time. Refer to literature for optimal conditions, which for solid-state reactions are often around 1200°C.[1] Consider a multi-step heating process with intermediate grinding to promote complete reaction. |
| Incorrect Stoichiometry | Carefully check the weighing of your precursors to ensure the correct Ba:Sb molar ratio. |
Issue 2: XRD pattern shows peaks of other this compound phases (e.g., Ba₂Sb₂O₅).
| Possible Cause | Suggested Solution |
| Incorrect Ba:Sb Stoichiometric Ratio | Precisely control the stoichiometry of your starting materials. Even small deviations can lead to the formation of thermodynamically stable secondary phases.[3] |
| Localized Inhomogeneities | Improve the mixing of precursors to prevent regions with localized non-stoichiometry. |
| Reaction Temperature Not Optimal for Target Phase | The formation of different this compound phases can be temperature-dependent. Systematically vary the synthesis temperature to favor the formation of the desired BaSb₂O₆ phase. |
Issue 3: The synthesized powder is not white.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Antimony Oxides | Antimony oxides, particularly Sb₂O₃, can sometimes impart a grayish tint. Ensure complete reaction by optimizing temperature and time. |
| Contamination from Milling Media or Crucible | Use high-purity milling media and crucibles (e.g., alumina, zirconia) to avoid introducing contaminants during processing. |
| Atmosphere Control | For solid-state reactions, the atmosphere can play a role. Ensure the reaction is carried out in a clean, controlled atmosphere (e.g., in air, unless a specific inert or reactive atmosphere is required). |
Data Presentation
Table 1: Thermodynamic Data of Common Precursors
| Compound | Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (ΔfH°) (kJ/mol) |
| Barium Oxide | BaO | 153.33 | -548.0 |
| Barium Carbonate | BaCO₃ | 197.34 | -1216.3 |
| Antimony Trioxide | Sb₂O₃ | 291.52 | -720.5 |
| Antimony Pentoxide | Sb₂O₅ | 323.52 | -982.8 |
Experimental Protocols
Protocol 1: Solid-State Synthesis of BaSb₂O₆
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Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity BaCO₃ and Sb₂O₅ powders.
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Mixing: Intimately mix the powders using an agate mortar and pestle or a planetary ball mill for several hours to ensure homogeneity.
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Calcination:
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Place the mixed powder in an alumina crucible.
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Heat the sample in a furnace to 1200°C at a rate of 5°C/min.[1]
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Hold the temperature at 1200°C for 12-24 hours.
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Allow the furnace to cool down to room temperature.
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Characterization: Grind the resulting powder and analyze its phase purity using X-ray Diffraction (XRD).
Protocol 2: Hydrothermal Synthesis of this compound
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Precursor Solution: Prepare an aqueous solution of a soluble barium salt (e.g., Ba(OH)₂·8H₂O).
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Antimony Source: Disperse a stoichiometric amount of Sb₂O₃ or Sb₂O₅ powder in the barium solution.
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Hydrothermal Reaction:
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Transfer the suspension to a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it to a temperature between 180°C and 240°C.
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Maintain the temperature for 24-48 hours.
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Product Recovery:
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After the autoclave has cooled to room temperature, collect the precipitate by filtration.
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Wash the product several times with deionized water and ethanol to remove any unreacted precursors or byproducts.
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Dry the final powder in an oven at a low temperature (e.g., 80°C) for several hours.
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Characterization: Analyze the phase and morphology of the dried powder using XRD and Scanning Electron Microscopy (SEM).
Visualizations
References
Technical Support Center: Barium Antimonate for Gas Sensing Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of barium antimonate-based gas sensors.
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology and particle size of synthesized this compound powders?
A1: this compound (BaSb₂O₆) powders synthesized via a microwave-assisted wet chemistry process and calcined at 800 °C typically exhibit a hexagonal crystal structure. The morphology consists of nano-plates and other irregularly shaped particles with sizes around 70 nm.[1]
Q2: What is the expected gas sensing performance of this compound for common analytes?
A2: The performance of this compound sensors depends on the target gas, its concentration, and the operating temperature. For instance, pellets made from BaSb₂O₆ powders have shown high selectivity and sensitivity to carbon monoxide (CO) and propane (C₃H₈) at operating temperatures between 100-300 °C.[1] One study reported a sensitivity of approximately 8.6 for 300 ppm of CO and 1.2 for 500 ppm of C₃H₈ at 300 °C.[1] For isopropanol, a maximum response of 23.2 was observed at a concentration of 200 ppm.[1]
Q3: What is the underlying gas sensing mechanism for this compound?
A3: this compound is a semiconductor material. The gas sensing mechanism is based on the change in its electrical resistance upon exposure to a target gas. In the presence of air, oxygen molecules are adsorbed on the sensor's surface, trapping electrons from the conduction band and forming a high-resistance depletion layer. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process reduces the width of the depletion layer and, consequently, the sensor's resistance. The magnitude of this resistance change is correlated with the gas concentration.
Q4: How does operating temperature influence the performance of a this compound gas sensor?
A4: Operating temperature is a critical parameter that significantly affects sensor performance. For many metal oxide gas sensors, the sensitivity increases with temperature up to an optimal point, after which it begins to decrease.[2][3] This is because the chemical reactions on the sensor surface are thermally activated. Higher temperatures can also influence the response and recovery times. It is crucial to determine the optimal operating temperature for the specific target gas to achieve the best sensitivity and selectivity.
Q5: How does humidity affect the performance of this compound gas sensors?
A5: Humidity is a significant environmental factor that can influence the performance of metal oxide gas sensors.[2][3] Water molecules can be adsorbed on the sensor surface and interact with the adsorbed oxygen species. This can lead to a decrease in the baseline resistance of the sensor and may reduce its sensitivity to the target gas.[2][3] It is advisable to conduct experiments in a controlled humidity environment or to calibrate the sensor's response at different humidity levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, fabrication, and testing of this compound gas sensors.
| Problem | Possible Causes | Recommended Solutions |
| Synthesis | ||
| Low yield of this compound powder. | Incomplete reaction due to insufficient microwave power or reaction time. Improper stoichiometry of precursors. | Ensure the microwave synthesis is carried out at the appropriate power and for a sufficient duration. Verify the molar ratios of the starting materials (e.g., barium and antimony sources). |
| Impure crystalline phase after calcination. | Incorrect calcination temperature or duration. Contamination of precursors. | Optimize the calcination temperature and time based on thermal analysis (e.g., TGA/DSC) of the precursor material. Ensure high-purity reactants are used. |
| Sensor Fabrication | ||
| Poor adhesion of the thick film to the substrate. | Improper binder concentration in the paste. Inadequate cleaning of the substrate. Incorrect firing temperature profile. | Adjust the concentration of the organic binder in the slurry. Thoroughly clean the substrate (e.g., with acetone, isopropanol, and deionized water in an ultrasonic bath). Optimize the firing temperature and ramp rate to ensure good adhesion without damaging the film. |
| Cracks in the sensor pellet after pressing. | Excessive pressing pressure. Insufficient binder in the powder mixture. | Reduce the applied pressure during pellet formation. Ensure a uniform mixture of the this compound powder with a suitable binder (e.g., polyvinyl alcohol). |
| Gas Sensing Measurement | ||
| Unstable baseline resistance. | Fluctuations in operating temperature or humidity. Poor electrical contacts. Incomplete removal of contaminants from the sensor surface. | Use a stable power source for the heater and control the humidity of the test chamber. Ensure good ohmic contact between the electrodes and the sensing material. Before measurement, stabilize the sensor in clean air at the operating temperature for an extended period. |
| Low sensitivity or no response to the target gas. | Operating temperature is not optimal. Sensor poisoning by contaminants. Incorrect gas concentration. The sensor has degraded over time. | Systematically vary the operating temperature to find the optimal value for the target gas. Avoid exposing the sensor to silicone vapors, sulfur compounds, or lead, which can act as poisons.[4] Verify the concentration of the target gas with a calibrated gas analyzer. If the sensor is old, its performance may have degraded, and a new sensor may be required.[5] |
| Slow response and/or recovery time. | High concentration of the target gas. The operating temperature is too low. Dense morphology of the sensing layer. | Test with lower gas concentrations. Increase the operating temperature to enhance the surface reaction and desorption rates. Optimize the synthesis and fabrication process to create a more porous sensing layer, which facilitates gas diffusion. |
| Poor selectivity. | The operating temperature is not optimized for the desired gas. Interference from other gases in the environment. | Adjust the operating temperature, as selectivity is often temperature-dependent. If possible, use filters to remove interfering gases from the gas stream. |
Performance Data
The following tables summarize the performance of this compound and related metal antimonate gas sensors for various analytes.
Table 1: this compound (BaSb₂O₆) Gas Sensor Performance
| Target Gas | Concentration (ppm) | Operating Temperature (°C) | Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| Isopropanol | 200 | Not Specified | 23.2 | ~30 | ~120 | [1] |
| Carbon Monoxide (CO) | 300 | 300 | ~8.6 | Not Specified | Not Specified | [1] |
| Propane (C₃H₈) | 500 | 300 | ~1.2 | Not Specified | Not Specified | [1] |
Table 2: Performance of Other Metal Antimonate Gas Sensors
| Material | Target Gas | Concentration (ppm) | Operating Temperature (°C) | Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| MgSb₂O₆ | Propane (C₃H₈) | 600 | Not Specified | ~112.8% | ~57 | ~18 | [6][7] |
| MnSb₂O₆ | Propane (C₃H₈) | 50 | 100 | Not Specified | Not Specified | Not Specified | [7] |
| NiSb₂O₆ | Propane (C₃H₈) | Not Specified | Not Specified | Excellent Response | Not Specified | Not Specified | [7] |
Experimental Protocols
1. Synthesis of this compound (BaSb₂O₆) Nanoparticles via Microwave-Assisted Wet Chemistry
This protocol is based on the method described for the synthesis of this compound powders.[1]
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Materials: Barium chloride (BaCl₂), Antimony trichloride (SbCl₃), Ethylenediamine, Ethanol.
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Procedure:
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Prepare separate solutions of barium chloride and antimony trichloride in ethanol.
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Mix the two solutions in a stoichiometric ratio (Ba:Sb of 1:2).
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Add ethylenediamine to the mixture while stirring to act as a complexing agent and to adjust the pH.
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Place the resulting solution in a domestic microwave oven and heat for a specified duration (e.g., several minutes, optimization may be required).
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A precipitate will form. Filter and wash the precipitate with deionized water and ethanol to remove any unreacted precursors.
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Dry the resulting powder in an oven at a low temperature (e.g., 100 °C).
-
Calcine the dried powder in a furnace at 800 °C for several hours to obtain the crystalline BaSb₂O₆ phase.
-
2. Fabrication of a Thick Film Gas Sensor
-
Materials: Synthesized BaSb₂O₆ powder, organic binder (e.g., ethyl cellulose), solvent (e.g., terpineol), alumina substrate with interdigitated electrodes.
-
Procedure:
-
Create a paste by mixing the BaSb₂O₆ powder with the organic binder and solvent. The consistency should be suitable for screen printing.
-
Use a screen printer to deposit the paste onto the alumina substrate, covering the interdigitated electrodes.
-
Dry the printed film at a low temperature (e.g., 150 °C) to evaporate the solvent.
-
Sinter the film at a higher temperature (e.g., 600-800 °C, optimization needed) to burn out the organic binder and to ensure good adhesion and a stable porous structure.
-
Mount the sensor onto a suitable holder with electrical connections for testing.
-
3. Gas Sensing Measurement Protocol
-
Apparatus: Gas test chamber, mass flow controllers, power supply for the sensor's heater, multimeter or source measure unit, data acquisition system.
-
Procedure:
-
Place the fabricated sensor inside the gas test chamber.
-
Heat the sensor to the desired operating temperature and allow the baseline resistance to stabilize in a flow of clean, dry air.
-
Introduce a known concentration of the target gas into the chamber by mixing it with the air stream using mass flow controllers.
-
Record the change in the sensor's resistance over time until it reaches a stable value. This is the response time.
-
Switch the gas flow back to clean air and record the resistance as it returns to the baseline. This is the recovery time.
-
Repeat steps 3-5 for different gas concentrations and operating temperatures to fully characterize the sensor's performance.
-
Visualizations
Caption: Gas sensing mechanism of an n-type semiconductor like this compound.
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: A logical workflow for troubleshooting common gas sensor issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Oxide Gas Sensors: Sensitivity and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. sgxsensortech.com [sgxsensortech.com]
- 5. naspweb.com [naspweb.com]
- 6. A Review of Gas Measurement Set-Ups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Barium Antimonate and Lead Antimonate Pyrochlore Structures for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pyrochlore structures of barium antimonate and lead antimonate, offering insights into their synthesis, structural characteristics, and physicochemical properties. The information is intended for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including as catalysts, phosphors, or components in electronic devices.
Structural and Physicochemical Properties
This compound (BaSb₂O₆) and lead antimonate (Pb₂Sb₂O₇) are complex metal oxides that can crystallize in the pyrochlore or a pyrochlore-like structure. The ideal pyrochlore structure has the general formula A₂B₂O₇, where A and B are metal cations. In these materials, the larger A-site cation is eight-coordinated, while the smaller B-site cation is six-coordinated, forming a network of corner-sharing BO₆ octahedra.[1][2]
Lead antimonate, historically known as Naples Yellow, has a well-established cubic pyrochlore structure.[3] In contrast, this compound is often described as having a pyrochlore-like structure.[4] The stability of the pyrochlore structure is largely dependent on the ratio of the ionic radii of the A and B cations.[5][6]
| Property | This compound (BaSb₂O₆) | Lead Antimonate (Pb₂Sb₂O₇) |
| Chemical Formula | BaSb₂O₆ | Pb₂Sb₂O₇ |
| Crystal Structure | Pyrochlore-like | Cubic Pyrochlore[3] |
| Common Name | This compound | Naples Yellow[3] |
| Key Properties | High thermal stability, UV resistance, dielectric properties.[4] | High opacity, lightfastness, semiconducting nature.[7][8] |
| Applications | Potential for use in materials with interesting dielectric and luminescent properties.[4] | Historically used as a pigment in paints and ceramics.[3][8] |
Experimental Protocols
The synthesis of both this compound and lead antimonate typically involves high-temperature solid-state reactions.
Synthesis of this compound
This compound is generally prepared by heating a stoichiometric mixture of barium carbonate (BaCO₃) and antimony pentoxide (Sb₂O₅).
Experimental Workflow:
Caption: Solid-state synthesis of this compound.
Detailed Steps:
-
Precursor Preparation: Stoichiometric amounts of high-purity barium carbonate (BaCO₃) and antimony pentoxide (Sb₂O₅) are weighed.
-
Mixing: The powders are intimately mixed, often using a mortar and pestle or ball milling, to ensure a homogeneous reaction mixture.
-
Calcination: The mixture is placed in a high-temperature furnace and heated. A typical calcination temperature is around 1200°C.[4] The heating is carried out for several hours to ensure the completion of the reaction.
-
Cooling: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the product.
-
Characterization: The resulting powder is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to analyze the morphology.
Synthesis of Lead Antimonate
The synthesis of lead antimonate follows a similar solid-state reaction pathway, typically using lead oxide (PbO) or lead carbonate (PbCO₃) and antimony trioxide (Sb₂O₃) or pentoxide (Sb₂O₅) as precursors.
Experimental Workflow:
Caption: Solid-state synthesis of Lead Antimonate.
Detailed Steps:
-
Precursor Selection: Appropriate lead and antimony precursors are chosen.
-
Homogenization: The precursors are thoroughly mixed to achieve a uniform distribution.
-
Heating: The mixture is heated in a furnace. The specific temperature and duration will depend on the chosen precursors and desired particle size.
-
Cooling: The product is cooled down to ambient temperature.
-
Analysis: The synthesized lead antimonate is analyzed to determine its structural and physical properties. Techniques such as UV-vis diffuse reflectance spectroscopy can be used to study its optical properties.[7]
Comparative Analysis
While both materials share the pyrochlore structural motif, the difference in the A-site cation (Ba²⁺ vs. Pb²⁺) leads to distinct properties and potential applications.
Logical Relationship of Properties:
Caption: Cation influence on structure and properties.
Lead antimonate's stability and vibrant yellow color have led to its historical use as a pigment.[3] Its semiconducting properties have also been a subject of research.[7] this compound, on the other hand, is noted for its high thermal stability and dielectric properties, suggesting potential applications in capacitors and other electronic components.[4]
For drug development professionals, the interest in these materials may lie in their potential as stable, inorganic carriers or as catalysts in specific synthetic pathways. The high thermal stability of this compound could be advantageous in high-temperature processes. The semiconducting nature of lead antimonate might be explored in photocatalytic applications relevant to pharmaceutical synthesis or degradation. However, the toxicity of lead is a significant concern and a major limiting factor for any application in drug development or related fields.[3] Barium compounds can also be toxic, although generally less so than lead compounds. Therefore, any potential application would require rigorous toxicological assessment.
References
- 1. scielo.br [scielo.br]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 15600-59-6 | Benchchem [benchchem.com]
- 5. journals.aps.org [journals.aps.org]
- 6. journals.aps.org [journals.aps.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cas 8012-00-8,Lead antimonate yellow pyrochlore | lookchem [lookchem.com]
Investigating the Ferroelectric Potential of Barium Antimonate: A Comparative Guide for Experimental Validation
For researchers, scientists, and professionals in materials science and drug development, this guide provides a framework for validating the potential ferroelectric properties of Barium Antimonate (BaSbO₃). While extensively studied for its charge-density-wave (CDW) insulator properties and potential for superconductivity upon doping, the ferroelectric characteristics of this compound remain largely unexplored.[1][2][3] This document outlines the necessary experimental protocols and provides a comparative analysis with the well-established ferroelectric perovskite, Barium Titanate (BaTiO₃), to serve as a benchmark for investigation.
Comparative Analysis of Ferroelectric Properties
To validate the ferroelectric nature of a novel material like this compound, a direct comparison of its electrical and structural properties with a known ferroelectric material is essential. Barium Titanate is an ideal candidate for this comparison due to its well-documented ferroelectric behavior and similar perovskite crystal structure.[4][5] The following table summarizes the key ferroelectric parameters that should be experimentally determined for BaSbO₃ and compared against the established values for BaTiO₃.
| Property | Barium Titanate (BaTiO₃) - Benchmark | This compound (BaSbO₃) - To Be Determined |
| Crystal Structure | Perovskite (Tetragonal at room temp.)[5] | Perovskite-related[6] |
| Curie Temperature (Tc) | ~120-130 °C | - |
| Spontaneous Polarization (Ps) | ~25 µC/cm² | - |
| Remanent Polarization (Pr) | 5-15 µC/cm² | - |
| Coercive Field (Ec) | ~2-5 kV/cm | - |
| Dielectric Constant (εr) | ~1500-2000 (at room temp.) | - |
Experimental Protocols for Ferroelectric Characterization
The following are detailed methodologies for the key experiments required to validate the ferroelectric properties of this compound.
Synthesis of this compound Ceramic
-
Solid-State Reaction: A stoichiometric mixture of high-purity Barium Carbonate (BaCO₃) and Antimony Pentoxide (Sb₂O₅) powders is prepared.
-
Calcination: The powder mixture is calcined at high temperatures (e.g., 1000-1200 °C) for several hours to promote the formation of the BaSbO₃ phase.
-
Pelletization: The calcined powder is pressed into pellets under high pressure.
-
Sintering: The pellets are sintered at a higher temperature (e.g., 1300-1400 °C) to achieve high density.
Structural Characterization
-
X-ray Diffraction (XRD): XRD analysis is performed on the sintered pellets to confirm the crystal structure and phase purity of the BaSbO₃ ceramic. The presence of a non-centrosymmetric crystal structure is a prerequisite for ferroelectricity.
Ferroelectric Hysteresis (P-E Loop) Measurement
-
Sample Preparation: The sintered pellets are polished to achieve parallel surfaces, and conductive electrodes (e.g., silver paste, sputtered gold) are applied to both faces.
-
Measurement: A Sawyer-Tower circuit or a commercial ferroelectric tester is used to apply a cycling electric field across the sample and measure the resulting polarization. The observation of a saturated hysteresis loop confirms the presence of switchable spontaneous polarization, a hallmark of ferroelectricity.
Dielectric Spectroscopy
-
Measurement: The capacitance and dielectric loss of the electroded sample are measured as a function of temperature and frequency using an LCR meter.
-
Analysis: A sharp peak in the dielectric constant at a specific temperature indicates a phase transition, which could be the ferroelectric-paraelectric phase transition (Curie temperature).
Piezoresponse Force Microscopy (PFM)
-
Principle: PFM is a scanning probe microscopy technique that can locally measure the piezoelectric response of a material.
-
Measurement: A conductive AFM tip is used to apply a local electric field to the surface of the BaSbO₃ sample. The resulting mechanical deformation (piezoelectric effect) is detected by the AFM. The ability to write and read ferroelectric domains provides direct evidence of ferroelectricity at the nanoscale.
Visualizing the Path to Validation
The following diagrams illustrate the logical workflow for validating the ferroelectric properties of a novel material and the key signaling pathway in a ferroelectric material.
Caption: Experimental workflow for validating ferroelectricity.
Caption: Ferroelectric polarization switching mechanism.
References
A Comparative Guide to the Synthesis of Barium Antimonate: Solid-State vs. Sol-Gel Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Barium antimonate (BaSb₂O₆), a perovskite-type ceramic, has garnered interest for its dielectric properties, potential as a gas sensor, and applications in solid-state chemistry. The performance of this material is intrinsically linked to its structural and morphological characteristics, which are heavily influenced by the synthesis method. This guide provides an objective comparison between two common synthesis routes: the traditional high-temperature solid-state reaction and the versatile low-temperature sol-gel process.
Solid-State Synthesis: The Conventional Approach
The solid-state reaction method is a traditional and straightforward technique for producing ceramic powders. It involves the intimate mixing of solid precursors, typically carbonates and oxides, followed by calcination at high temperatures to induce a chemical reaction through ionic diffusion in the solid phase.
Experimental Protocol: Solid-State Synthesis of BaSb₂O₆
This protocol is a generalized procedure based on established methods for similar perovskite materials.
-
Precursor Preparation : Stoichiometric amounts of high-purity barium carbonate (BaCO₃) and antimony(III) oxide (Sb₂O₃) or antimony(V) oxide (Sb₂O₅) are accurately weighed to achieve a Ba:Sb molar ratio of 1:2.
-
Mixing and Milling : The precursor powders are transferred to an agate mortar. Acetone or ethanol is added to create a slurry, and the mixture is wet-milled for a minimum of 2 hours to ensure homogeneous mixing and reduce particle size. For enhanced homogeneity, high-energy ball milling can be employed.[1]
-
Drying : The resulting slurry is dried in an oven at 80-100°C to completely evaporate the milling solvent.
-
Calcination : The dried powder is placed in an alumina crucible and calcined in a muffle furnace. The temperature is ramped up to 1000-1200°C and held for 4-6 hours.[2] This high-temperature step is crucial for the formation of the this compound phase.
-
Grinding : After cooling to room temperature, the calcined product, which is often agglomerated, is thoroughly ground again to obtain a fine powder.
-
Characterization : The final product is characterized using techniques such as X-ray Diffraction (XRD) for phase identification and Scanning Electron Microscopy (SEM) for morphological analysis.
Workflow for Solid-State Synthesis
Caption: Workflow diagram for the solid-state synthesis of this compound.
Sol-Gel Synthesis: A Wet-Chemistry Alternative
The sol-gel method is a wet-chemistry technique that offers greater control over the final product's properties. It involves the creation of a colloidal suspension (sol) that undergoes hydrolysis and polycondensation reactions to form an integrated network in a continuous liquid phase (gel). Subsequent drying and calcination of the gel yield the desired ceramic material at significantly lower temperatures than solid-state methods.[3]
Experimental Protocol: Sol-Gel Synthesis of BaSb₂O₆
This protocol is adapted from established sol-gel procedures for complex oxides.[3][4]
-
Solution A Preparation (Barium Precursor) : Dissolve a stoichiometric amount of barium acetate [Ba(CH₃COO)₂] in glacial acetic acid with continuous stirring at approximately 60°C until a clear solution is obtained.
-
Solution B Preparation (Antimony Precursor) : In a separate vessel, dissolve a stoichiometric amount of antimony(III) chloride (SbCl₃) or a suitable antimony alkoxide in 2-methoxyethanol or ethanol. A chelating agent, such as citric acid, is often added in a 1:1 molar ratio to the metal ions to stabilize the precursor and prevent premature precipitation.[3]
-
Sol Formation : Slowly add Solution B to Solution A dropwise under vigorous stirring. The pH of the resulting mixture may be adjusted to promote hydrolysis and condensation reactions.
-
Gelation : Heat the mixed solution on a hot plate at 80-100°C with continuous stirring. As the solvents evaporate, the solution will become more viscous and eventually form a transparent, homogeneous gel.
-
Drying : Dry the gel in an oven at 100-120°C for 12-24 hours to remove residual solvents and organic matter, resulting in a xerogel.
-
Calcination : Grind the xerogel into a fine powder and calcine it in an alumina crucible. The temperature is ramped to a lower temperature compared to the solid-state method, typically around 800°C, and held for 2-4 hours.
-
Characterization : The final powder is characterized for phase purity, crystallinity, particle size, and surface area using XRD, SEM, Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis.
Workflow for Sol-Gel Synthesis
Caption: Workflow diagram for the sol-gel synthesis of this compound.
Head-to-Head Comparison: Performance and Properties
The choice of synthesis method has a profound impact on the physicochemical properties of the resulting this compound powder. The following table summarizes the key differences based on experimental data from analogous perovskite systems, such as barium titanate (BaTiO₃) and barium strontium titanate (BST), which are expected to be representative for this compound.
| Feature | Solid-State Synthesis | Sol-Gel Synthesis |
| Precursors | BaCO₃, Sb₂O₃/Sb₂O₅ | Metal acetates, alkoxides, chlorides |
| Processing Temp. | High (1000-1200°C) | Low (~800°C) |
| Homogeneity | Lower (at macroscopic level) | High (molecular-level mixing) |
| Purity | Prone to impurities from precursors and incomplete reactions | High purity (>99.9%)[4] |
| Particle Size | Micrometer range (1-10 µm), often agglomerated | Nanometer range (20-100 nm)[5] |
| Surface Area | Low | High[5] |
| Crystallinity | High, due to high-temperature processing | Can be controlled by calcination temperature |
| Process Control | Limited control over particle size and morphology | Excellent control over stoichiometry, size, and morphology |
| Complexity & Cost | Simple, lower cost precursors | More complex, potentially higher cost precursors |
Discussion of Comparative Data
-
Temperature and Energy: The most significant advantage of the sol-gel method is the substantially lower calcination temperature required for crystallization. This not only saves energy but also minimizes issues like grain growth and potential volatilization of components like antimony.
-
Purity and Homogeneity: The sol-gel process begins with a homogeneous solution, ensuring that the constituent ions are mixed at a molecular level. This leads to a final product with higher purity and compositional uniformity compared to the solid-state method, where complete mixing is challenging.[6]
-
Particle Size and Surface Area: Sol-gel synthesis excels at producing nanoparticles with a narrow size distribution.[5] In contrast, the high temperatures and grinding steps in the solid-state method typically result in larger, less uniform, and agglomerated microparticles. The smaller particle size achieved through the sol-gel route directly translates to a significantly higher specific surface area, which is critical for applications in catalysis and sensing. For instance, in similar oxide systems, sol-gel derived powders can exhibit surface areas in the range of 30-50 m²/g, whereas solid-state synthesized powders are often less than 5 m²/g.
-
Process Complexity: The solid-state method is procedurally simpler and often employs cheaper, more common precursors like carbonates and oxides. The sol-gel method requires more careful control over reaction parameters such as pH, temperature, and precursor chemistry, and often utilizes more expensive and moisture-sensitive metal-organic precursors.[3]
Conclusion and Recommendations
Both solid-state and sol-gel methods are viable for the synthesis of this compound. The choice between them should be guided by the specific requirements of the intended application.
-
The solid-state method is suitable for applications where large quantities of material are needed, and fine control over particle size and surface area is not critical. Its simplicity and lower cost make it an attractive option for initial explorations or for producing bulk ceramic components.
-
The sol-gel method is the superior choice when high purity, compositional homogeneity, nano-sized particles, and a high surface area are required. For advanced applications such as high-performance dielectric layers, sensitive gas sensors, or efficient catalysts, the enhanced properties of sol-gel derived this compound justify the increased complexity and cost of the process.
For researchers in drug development, where material purity and controlled particle size can be paramount for ensuring consistent performance and biocompatibility in potential applications, the sol-gel method offers significant advantages.
References
- 1. Solid-State Synthesis for High-Tetragonality, Small-Particle Barium Titanate [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. rgsmparanda.org [rgsmparanda.org]
- 4. old.joam.inoe.ro [old.joam.inoe.ro]
- 5. Modelling and Optimisation of the Sol-Gel Conditions for Synthesis of Semi-Hexagonal Titania-Based Nano-Catalyst for Esterification Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
Performance Analysis of Barium Antimonate in Flame Retardant Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Barium Antimonate's performance as a flame retardant in various materials. Due to a notable lack of publicly available quantitative performance data from standardized tests such as Limiting Oxygen Index (LOI), UL 94, or Cone Calorimetry for this compound, this document focuses on a qualitative comparison based on its chemical properties and the established mechanisms of related antimony compounds. The guide also includes detailed experimental protocols for key flammability tests to provide a framework for the evaluation of such materials.
Introduction to this compound as a Flame Retardant
This compound (Ba(SbO₃)₂ or BaSb₂O₆) is a mixed-metal oxide with high thermal stability, a property derived from its pyrochlore-like crystal structure.[1] It is typically synthesized through a high-temperature solid-state reaction of barium oxide or carbonate with antimony pentoxide.[1] While primarily used in applications like opacifiers in enamels and in varistor-ceramics, its high thermal stability also makes it a candidate for use as a flame retardant.[1]
Like other antimony compounds, this compound is not typically used as a primary flame retardant but rather as a synergist, most effectively in combination with halogenated compounds (containing chlorine or bromine).[2] The general mechanism involves a chemical interaction in the gas phase during combustion to inhibit the flame.
Flame Retardant Mechanism of Antimony Compounds
The flame retardant action of antimony compounds, including presumably this compound, is a synergistic process that primarily occurs in the gas phase.
-
Reaction with Halogenated Compounds: Upon heating, the halogenated flame retardant releases hydrogen halides (HCl or HBr).
-
Formation of Antimony Trihalide: The antimony oxide (in this case, from this compound) reacts with these hydrogen halides to form antimony trihalide (SbCl₃ or SbBr₃) or antimony oxyhalide.
-
Gas Phase Radical Quenching: These volatile antimony halides are released into the flame where they act as radical scavengers, interrupting the chain reactions of combustion. They interfere with high-energy H• and OH• radicals, which are essential for flame propagation.[2]
This process is visualized in the following diagram:
Comparison with Alternative Flame Retardants
While specific quantitative data for this compound is unavailable, a qualitative comparison can be made with common alternatives based on their known properties and mechanisms.
| Flame Retardant | Primary Mechanism | Advantages | Disadvantages |
| This compound | Gas Phase Inhibition (Synergist) | High thermal stability.[1] | Lack of performance data; likely requires a halogenated co-synergist. |
| Antimony Trioxide (ATO) | Gas Phase Inhibition (Synergist) | Highly effective and widely used synergist with halogens.[2] | Potential health concerns; can promote smoke formation.[3] |
| Zinc Borate | Condensed & Gas Phase | Acts as a smoke suppressant and char promoter; can function with both halogenated and halogen-free systems. | Often used in conjunction with other flame retardants for optimal performance. |
| Aluminum Hydroxide (ATH) | Condensed Phase | Halogen-free; releases water upon decomposition, which cools the material and dilutes flammable gases.[2] | Required in high loadings, which can negatively impact the mechanical properties of the polymer.[2] |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of flame retardant materials, a suite of standardized tests is employed. The following are detailed protocols for the most common tests.
Limiting Oxygen Index (LOI) - ASTM D2863
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.
-
Test Apparatus: The specimen is placed in a glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or consumes a specified length of the specimen is determined.
UL 94 Vertical Burn Test
The UL 94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
Methodology:
-
Specimen Preparation: A rectangular bar specimen is conditioned as per the standard.
-
Test Setup: The specimen is clamped vertically. A layer of dry cotton is placed below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton.
Cone Calorimetry - ISO 5660
This test measures the heat release rate and other flammability characteristics of materials when exposed to a controlled level of radiant heat.
Methodology:
-
Specimen Preparation: A flat, square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Test Apparatus: The specimen is positioned under a conical radiant heater.
-
Irradiation: The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: A spark igniter is used to ignite the pyrolysis gases released from the material's surface.
-
Data Collection: Throughout the test, parameters such as time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production are continuously measured.
Conclusion
This compound presents itself as a potentially viable flame retardant synergist, particularly due to its high thermal stability. However, the current lack of publicly available, quantitative performance data makes a direct and objective comparison with established alternatives like antimony trioxide, zinc borate, and aluminum hydroxide challenging. It is presumed to function through a gas-phase inhibition mechanism similar to other antimony compounds, requiring a halogenated co-synergist for optimal performance. For a definitive assessment of its efficacy, rigorous testing according to standardized protocols such as LOI, UL 94, and Cone Calorimetry is essential. Researchers and professionals in materials science are encouraged to conduct and publish such studies to fill the existing data gap and to allow for a comprehensive evaluation of this compound's role in the field of flame retardant materials.
References
Barium Antimonate vs. Other Metal Antimonates: A Comparative Guide for Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, stable, and cost-effective photocatalysts is a cornerstone of advancements in environmental remediation and sustainable chemical synthesis. Among the various classes of semiconductor materials, metal antimonates have emerged as promising candidates due to their unique electronic structures and robust photocatalytic activities. This guide provides an objective comparison of barium antimonate with other notable metal antimonates, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.
Comparative Performance of Metal Antimonates in Photocatalysis
The photocatalytic efficacy of metal antimonates is significantly influenced by the nature of the metal cation, which modulates the material's band structure, charge carrier mobility, and surface properties. Below is a summary of the performance of this compound in comparison to other metal antimonates for the degradation of common organic pollutants.
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |
| BaSb₂O₆ | Methylene Blue | >90 | 40 | UV Lamp (500W) | [1] |
| BaSb₂O₆ | Rhodamine B | 89.8 | 180 | Not Specified | [2] |
| Ba(Sb/Ta)₂O₆ | Methylene Blue | 77.3 | 180 | Not Specified | [2] |
| CaSb₂O₅(OH)₂ | Rhodamine B, Methylene Blue, Methyl Orange | Higher than commercial P25 (TiO₂) | Not Specified | UV Irradiation | [3][4][5] |
| ZnSb₂O₆ | Rhodamine B | 95 | 150 | Not Specified | [2] |
| N-doped ZnSb₂O₆ | Rhodamine B | Significant photocatalytic activity | Not Specified | Not Specified | [6] |
| PbSb₂O₆ | Methylene Blue | Higher than rutile-type TiO₂ | Not Specified | UV Light | [6] |
From the compiled data, this compound (BaSb₂O₆) demonstrates high efficiency in the degradation of methylene blue, achieving over 90% removal in just 40 minutes under UV irradiation.[1] When compared to other antimonates, zinc antimonate (ZnSb₂O₆) also shows excellent performance with 95% degradation of Rhodamine B over 150 minutes.[2] Calcium antimonate [CaSb₂O₅(OH)₂] has been reported to exhibit even higher photocatalytic activity than the widely used commercial photocatalyst P25 (TiO₂).[3][4][5]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the objective assessment of photocatalytic performance. Below are representative protocols for the synthesis of metal antimonate photocatalysts and the evaluation of their photocatalytic activity.
Synthesis of Metal Antimonate Photocatalysts
1. Hydrothermal Synthesis of this compound (BaSb₂O₆)
This method involves the reaction of barium and antimony precursors in an aqueous solution under high temperature and pressure.
-
Precursors: Barium nitrate [Ba(NO₃)₂] and antimony pentoxide (Sb₂O₅).
-
Procedure:
-
Dissolve stoichiometric amounts of Ba(NO₃)₂ and Sb₂O₅ in deionized water.
-
Adjust the pH of the solution to alkaline conditions.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).
-
After cooling to room temperature, filter the precipitate, wash it with deionized water and ethanol, and dry it in an oven.
-
2. Microwave-Assisted Hydrothermal Synthesis of Calcium Antimonate [CaSb₂O₅(OH)₂]
This method utilizes microwave irradiation to accelerate the hydrothermal reaction, leading to faster synthesis times.
-
Precursors: Calcium chloride (CaCl₂) and potassium hexahydroxoantimonate(V) [K(Sb(OH)₆)].
-
Procedure:
-
Prepare aqueous solutions of CaCl₂ and K(Sb(OH)₆).
-
Mix the solutions under vigorous stirring to form a precipitate.
-
Transfer the mixture to a microwave-transparent vessel.
-
Heat the suspension in a microwave reactor at a set temperature (e.g., 180 °C) for a short duration (e.g., 20 minutes).[4]
-
Collect the product by filtration, wash thoroughly with deionized water, and dry.
-
3. Solid-State Reaction Synthesis of Lead Antimonate (PbSb₂O₆)
This traditional method involves the high-temperature reaction of solid precursors.[6]
-
Precursors: Lead oxide (PbO) and antimony trioxide (Sb₂O₃).
-
Procedure:
-
Thoroughly grind stoichiometric amounts of the precursor powders in an agate mortar to ensure intimate mixing.
-
Transfer the mixed powder to an alumina crucible.
-
Calcine the mixture in a muffle furnace at a high temperature (e.g., 800-1000 °C) for several hours.
-
Allow the furnace to cool down to room temperature and grind the resulting product to obtain a fine powder.
-
Evaluation of Photocatalytic Activity
A standardized protocol is essential for comparing the photocatalytic performance of different materials.
-
Apparatus: A photochemical reactor equipped with a light source (e.g., UV lamp or Xenon lamp), a magnetic stirrer, and a quartz reaction vessel.
-
Procedure:
-
Suspend a specific amount of the photocatalyst powder (e.g., 0.08 g) in a defined volume of the target pollutant solution (e.g., 40 mL of 20 mg/L methylene blue).[7]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.[7]
-
Irradiate the suspension with the light source under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst particles.
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength of the dye.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in photocatalysis research, the following diagrams illustrate a typical experimental workflow and the fundamental mechanism of photocatalytic degradation.
The photocatalytic activity of metal antimonates is driven by the generation of highly reactive oxygen species (ROS) upon light irradiation.
Conclusion
This compound stands out as a highly effective photocatalyst, particularly for the degradation of cationic dyes like methylene blue. However, the choice of the optimal metal antimonate is application-dependent. Calcium and zinc antimonates also present compelling photocatalytic activities, with calcium antimonate showing superiority over the commercial standard P25 in certain cases. The selection of a particular metal antimonate should be guided by factors such as the target pollutant, desired reaction kinetics, and the specific experimental conditions, including the light source. Further research focusing on doping and the formation of heterojunctions could unlock even greater photocatalytic potential in these materials.
References
- 1. Preparation and Catalytic Properties of BaSb2O6 Photocatalyst | Scientific.Net [scientific.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Collection - Synthesis and Photocatalytic Activity of Calcium Antimony Oxide Hydroxide for the Degradation of Dyes in Water - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Dielectric Breakdown in Antimonate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the dielectric breakdown characteristics of various antimonate compounds. Dielectric breakdown is a critical parameter for materials used in electronic components, high-voltage applications, and advanced sensor technologies. Understanding the dielectric strength of different antimonate compounds is essential for material selection and the design of reliable and efficient devices. This report summarizes available quantitative data, details experimental protocols for measuring dielectric breakdown, and provides a visual representation of the experimental workflow.
Comparative Dielectric Breakdown Data
A comprehensive review of published literature reveals a significant focus on the dielectric properties of antimony trioxide (Sb₂O₃) and certain complex antimonate structures like pyrochlores. However, specific quantitative data on the dielectric breakdown strength of simple metal antimonates such as sodium antimonate, magnesium antimonate, and silver antimonate is not widely available in the reviewed literature. The following table summarizes the available data.
| Compound | Chemical Formula | Dielectric Strength (kV/mm) | Test Method | Reference(s) |
| Antimony Trioxide | Sb₂O₃ | ~2.2 - 2.7 MV/cm (~220 - 270 kV/mm) | DC Ramp Voltage | [1] |
| Lead Antimonate | Pb₂Sb₂O₇ | Data not available | - | - |
| Sodium Antimonate | NaSbO₃ | Data not available | - | - |
| Magnesium Antimonate | MgSb₂O₆ | Data not available | - | - |
| Silver Antimonate | AgSbO₃ | Data not available | - | - |
Note: The dielectric strength of antimony trioxide is reported as a breakdown field in MV/cm for thin films, which has been converted to kV/mm for comparison. It is crucial to note that dielectric strength can be significantly influenced by factors such as material purity, sample thickness, porosity, and the specific test conditions.
Experimental Protocols
The standard method for determining the dielectric breakdown voltage and dielectric strength of solid insulating materials, including ceramics like antimonates, is outlined in ASTM D149 .[2][3][4] This standard describes several procedures, with the short-time method, slow rate-of-rise method, and step-by-step method being the most common.[2][3][5]
Sample Preparation
Proper specimen preparation is critical for obtaining accurate and reproducible results.[6] For ceramic materials, this typically involves:
-
Fabrication: Ceramic samples are generally prepared by sintering pressed powders of the desired antimonate compound. The sintering temperature and duration are crucial parameters that affect the density and microstructure of the final ceramic body.
-
Shaping and Finishing: The sintered ceramic is then cut or machined into the desired specimen geometry, often a flat disc or plate. The surfaces of the specimen should be smooth and parallel to ensure uniform electric field distribution.
-
Cleaning: The specimens are thoroughly cleaned to remove any surface contaminants that could influence the breakdown measurements.
-
Electrode Application: Electrodes are applied to opposite faces of the specimen. Common electrode materials include silver paint, sputtered gold, or conductive rubber. The electrodes should have a well-defined geometry and be in intimate contact with the ceramic surface.
Test Procedure (ASTM D149 Short-Time Method)
The short-time method is the most common procedure for determining dielectric strength.
-
Specimen Mounting: The prepared specimen is placed between two electrodes in a test fixture. The entire assembly is often immersed in an insulating medium, such as transformer oil, to prevent flashover around the edges of the specimen.[3]
-
Voltage Application: A high-voltage AC or DC source is connected to the electrodes. The voltage is increased from zero at a uniform rate until dielectric breakdown occurs.[5][7] The rate of voltage rise is typically specified to cause breakdown within 10 to 20 seconds.[8]
-
Breakdown Detection: Dielectric breakdown is characterized by a sudden and significant increase in the current flowing through the specimen, often accompanied by visible or audible discharge.[2]
-
Data Recording: The voltage at which breakdown occurs (the breakdown voltage) is recorded.
-
Calculation of Dielectric Strength: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.[9]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of a typical dielectric breakdown experiment and a conceptual representation of the factors influencing dielectric strength.
Caption: Experimental workflow for determining the dielectric breakdown strength of antimonate ceramics.
Caption: Key factors influencing the dielectric breakdown strength of antimonate compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. matestlabs.com [matestlabs.com]
- 3. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. infinitalab.com [infinitalab.com]
- 6. nextgentest.com [nextgentest.com]
- 7. tjh2b.com [tjh2b.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Dielectric Strength of Ceramic Materials - Insulation Under High Voltage [morgantechnicalceramics.com]
A Comparative Analysis of Barium-Doped Zinc Oxide Varistors and Conventional Zinc Oxide Varistors
A comprehensive review of the performance characteristics and experimental evaluation of conventional Zinc Oxide (ZnO) varistors and the emerging class of Barium-doped ZnO varistors.
In the realm of circuit protection, varistors play a critical role in safeguarding sensitive electronic components from voltage transients. For decades, Zinc Oxide (ZnO) based varistors have been the industry standard due to their excellent nonlinear current-voltage (I-V) characteristics and high energy absorption capabilities. However, ongoing research into novel materials has led to the exploration of dopants to further enhance varistor performance for specific applications. This guide provides a detailed comparison between traditional ZnO varistors and ZnO varistors doped with barium compounds, a promising modification for low-voltage applications.
While direct experimental data for Barium Antimonate (BaSb₂O₆) varistors is not extensively available in current literature, the influence of barium-containing compounds, such as Barium Titanate (BaTiO₃), as dopants in ZnO varistors has been a subject of study. This comparison will, therefore, focus on the well-documented performance of conventional ZnO varistors against ZnO varistors modified with barium compounds.
Performance Benchmark: Data Summary
The following table summarizes the key performance parameters of conventional ZnO varistors and BaTiO₃-doped ZnO varistors, providing a clear quantitative comparison.
| Performance Parameter | Conventional Zinc Oxide (ZnO) Varistors | Barium Titanate (BaTiO₃) Doped ZnO Varistors |
| Nonlinear Coefficient (α) | High (typically 20-100)[1] | Moderate (e.g., 1.8 - 7.2)[2][3] |
| Breakdown Voltage (V/mm) | Wide range, can be high (e.g., up to 2834.5 V/mm for some doped SnO2 varistors with Barium)[4] | Low (e.g., 4.7 - 14.1 V/mm)[2] |
| Leakage Current Density (μA/cm²) | Low (typically < 10 μA/cm²) | Relatively low (e.g., as low as 348 μA/cm²)[2] |
| Energy Absorption Capability (J/cm³) | High (e.g., 357 - 483 J/cm³)[5] | Data not widely available, expected to be lower than conventional ZnO varistors due to lower breakdown voltages. |
Experimental Protocols
The characterization of varistor materials involves a series of standardized electrical measurements to determine their key performance parameters. The following is a typical experimental protocol for varistor characterization.
Sample Preparation:
-
Mixing: The constituent powders (e.g., ZnO, Bi₂O₃, and other metal oxides for conventional varistors, or ZnO and BaTiO₃ for doped varistors) are intimately mixed in desired proportions.
-
Calcination: The powder mixture is calcined at a specific temperature to promote solid-state reactions and form the desired phases.
-
Pressing: The calcined powder is pressed into discs or other desired shapes.
-
Sintering: The pressed discs are sintered at a high temperature to achieve the desired density and microstructure.
-
Electroding: Conductive electrodes (typically silver paste) are applied to the parallel surfaces of the sintered discs and fired to ensure good ohmic contact.
Electrical Characterization:
-
Current-Voltage (I-V) Characteristics: The I-V characteristics are measured using a high-voltage source-measure unit. The voltage is swept across the varistor, and the corresponding current is recorded. This measurement is fundamental for determining the breakdown voltage and the nonlinear coefficient.
-
Breakdown Voltage (Vₙ): This is typically defined as the voltage across the varistor when a current of 1 mA passes through it.
-
Nonlinear Coefficient (α): This is a measure of the degree of nonlinearity of the varistor. It is calculated from the I-V curve in the breakdown region using the following equation: α = (logI₂ - logI₁) / (logV₂ - logV₁) where (V₁, I₁) and (V₂, I₂) are two points on the I-V curve in the breakdown region.
-
Leakage Current (Iₗ): This is the small current that flows through the varistor when a voltage below the breakdown voltage is applied (e.g., at 80% of Vₙ).
-
Energy Absorption Capability: This is determined by subjecting the varistor to high-energy pulses (e.g., 8/20 µs or 10/1000 µs waveforms) of increasing intensity until failure. The total energy absorbed before failure is then calculated.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative performance, the following diagrams are provided.
Discussion
Conventional ZnO varistors exhibit a high nonlinear coefficient, making them extremely effective at clamping transient overvoltages to a safe level. Their high breakdown voltage and energy absorption capabilities make them suitable for a wide range of applications, from power line protection to industrial equipment.
The introduction of barium compounds, such as BaTiO₃, into the ZnO matrix has been shown to significantly reduce the breakdown voltage. This makes BaTiO₃-doped ZnO varistors particularly attractive for low-voltage applications where protection of sensitive integrated circuits is paramount. While the nonlinear coefficient of these doped varistors is generally lower than that of conventional ZnO varistors, it is still sufficient for many low-voltage circuit protection needs. The leakage current in both types of varistors remains low, ensuring minimal power loss during normal operation.
Conclusion
References
A Comparative Guide to Replicating Published Synthesis Protocols for Barium Antimonate (BaSb₂O₆)
This guide provides a detailed comparison of common synthesis methodologies for Barium Antimonate (BaSb₂O₆), a mixed-metal oxide with a pyrochlore-like structure known for its high thermal stability and interesting dielectric properties.[1] Its applications are being explored in fields such as gas sensing and photocatalysis.[2][3] The choice of synthesis protocol critically influences the final product's crystallinity, purity, and morphology.
This document outlines the prevalent high-temperature solid-state reaction and a microwave-assisted wet chemistry method, offering researchers the data and protocols needed to select the most suitable approach for their specific research objectives.
Comparison of Synthesis Methods
The selection of a synthesis route depends heavily on the desired material characteristics, such as particle size and degree of crystallinity. The following table summarizes the key parameters and outcomes for two distinct methods.
| Parameter | High-Temperature Solid-State Synthesis | Microwave-Assisted Wet Chemistry |
| Precursors | Barium Carbonate (BaCO₃) or Barium Oxide (BaO), and Antimony Pentoxide (Sb₂O₅)[1] | Specific precursors not detailed, but generally involves soluble metal salts in a solvent like ethyl alcohol[2] |
| Reaction Temperature | ~1200°C[1] | Calcination at 800°C after microwave irradiation[2] |
| Reaction Duration | Several hours (typical for solid-state reactions)[1] | Not specified, but microwave synthesis is generally rapid |
| Key Process | High-temperature calcination promoting diffusion between solid reactants[1] | Microwave irradiation followed by calcination[2] |
| Typical Product | Polycrystalline ceramic material with high crystallinity[1] | Nano-plates and shapeless nanoparticles (~70 nm)[2] |
| Primary Advantage | Produces highly crystalline, phase-pure materials | Yields nanoparticles with a higher surface area |
| Primary Disadvantage | High energy consumption; can lead to particle agglomeration | May require post-synthesis calcination to achieve desired crystallinity |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes.
Protocol 1: High-Temperature Solid-State Reaction
This conventional method is widely used for producing polycrystalline ceramic materials.[1] It relies on the thermal decomposition of precursors and subsequent diffusion of ions at high temperatures to form the desired product.
-
Precursor Preparation: Stoichiometric amounts of high-purity Barium Carbonate (BaCO₃) and Antimony Pentoxide (Sb₂O₅) are weighed out to achieve a Ba:Sb molar ratio of 1:2.
-
Mixing: The precursors are intimately mixed to ensure a homogeneous reaction. This is typically achieved by grinding the powders together in an agate mortar or through ball milling for several hours.
-
Calcination: The mixed powder is transferred to an alumina crucible and placed in a high-temperature muffle furnace.
-
Heating Regimen: The furnace is ramped up to a target temperature of approximately 1200°C.[1] The reaction temperature and duration are critical parameters that determine the completeness of the reaction and the crystallinity of the final product.[1] The sample is held at this temperature for several hours.
-
Cooling and Characterization: The furnace is cooled down to room temperature. The resulting white powder is collected and can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, and Scanning Electron Microscopy (SEM) to analyze the morphology.
Protocol 2: Microwave-Assisted Wet Chemistry Synthesis
This method offers a route to producing nanostructured this compound by leveraging the rapid and uniform heating provided by microwave radiation.
-
Precursor Solution: Barium and antimony precursor salts (e.g., chlorides or nitrates) are dissolved in a suitable solvent, such as ethyl alcohol, in a stoichiometric ratio.
-
Microwave Irradiation: The solution is placed in a microwave reactor. The synthesis is carried out under controlled temperature and pressure for a specific duration. This process facilitates the rapid precipitation of a precursor material.
-
Washing and Drying: After the reaction, the resulting precipitate is separated from the solution by centrifugation, washed several times with deionized water and ethanol to remove residual ions, and then dried in an oven.
-
Calcination: The dried precursor powder is calcined in a muffle furnace at 800°C in an air atmosphere to induce crystallization and form the final BaSb₂O₆ phase.[2]
-
Characterization: The final powder is analyzed by XRD to confirm its hexagonal crystal structure and by Transmission Electron Microscopy (TEM) or SEM to determine particle size and morphology, which is expected to be in the nanometer range.[2]
Visualized Workflows and Logic
Diagrams created using Graphviz help to visualize the experimental processes and the logic behind selecting a particular synthesis method.
Caption: A flowchart of the general experimental workflow for synthesizing and characterizing this compound.
Caption: A decision tree for selecting a synthesis method based on the desired final product properties.
References
A Comparative Guide to the Cost-Effectiveness of Barium Antimonate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Barium antimonate, a complex oxide ceramic, is gaining attention for its potential applications in various fields, including as a dielectric material and in the formulation of specialized glass. The choice of synthesis route for this compound significantly impacts not only its final properties but also the overall cost-effectiveness of its production. This guide provides a detailed comparison of the two primary synthesis methods: the traditional high-temperature solid-state reaction and the solution-based hydrothermal synthesis. While direct comparative techno-economic data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on ceramic synthesis to provide a comprehensive overview for researchers and professionals in the field.
Comparison of Key Performance and Cost Metrics
The selection of an appropriate synthesis route depends on a trade-off between various factors including precursor cost, energy consumption, reaction time, and the desired characteristics of the final product. The following table summarizes the key differences between the solid-state and hydrothermal methods for the synthesis of this compound.
| Metric | Solid-State Reaction | Hydrothermal Synthesis |
| Precursor Cost | Generally lower, utilizes common oxides and carbonates (e.g., BaCO₃, Sb₂O₃). | Can be higher due to the use of soluble metal salts and hydroxides which may require additional purification steps. |
| Energy Consumption | High, due to the requirement of elevated temperatures (typically >1000°C) for extended periods to ensure complete reaction and crystallization. | Lower, as the reaction occurs in an aqueous solution at significantly lower temperatures (typically 150-250°C). |
| Reaction Time | Long, often requiring several hours to days, including heating, soaking, and cooling cycles, as well as intermediate grinding steps. | Generally shorter reaction times, typically in the range of a few hours to a day. |
| Product Yield | High, often approaching theoretical yields, making it suitable for large-scale production. | Can be variable and may be lower than the solid-state method, especially when optimizing for specific particle morphologies. |
| Control over Particle Morphology | Limited, typically results in larger, agglomerated particles with irregular shapes. | Excellent, allows for precise control over particle size, shape, and distribution by adjusting reaction parameters. |
| Product Purity | Prone to impurities from incomplete reactions or contamination from grinding media. | Generally yields products with higher purity and homogeneity due to the solution-based nature of the reaction. |
| Scalability | Well-established and easily scalable for industrial production. | Can be more challenging to scale up due to the need for high-pressure autoclaves. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the solid-state and hydrothermal routes. These are based on established procedures for similar complex oxides and should be optimized for specific research and development needs.
Solid-State Reaction Method
Objective: To synthesize this compound through the direct reaction of solid precursors at high temperatures.
Materials:
-
Barium carbonate (BaCO₃)
-
Antimony(III) oxide (Sb₂O₃) or Antimony(V) oxide (Sb₂O₅)
-
Mortar and pestle (agate or zirconia)
-
High-temperature furnace
-
Crucible (alumina or zirconia)
Procedure:
-
Stoichiometric Mixing: Accurately weigh stoichiometric amounts of barium carbonate and antimony oxide.
-
Grinding: Thoroughly grind the precursors in a mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Calcination: Transfer the ground powder to a crucible and place it in a high-temperature furnace.
-
Heating Profile:
-
Ramp up the temperature to 1000-1200°C at a rate of 5°C/min.
-
Hold at the peak temperature for 12-24 hours.
-
Cool down to room temperature at a rate of 5°C/min.
-
-
Intermediate Grinding: After the first calcination, grind the product again to break up agglomerates and promote further reaction.
-
Second Calcination (Optional): For improved homogeneity and crystallinity, a second calcination step under the same conditions may be performed.
-
Characterization: Analyze the final product using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Hydrothermal Synthesis Method
Objective: To synthesize this compound nanoparticles with controlled morphology in an aqueous solution under elevated temperature and pressure.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Barium chloride (BaCl₂)
-
Antimony(III) chloride (SbCl₃) or Antimony pentoxide (Sb₂O₅)
-
Mineralizer (e.g., KOH or NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of the barium precursor in deionized water.
-
Separately, prepare a solution of the antimony precursor. The solvent and any necessary pH adjustments will depend on the specific precursor used.
-
-
Mixing and pH Adjustment: Slowly add the antimony precursor solution to the barium precursor solution under vigorous stirring. Adjust the pH of the resulting mixture to a highly alkaline condition (pH > 12) using a mineralizer like KOH.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined autoclave, sealing it tightly.
-
Heating: Place the autoclave in an oven and heat it to 180-220°C for 12-48 hours.
-
Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80°C for several hours.
-
Characterization: Analyze the product using XRD for phase identification and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the particle morphology.
Visualizing the Comparison Workflow
To better understand the decision-making process when choosing a synthesis route, the following diagram illustrates the logical flow of comparison.
Caption: A logical workflow for selecting the optimal synthesis route for this compound.
Conclusion
The choice between solid-state and hydrothermal synthesis for this compound production is a multifaceted decision that requires careful consideration of the desired product characteristics and the economic constraints of the project. The solid-state method, while energy-intensive, offers a straightforward, high-yield route suitable for large-scale production where precise control over particle morphology is not a primary concern. In contrast, the hydrothermal method provides a more energy-efficient pathway to producing high-purity, nanostructured this compound with tailored morphologies, which may be critical for advanced applications.
For researchers and drug development professionals, where material properties at the nanoscale can be crucial, the hydrothermal method may offer significant advantages despite potentially higher initial precursor costs and scalability challenges. Conversely, for industrial applications where bulk production at the lowest possible cost is the main driver, the traditional solid-state reaction remains a viable and well-understood option. Future research focusing on a direct techno-economic analysis of these two routes for this compound would be highly valuable to the scientific and industrial communities.
Unraveling the Structural Nuances: A Comparative Guide to Hexagonal vs. Pyrochlore Barium Antimonate
A detailed structural comparison between the hexagonal and pyrochlore polymorphs of barium antimonate reveals distinct crystallographic arrangements that influence their material properties. While both structures are built from corner-sharing SbO₆ octahedra, their differing cationic frameworks and symmetries lead to significant variations in their lattice parameters and potential applications.
This guide provides a comprehensive overview of the structural disparities between the hexagonal and pyrochlore forms of this compound, supported by experimental data from solid-state synthesis and crystallographic analysis. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of complex metal oxides.
Crystal Structure Comparison
The key structural parameters for the hexagonal and pyrochlore phases of this compound are summarized in the table below. The data is compiled from Rietveld refinement of X-ray diffraction patterns, providing a precise determination of the crystal lattices.
| Parameter | Hexagonal this compound (BaSb₂O₆) | Pyrochlore this compound (Ba₂Sb₂O₇) |
| Crystal System | Hexagonal | Cubic |
| Space Group | P6₃/mmc (No. 194) | Fd-3m (No. 227) |
| Lattice Parameters | a = 5.788 Å, c = 14.097 Å | a ≈ 10.4 Å |
| Formula Units (Z) | 6 | 8 |
| Coordination Environment of Ba²⁺ | 12-coordinate (cuboctahedral) | 8-coordinate (distorted cubic) |
| Coordination Environment of Sb⁵⁺ | 6-coordinate (octahedral) | 6-coordinate (octahedral) |
| Connectivity of SbO₆ Octahedra | Corner-sharing layers | 3D network of corner-sharing octahedra |
Structural Frameworks: A Deeper Look
The fundamental difference between the two polymorphs lies in the arrangement of the Ba²⁺ cations and the connectivity of the SbO₆ octahedra.
Hexagonal this compound (BaSb₂O₆): This phase is isostructural with the hexagonal form of barium titanate (BaTiO₃). The structure consists of layers of corner-sharing SbO₆ octahedra, which are stacked along the c-axis. The Ba²⁺ ions are located in 12-coordinate sites between these layers, forming a cuboctahedral coordination environment. This layered arrangement can lead to anisotropic properties.
Pyrochlore this compound (Ba₂Sb₂O₇): The pyrochlore structure is a three-dimensional network of corner-sharing SbO₆ octahedra. The general formula for pyrochlores is A₂B₂O₇, where A is a larger cation (in this case, Ba²⁺) and B is a smaller cation (Sb⁵⁺). The Ba²⁺ ions occupy 8-coordinate sites within the interstices of the octahedral network, in a distorted cubic environment. This highly symmetric, 3D framework generally results in isotropic material properties. While BaSb₂O₆ has been described as having a "pyrochlore-like" structure, the ideal pyrochlore stoichiometry is Ba₂Sb₂O₇.
Experimental Protocols
The synthesis and characterization of these this compound phases are crucial for understanding their structural properties. Below are detailed methodologies for the key experimental techniques employed.
Solid-State Synthesis
Polycrystalline samples of both hexagonal and pyrochlore this compound can be synthesized via a conventional high-temperature solid-state reaction method.
-
Precursor Preparation: Stoichiometric amounts of high-purity barium carbonate (BaCO₃) and antimony(V) oxide (Sb₂O₅) are weighed and intimately mixed. For the hexagonal phase (BaSb₂O₆), a molar ratio of 1:1 is used. For the pyrochlore phase (Ba₂Sb₂O₇), a molar ratio of 2:1 is required.
-
Grinding: The mixture is thoroughly ground in an agate mortar with acetone to ensure homogeneity.
-
Calcination: The ground powder is placed in an alumina crucible and calcined in a muffle furnace. The calcination temperature is typically ramped up slowly to around 1200°C and held for several hours to allow for complete reaction and crystallization. Intermediate grindings may be necessary to ensure a single-phase product.
-
Cooling: The furnace is then slowly cooled to room temperature to prevent the formation of cracks or defects in the final product.
X-ray Diffraction (XRD) and Rietveld Refinement
Phase identification and detailed structural analysis are performed using powder X-ray diffraction (XRD) followed by Rietveld refinement.
-
Data Collection: The synthesized powder is finely ground and mounted on a sample holder. The XRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-80° with a step size of 0.02°.
-
Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from the ICDD (International Centre for Diffraction Data) database to identify the crystalline phases present.
-
Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed on the XRD data using software such as FULLPROF or GSAS. The refinement process involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The parameters refined include lattice parameters, atomic positions, site occupancy factors, and peak profile parameters. The quality of the fit is assessed by the goodness-of-fit (χ²) and R-factors (Rwp, Rp).
Visualization of the Comparison Workflow
The logical flow for the structural comparison of hexagonal and pyrochlore this compound is illustrated in the diagram below.
Caption: Workflow for the structural comparison of this compound polymorphs.
A Comparative Guide to Theoretical and Experimental Validation of Barium Antimonate's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical models used to describe the electronic structure of barium antimonate (BaSbO₃) and the experimental techniques employed for their validation. While direct experimental mapping of the full electronic band structure of BaSbO₃ is an emerging area of research, this document draws parallels with the well-studied analogous compound, barium bismuthate (BaBiO₃), to provide a comprehensive framework for understanding and validating theoretical predictions.
Theoretical Models of this compound's Electronic Structure
The electronic structure of this compound is primarily investigated using ab initio calculations based on Density Functional Theory (DFT). These theoretical models are crucial for predicting the material's electronic properties, including its band structure, density of states (DOS), and the nature of its chemical bonding.
Several exchange-correlation functionals are employed within the DFT framework to model BaSbO₃, each with varying levels of accuracy and computational cost:
-
Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are the most common and computationally efficient functionals. However, they are known to sometimes underestimate the bandgap of semiconductors and insulators. For instance, in the related compound BaBiO₃, LDA and GGA calculations have shown discrepancies with experimental values.
-
Hybrid Functionals (e.g., HSE06): These functionals incorporate a portion of exact Hartree-Fock exchange, which often leads to more accurate predictions of bandgaps compared to LDA and GGA. Hybrid DFT calculations for potassium-doped BaSbO₃ (Ba₁-ₓKₓSbO₃) have been instrumental in understanding its superconducting properties.[1]
-
DFT+U and DFT+U+V: These methods add an on-site (U) and inter-site (V) Hubbard term to account for strong electronic correlations, which can be significant in materials with localized d or f electrons. For BaSbO₃, DFT+U+V calculations have been shown to be critical in accurately describing the charge-density wave (CDW) state observed experimentally in the undoped compound.[2]
Theoretical studies consistently show a strong hybridization between the Antimony (Sb) 5s and Oxygen (O) 2p orbitals near the Fermi level.[1][3] This hybridization is a key factor in determining the electronic properties of BaSbO₃. In its undoped form, BaSbO₃ is predicted and experimentally confirmed to be a charge-density wave (CDW) insulator with a large bandgap of approximately 2.54 eV.[3] Theoretical models attribute this to a "breathing" distortion of the SbO₆ octahedra.
Experimental Validation Techniques
Experimental validation of the theoretical electronic structure is paramount. The following techniques are standard for characterizing materials like BaSbO₃.
1. Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique that directly maps the electronic band structure of a material (energy vs. momentum).[4] While direct ARPES data for BaSbO₃ is not yet widely available, its application to analogous materials demonstrates its capability to provide detailed experimental validation of theoretical band structure calculations.
2. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
XPS and XAS are used to probe the core levels and unoccupied electronic states, respectively. These techniques provide information about the elemental composition, chemical states, and the partial density of states. For the related compound BaBiO₃, XPS and XAS have been used to verify the results of DFT calculations regarding the overall band structure and the significant O 2p character in the states near the Fermi level.[5][6]
3. Optical Spectroscopy
Optical absorbance measurements are used to determine the bandgap of a material. For undoped BaSbO₃, optical absorbance has experimentally confirmed the presence of a large CDW gap of 2.54 eV, which is in good agreement with theoretical predictions.[3]
Data Presentation: Comparison of Theoretical and Experimental Parameters
The following tables summarize the key quantitative data from theoretical calculations and experimental measurements for undoped BaSbO₃.
Table 1: Crystal and Electronic Structure Parameters for Undoped BaSbO₃
| Parameter | Theoretical Value | Experimental Value | Experimental Technique |
| Crystal Structure | Cubic Perovskite (distorted) | Cubic (Fm-3m) with breathing distortion | X-ray and Neutron Diffraction |
| Sb-O Bond Lengths (Å) | Varies with functional | 2.01(1) and 2.24(1) | Neutron Diffraction |
| Bandgap (eV) | ~1 eV (DFT+U+V) | 2.54 | Optical Absorbance |
Table 2: Comparison of DFT Functionals for Perovskite Antimonates and Bismuthates
| DFT Functional | Key Strengths | Key Limitations |
| LDA/GGA | Computationally efficient, good for structural properties. | Often underestimates bandgaps. Fails to describe the insulating CDW state without allowing for structural distortions.[2] |
| Hybrid (HSE06) | More accurate bandgap prediction. | Computationally more expensive. |
| DFT+U+V | Accurately describes the CDW insulating state and structural distortions in undoped BaSbO₃.[2] | Requires careful selection of U and V parameters. |
Experimental Protocols
Angle-Resolved Photoemission Spectroscopy (ARPES) Protocol (General)
-
Sample Preparation: A single crystal of the material is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
-
Photon Source: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV laser.
-
Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.
-
Data Analysis: The measured kinetic energy and emission angles are converted to binding energy and crystal momentum to reconstruct the electronic band structure.
X-ray Photoelectron Spectroscopy (XPS) Protocol (General)
-
Sample Preparation: The sample is placed in an ultra-high vacuum (UHV) chamber. Surface cleaning may be performed using ion sputtering.
-
X-ray Source: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
Electron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks characteristic of the elements present and their chemical states.
Mandatory Visualization
Caption: Workflow for validating theoretical models of electronic structure with experimental data.
Caption: Direct comparison of theoretical predictions and their corresponding experimental probes.
References
Safety Operating Guide
Safe Disposal of Barium Antimonate: A Comprehensive Guide for Laboratory Professionals
For immediate release
Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This document provides essential safety and logistical information for the proper disposal of barium antimonate, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural guidelines, laboratories can mitigate risks and maintain compliance with regulatory standards.
This compound, a mixed-metal oxide, requires careful handling due to the inherent hazards associated with both barium and antimony compounds. While specific data on the reactivity and toxicity of this compound is limited, a conservative approach treating it as a hazardous substance is mandatory.
Key Safety and Handling Information
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety and handling information. In the absence of a specific SDS for this compound, the following precautions, derived from data on barium and antimony compounds, should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Handling:
-
Avoid creating dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from strong acids and oxidizing agents.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of barium and antimony compounds. These values should be considered as guidelines in the risk assessment for handling this compound.
| Parameter | Value | Compound | Source |
| Permissible Exposure Limit (PEL) - OSHA | 0.5 mg/m³ (8-hr TWA) | Soluble Barium Compounds (as Ba) | [1] |
| Recommended Exposure Limit (REL) - NIOSH | 0.5 mg/m³ (10-hr TWA) | Soluble Barium Compounds (as Ba) | [1] |
| Reportable Quantity (RQ) | 1,000 lbs (454 kg) | Barium Compounds | [2] |
| LD50 (Oral, Rat) | 7,000 mg/kg | Antimony | [3] |
Experimental Protocol: Spill Management and Disposal
The following protocols provide a step-by-step guide for managing spills and disposing of this compound waste.
Small Spill Cleanup Protocol:
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE as listed above.
-
Contain the Spill: If the material is a solid, carefully sweep or scoop the spilled product into a labeled, sealed container for disposal.[4] Avoid raising dust. Do not use water for the initial clean-up of the solid.[4]
-
Decontaminate the Area:
-
For soluble barium compounds, the spill area can be washed with a 10% sodium sulfate solution to precipitate any remaining barium as insoluble barium sulfate.[1]
-
Allow the precipitation to complete, then collect the solid residue for disposal.
-
Wash the spill area thoroughly with soap and water.
-
-
Dispose of Waste: All contaminated materials (including PPE) and the collected spill residue must be placed in a sealed, labeled container and disposed of as hazardous waste.
Waste Disposal Protocol:
Due to the hazardous nature of both barium and antimony, this compound should be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and chemically resistant container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chemical Treatment (for soluble barium):
-
For waste solutions containing soluble barium, a precipitation step can be performed to reduce its immediate toxicity.
-
Slowly add a 10% solution of sodium sulfate or sulfuric acid while stirring to precipitate barium sulfate.
-
Allow the precipitate to settle overnight.
-
Test the supernatant for complete precipitation by adding a few more drops of the sulfate solution.
-
Separate the solid barium sulfate from the liquid. The solid can be treated as less hazardous waste, pending local regulations.[1][5] The remaining liquid may still contain soluble antimony and should be treated as hazardous waste.
-
-
Final Disposal:
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the proper disposal procedures for this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
